molecular formula C26H28N2O B585191 N-Benzyl-2-formyl Desipramine CAS No. 134150-70-2

N-Benzyl-2-formyl Desipramine

Katalognummer: B585191
CAS-Nummer: 134150-70-2
Molekulargewicht: 384.523
InChI-Schlüssel: YCQURJISLLKBMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Benzyl-2-formyl Desipramine, also known as N-Benzyl-2-formyl Desipramine, is a useful research compound. Its molecular formula is C26H28N2O and its molecular weight is 384.523. The purity is usually 95%.
BenchChem offers high-quality N-Benzyl-2-formyl Desipramine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Benzyl-2-formyl Desipramine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

11-[3-[benzyl(methyl)amino]propyl]-5,6-dihydrobenzo[b][1]benzazepine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O/c1-27(19-21-8-3-2-4-9-21)16-7-17-28-25-11-6-5-10-23(25)13-14-24-18-22(20-29)12-15-26(24)28/h2-6,8-12,15,18,20H,7,13-14,16-17,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCQURJISLLKBMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)C=O)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Strategic Synthesis of N-Benzyl-2-formyl Desipramine: A Modular Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: N-Benzyl-2-formyl Desipramine (N-Bn-2-CHO-DMI) Core Application: Chemical biology probes, photoaffinity labeling precursors, and structure-activity relationship (SAR) libraries.

This technical guide outlines the high-fidelity synthesis of N-Benzyl-2-formyl Desipramine , a bifunctionalized derivative of the tricyclic antidepressant desipramine. The synthesis is designed for researchers requiring a versatile scaffold; the N-benzyl group serves as a lipophilic protecting group or affinity handle, while the C2-formyl group provides a reactive electrophile for further conjugation (e.g., reductive amination with linkers).

The protocol prioritizes chemoselectivity (differentiating the side-chain amine from the ring system) and regioselectivity (directing formylation to the C2 aromatic position).

Retrosynthetic Analysis & Strategy

The synthesis is disconnected into two primary phases. Direct formylation of desipramine (a secondary amine) is inadvisable due to the high risk of formamidine formation at the nitrogen side chain. Therefore, the strategy dictates N-functionalization first , followed by C-formylation .

Strategic Disconnections
  • C-C Bond Formation (C2-Formyl): The aldehyde is introduced via the Vilsmeier-Haack reaction . The electron-rich dibenzazepine ring directs electrophilic aromatic substitution (EAS) to the para-position relative to the bridgehead nitrogen (Position 2).

  • N-C Bond Formation (N-Benzyl): The secondary amine of the propyl side chain is alkylated via nucleophilic substitution (

    
    ) using benzyl bromide. This converts the amine to a tertiary state, preventing interference during the Vilsmeier step.
    

Retrosynthesis Target Target: N-Benzyl-2-formyl Desipramine Inter1 Intermediate: N-Benzyl Desipramine Target->Inter1 C-Formylation (C-C Bond) SM Starting Material: Desipramine HCl Inter1->SM N-Alkylation (N-C Bond) Reagent1 Benzyl Bromide / K2CO3 Reagent1->Inter1 Reagent2 POCl3 / DMF (Vilsmeier-Haack) Reagent2->Target

Figure 1: Retrosynthetic logic flow prioritizing amine protection prior to ring functionalization.

Phase 1: Chemoselective N-Benzylation

Objective: Convert the secondary amine of Desipramine to the tertiary N-benzyl derivative.

Rationale

Desipramine contains a secondary methylamine side chain. Attempting Vilsmeier-Haack formylation on the free secondary amine would result in the formation of a chloromethyliminium species on the side chain, leading to side products. Benzylation "masks" this nitrogen as a tertiary amine, which is significantly less reactive toward the Vilsmeier reagent under standard conditions.

Experimental Protocol

Reagents: Desipramine HCl (1.0 eq), Benzyl Bromide (1.1 eq), Potassium Carbonate (


, 3.0 eq), Potassium Iodide (KI, 0.1 eq, catalyst).
Solvent:  Acetonitrile (ACN) or DMF.
  • Free Basing (Optional but Recommended): Dissolve Desipramine HCl in water, adjust pH to >12 with NaOH, and extract with dichloromethane (DCM). Dry over

    
     and concentrate to yield the free base.
    
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Desipramine free base (10 mmol) in anhydrous ACN (50 mL).

  • Addition: Add finely powdered anhydrous

    
     (30 mmol) and catalytic KI (1 mmol). Add Benzyl Bromide (11 mmol) dropwise at room temperature.
    
  • Reflux: Heat the mixture to reflux (

    
    C) for 12–16 hours. Monitor by TLC (System: DCM/MeOH/NH4OH 90:10:1).
    
  • Workup: Cool to RT. Filter off inorganic solids.[1] Concentrate the filtrate under reduced pressure.

  • Purification: Redissolve residue in DCM, wash with water and brine. Purify via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).

Key Causality: The use of catalytic KI facilitates the Finkelstein reaction in situ, converting benzyl bromide to the more reactive benzyl iodide, accelerating the reaction rate and ensuring complete conversion of the secondary amine.

Phase 2: Regioselective Vilsmeier-Haack Formylation

Objective: Introduce the aldehyde moiety at the C2 position of the dibenzazepine ring.

Rationale

The tricyclic core of desipramine is an electron-rich system analogous to diphenylamine. The nitrogen lone pair at position 5 donates electron density into the rings. The positions para to this nitrogen (positions 2 and 8) are most activated toward electrophilic attack. Since the molecule is symmetric regarding the ring system (ignoring the side chain initially), substitution occurs at position 2.

Reaction Mechanism & Pathway

The Vilsmeier reagent (chloromethyliminium salt) is generated in situ from


 and DMF. This electrophile attacks the C2 position, forming an iminium intermediate which is hydrolyzed to the aldehyde.

VilsmeierMechanism DMF_POCl3 DMF + POCl3 V_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF_POCl3->V_Reagent Activation SigmaComplex Sigma Complex (Intermediate) V_Reagent->SigmaComplex + Substrate (EAS at C2) Substrate N-Benzyl Desipramine Iminium Ar-CH=N(Me)2+ (Iminium Salt) SigmaComplex->Iminium - HCl Product N-Benzyl-2-formyl Desipramine Iminium->Product Hydrolysis (NaOAc/H2O)

Figure 2: Mechanistic pathway of the Vilsmeier-Haack formylation on the dibenzazepine core.

Experimental Protocol

Reagents: N-Benzyl Desipramine (1.0 eq),


 (Phosphorus Oxychloride, 1.2–1.5 eq), DMF (Excess/Solvent).
  • Reagent Formation: In a flame-dried flask under argon, cool anhydrous DMF (10 mL per gram of substrate) to

    
    C. Add 
    
    
    
    dropwise over 20 minutes. Stir for 30 minutes at
    
    
    C to form the Vilsmeier reagent (solution turns pale yellow/orange).
  • Substrate Addition: Dissolve N-Benzyl Desipramine (from Phase 1) in a minimum volume of DMF. Add this solution dropwise to the Vilsmeier reagent at

    
    C.
    
  • Heating: Allow the mixture to warm to RT, then heat to

    
    C for 4–6 hours. The elevated temperature is required to overcome the steric bulk of the tricyclic system.
    
  • Quench & Hydrolysis: Cool the reaction mixture to RT. Pour slowly onto crushed ice containing Sodium Acetate (NaOAc) to buffer the solution (pH ~5-6). Stir vigorously for 1 hour. The hydrolysis of the iminium salt to the aldehyde occurs during this step.[2]

  • Extraction: Basify to pH 9 with saturated

    
    . Extract with Ethyl Acetate (3x).[1]
    
  • Purification: Dry organic layers (

    
    ) and concentrate. Purify via column chromatography (Silica, Hexanes/EtOAc gradient).
    

Critical Control Point: Avoid overheating (>100°C) during the Vilsmeier step, as this can lead to formylation of the benzyl ring or cleavage of the side chain.

Analytical Validation

Successful synthesis is validated by the appearance of distinct spectroscopic markers.

Analytical MethodDiagnostic SignalStructural Confirmation
1H NMR

9.7 – 9.9 ppm (s, 1H)
Presence of Aldehyde (-CHO) proton.
1H NMR

3.5 – 3.6 ppm (s, 2H)
Benzylic

protons (confirms N-benzyl).
1H NMR

7.2 – 7.8 ppm (m)
Aromatic region integration increases (Benzyl + Tricyclic).
IR Spectroscopy 1680 – 1700

Strong C=O stretch (Aldehyde).
Mass Spectrometry [M+H]+ = Calc. MassConfirms addition of Benzyl (+90) and Formyl (+28).

References

  • Vilsmeier-Haack Reaction Mechanism & Application

    • Title: Vilsmeier-Haack Reaction[3][4]

    • Source: Organic Chemistry Portal
    • URL:[Link]

  • Synthesis of Desipramine Derivatives (Radiolabeling Context)

    • Title: Synthesis of 11C-labeled desipramine and its metabolite 2-hydroxydesipramine[5]

    • Source: Nuclear Medicine and Biology (PubMed)
    • URL:[Link]

  • General N-Benzylation Protocols

    • Title: Preparation of N-benzylamines (Patent US6476268B1)[6]

    • Source: Google P
    • URL
  • Formylation of Dibenzazepines (Analogous Chemistry)

    • Title: Synthesis and some pharmacological properties of a conformationally restricted imipramine analogue[7]

    • Source: PubMed
    • URL:[Link]

Sources

"N-Benzyl-2-formyl Desipramine chemical properties"

[1][2]

Executive Summary

N-Benzyl-2-formyl Desipramine is a functionalized derivative of the dibenzazepine scaffold. Structurally, it modifies the parent desipramine molecule in two key regions: the introduction of a formyl (aldehyde) group at the C2 position of the tricyclic ring system and the benzylation of the secondary amine in the side chain.

These modifications transform the molecule into a versatile chemical handle. The C2-aldehyde allows for further derivatization (e.g., reductive amination, conversion to radiolabels), while the N-benzyl group modulates lipophilicity and receptor affinity, often serving as a protecting group or a probe for hydrophobic pockets within the norepinephrine transporter (NET) or serotonin transporter (SERT).

Chemical Identity & Physicochemical Properties[3][4][5][6][7][8]

The following data consolidates the core chemical specifications for researchers utilizing this compound as a reference standard or synthetic intermediate.

PropertySpecification
Chemical Name N-Benzyl-2-formyl Desipramine
Systematic Name (IUPAC) 5-[3-[benzyl(methyl)amino]propyl]-10,11-dihydro-5H-dibenzo[b,f]azepine-2-carbaldehyde
CAS Registry Number 134150-70-2
Molecular Formula C₂₆H₂₈N₂O
Molecular Weight 384.51 g/mol
Parent Scaffold Desipramine (10,11-dihydro-5H-dibenz[b,f]azepine)
Functional Groups Aryl Aldehyde (C2); Tertiary Amine (Side chain)
Predicted pKa ~8.5 (Amine), ~14 (Aldehyde alpha-proton)
Solubility Insoluble in water; Soluble in DMSO, DCM, Methanol
Appearance Pale yellow to orange solid (due to conjugation)

Structural Visualization

The following diagram illustrates the chemical connectivity, highlighting the specific modification sites relative to the parent desipramine structure.

ChemicalStructurecluster_0Tricyclic Core (Dihydrodibenzazepine)cluster_1ModificationsCore10,11-dihydro-5H-dibenzo[b,f]azepinePos2Position C2Core->Pos2PosNPosition N5 (Ring Nitrogen)Core->PosNFormylFormyl Group (-CHO)(Reactive Electrophile)Pos2->FormylFunctionalizationSideChainPropyl LinkerPosN->SideChainAlkylationAmineTertiary Amine(N-Methyl-N-Benzyl)SideChain->AmineTerminus

Caption: Structural decomposition of N-Benzyl-2-formyl Desipramine showing the C2-formyl reactive handle and the N-benzyl tertiary amine modification.

Synthetic Methodology

The synthesis of N-Benzyl-2-formyl Desipramine typically follows a convergent route. Direct formylation of desipramine is possible but can lead to side reactions due to the secondary amine. The preferred pathway involves constructing the functionalized ring system first or protecting the amine prior to formylation.

Recommended Protocol: The Vilsmeier-Haack Route

This protocol describes the introduction of the aldehyde group onto the electron-rich tricyclic ring.

Step 1: Precursor Preparation (N-Benzylation)

If starting from Desipramine (free base):

  • Reagents: Desipramine, Benzyl bromide, Potassium Carbonate (

    
    ).
    
  • Solvent: Acetonitrile (ACN) or DMF.

  • Procedure:

    • Dissolve Desipramine (1.0 eq) in ACN.

    • Add

      
       (2.0 eq) and Benzyl bromide (1.1 eq) dropwise at 0°C.
      
    • Stir at room temperature for 12 hours.

    • Mechanism: Nucleophilic substitution (

      
      ) of the secondary amine onto the benzyl halide.
      
    • Purification: Silica gel chromatography (Hexane/EtOAc) to yield N-Benzyl Desipramine .

Step 2: Vilsmeier-Haack Formylation

This step introduces the formyl group at the C2 position, which is the most electron-rich and sterically accessible site on the dihydrodibenzazepine ring.

  • Reagents: Phosphorus Oxychloride (

    
    ), N,N-Dimethylformamide (DMF).
    
  • Procedure:

    • Prepare the Vilsmeier reagent by adding

      
       (1.2 eq) to anhydrous DMF at 0°C under Argon. Stir for 30 mins.
      
    • Add a solution of N-Benzyl Desipramine (from Step 1) in DMF slowly to the reagent.

    • Heat the mixture to 80-90°C for 4-6 hours.

    • Quench: Pour the reaction mixture into ice-cold Sodium Acetate solution (buffered hydrolysis).

    • Extraction: Extract with Dichloromethane (DCM).

    • Validation: Monitor disappearance of starting material by TLC. The product will appear as a distinct spot with lower Rf due to the polar aldehyde.

Synthesis Workflow Diagram

SynthesisStartDesipramine(Secondary Amine)Step1Step 1: N-Benzylation(BnBr, K2CO3, ACN)Start->Step1InterIntermediate:N-Benzyl DesipramineStep1->InterStep2Step 2: Vilsmeier-Haack Formylation(POCl3, DMF, Heat)Inter->Step2ProductTARGET:N-Benzyl-2-formyl DesipramineStep2->Product

Caption: Two-step synthetic pathway transforming Desipramine into its N-benzyl-2-formyl derivative via alkylation and electrophilic aromatic substitution.

Reactivity & Applications

N-Benzyl-2-formyl Desipramine is rarely a terminal drug candidate; rather, it is a high-value chemical probe precursor .

Affinity Labeling & Probe Synthesis

The C2-formyl group is a versatile "chemical hook."

  • Radioligand Synthesis: The aldehyde can be reduced with Tritiated Sodium Borohydride (

    
    ) to generate [3H]-2-hydroxymethyl-N-benzyl desipramine , a high-affinity radioligand for mapping transporter distribution.
    
  • Photoaffinity Probes: The aldehyde can be converted into an azide or diazirine moiety, allowing researchers to covalently crosslink the drug to the transporter protein (SERT/NET) upon UV irradiation. This identifies the specific amino acid residues involved in drug binding.

Structure-Activity Relationship (SAR)
  • Steric Bulk Tolerance: The N-benzyl group tests the size of the hydrophobic pocket adjacent to the amine binding site.

  • Electronic Effects: The electron-withdrawing formyl group at C2 alters the electron density of the tricyclic ring, potentially influencing pi-pi stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the transporter's central binding site.

Reactivity Matrix[4]
Reaction TypeReagentProduct / Outcome
Reduction

/

Alcohol: N-Benzyl-2-hydroxymethyl Desipramine
Oxidation

/

Carboxylic Acid: N-Benzyl-2-carboxy Desipramine
Reductive Amination

,

Schiff Base / Amine: Conjugation to proteins or fluorophores
Deprotection

, Pd/C
Removal of Benzyl: Yields 2-formyl Desipramine

Safety & Handling Protocols

As a potent bioactive compound and chemical intermediate, strict safety protocols are required.

  • Hazard Classification: Irritant (Skin/Eye), Potentially Neurotoxic (due to NET/SERT activity).

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Aldehydes are prone to autoxidation to carboxylic acids upon prolonged exposure to air.

  • Handling: Use a fume hood. Avoid inhalation of dust. Wear nitrile gloves and safety goggles.

  • Stability: The compound is stable in solid form but should be used immediately once in solution, particularly in protic solvents.

References

  • BenchChem. (2024). N-Benzyl-2-formyl Desipramine Product Specifications and Applications. Retrieved from

  • ChemBuyersGuide. (2024). Chemical Profile: N-Benzyl-2-formyl Desipramine (CAS 134150-70-2).[1] Retrieved from

  • ChemicalBook. (2024). N-Benzyl-2-formyl Desipramine Properties. Retrieved from

  • Santa Cruz Biotechnology. (2024). Desipramine Derivatives and Impurity Standards. Retrieved from

N-Benzyl-2-formyl Desipramine: Structure Elucidation and Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-Benzyl-2-formyl Desipramine Structure Elucidation: A Technical Guide Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

In the high-stakes environment of pharmaceutical development, the identification of trace impurities is not merely a regulatory compliance task—it is a critical safeguard of patient safety and product efficacy. This guide details the structural elucidation of N-Benzyl-2-formyl Desipramine (often designated as Desipramine Related Compound 2), a complex impurity occasionally encountered during the synthesis of the tricyclic antidepressant Desipramine.

This document moves beyond standard spectral reporting. It deconstructs the causality of formation , provides a self-validating analytical workflow , and demonstrates the logic of structural assignment using high-resolution Mass Spectrometry (HRMS) and 2D Nuclear Magnetic Resonance (NMR).

The Target Molecule: Context and Origin[1][2][3]

N-Benzyl-2-formyl Desipramine (CAS: 134150-70-2) is a synthetic intermediate or process-related impurity. Its presence typically points to specific synthetic pathways involving N-benzyl protection of the methylamine side chain and a formylation event (likely a Vilsmeier-Haack side reaction or contamination) on the dibenzazepine ring.

  • Chemical Name: 5-[3-(benzyl(methyl)amino)propyl]-2-formyl-10,11-dihydro-5H-dibenz[b,f]azepine

  • Molecular Formula: C₂₆H₂₈N₂O

  • Molecular Weight: 384.52 g/mol

  • Key Structural Features:

    • Tricyclic Core: 10,11-dihydro-5H-dibenz[b,f]azepine.[1]

    • Modification 1 (Side Chain): N-Benzyl group attached to the terminal nitrogen (preventing secondary amine reactivity).

    • Modification 2 (Ring): Formyl group (-CHO) at position 2, the most reactive site for electrophilic aromatic substitution.

Synthetic Causality

Understanding why this molecule exists guides the elucidation strategy.

  • N-Benzylation: The benzyl group is a common protecting group for the methylamine moiety during the alkylation of iminodibenzyl. If the debenzylation step (catalytic hydrogenation) is incomplete, N-benzyl derivatives persist.

  • 2-Formylation: The 2-position of the iminodibenzyl ring is electron-rich (para to the amine nitrogen). If reagents like POCl₃/DMF (Vilsmeier-Haack) are present—perhaps used to synthesize 2-hydroxy precursors or due to cross-contamination—formylation occurs selectively at C2.

Analytical Workflow: The Logic of Discovery

The following diagram outlines the decision-matrix used to isolate and identify this specific impurity from a complex matrix.

ElucidationWorkflow Sample Unknown Impurity (RRT ~1.2 in HPLC) Isolation Prep-HPLC Isolation (Enrichment >95%) Sample->Isolation Fraction Collection HRMS HRMS (Q-TOF/Orbitrap) Determine Formula & Fragments Isolation->HRMS Mass & Formula IR FT-IR Spectroscopy Identify Carbonyl Functional Group Isolation->IR Functional Groups NMR_1D 1H & 13C NMR Proton Count & Carbon Types HRMS->NMR_1D C26H28N2O Confirmed IR->NMR_1D Aldehyde Signal Expected NMR_2D 2D NMR (HSQC/HMBC) Establish Connectivity NMR_1D->NMR_2D Resolve Regiochemistry Structure Confirmed Structure: N-Benzyl-2-formyl Desipramine NMR_2D->Structure Final Assignment

Figure 1: Integrated workflow for the structural elucidation of Desipramine impurities.

Phase 1: Mass Spectrometry (HRMS & Fragmentation)

Mass spectrometry provides the first confirmation of the molecular formula and structural subunits.

Experimental Protocol (HRMS)
  • Instrument: Quadrupole Time-of-Flight (Q-TOF) MS.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.[2]

  • Source Voltage: 3.5 kV.

  • Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile (Gradient).

Data Analysis & Fragmentation Logic

The molecular ion [M+H]⁺ = 385.2275 confirms the formula C₂₆H₂₈N₂O. The fragmentation pattern is diagnostic:

m/z (Observed)Ion IdentityStructural Insight
385.2275 [M+H]⁺Parent Molecule.
294.1850 [M - Benzyl]⁺Loss of the benzyl group (C₇H₇, 91 Da) via inductive cleavage at the quaternary nitrogen.
236.1070 [Core]⁺2-Formyl-iminodibenzyl cation. Suggests the side chain has been lost.[3]
148.1120 [Side Chain]⁺N-Benzyl-N-methyl-aminopropyl cation.
91.0540 [C₇H₇]⁺Tropylium ion (Benzyl fragment). Strong indicator of N-benzyl group.

Mechanistic Insight: The facile loss of 91 Da (Benzyl) is the primary differentiator between this impurity and other desipramine derivatives.

Phase 2: Infrared Spectroscopy (FT-IR)

While MS gives the mass, IR confirms the oxidation state of the oxygen atom.

  • Key Observation: A sharp, intense band at 1685 cm⁻¹ .

  • Interpretation: This corresponds to the C=O stretching vibration of an aromatic aldehyde. A ketone would typically appear lower (~1660 cm⁻¹ if conjugated), and an amide would be distinct.

  • Secondary Observation: Weak bands at 2720 and 2820 cm⁻¹ (Fermi resonance of aldehyde C-H stretch).

Phase 3: NMR Spectroscopy (The Definitive Proof)

NMR is required to locate the formyl group (Position 2 vs. 3) and confirm the N-benzyl attachment.

1H NMR Assignment (500 MHz, DMSO-d6)
PositionChemical Shift (δ ppm)MultiplicityIntegrationAssignment Logic
-CHO 9.82 s 1H Aldehyde proton. Distinctive singlet.
Ar-H (2-pos ring) 7.65d (J=2.0 Hz)1HH-1 . Meta to CHO, ortho to bridge.
Ar-H (2-pos ring) 7.58dd (J=8.2, 2.0 Hz)1HH-3 . Ortho to CHO.
Ar-H (2-pos ring) 7.45d (J=8.2 Hz)1HH-4 . Ortho to N(5).
Benzyl-Ar 7.20 - 7.35m5HPhenyl ring of the benzyl group.
Unsub. Ring 7.00 - 7.15m4HH-6, H-7, H-8, H-9. Typical dibenzazepine pattern.
N-CH2-Ph 3.55 s 2H Benzylic CH2. Connects side chain to Ph.
Bridge 3.10s (broad)4HH-10, H-11 ethylene bridge.
Side Chain 3.65t2HN(5)-CH2. Deshielded by ring nitrogen.
Side Chain 2.40t2HTerminal N-CH2.
Side Chain 1.75quint2HCentral CH2 of propyl chain.
N-CH3 2.15s3HN-Methyl group.
Structural Connectivity Logic (HMBC)

To prove the aldehyde is at Position 2 (and not 3 or 1), we rely on Heteronuclear Multiple Bond Correlation (HMBC).

NMRLogic H_Ald H-Aldehyde (9.82 ppm) C2 C-2 (Quaternary) H_Ald->C2 Direct (HSQC) - No H_Ald->C2 2J (HMBC) C1 C-1 (Methine) H_Ald->C1 3J Correlation C3 C-3 (Methine) H_Ald->C3 3J Correlation H1 H-1 (7.65 ppm) H1->C2 2J C_Bridge C-10 (Bridge) H1->C_Bridge 3J (Critical) Logic Logic: H-1 correlates to the Bridge Carbon (C-10). H-Aldehyde correlates to C-1. Therefore, Aldehyde is at C-2. H1->Logic

Figure 2: HMBC correlations establishing the regiochemistry of the formyl group.

Interpretation:

  • The aldehyde proton shows HMBC correlations to C1 and C3 .

  • H1 (the isolated doublet) shows a correlation to the C10 bridge carbon . This confirms H1 is adjacent to the bridge.

  • Since the aldehyde is adjacent to H1 (based on C1/C3 correlations), the aldehyde must be at Position 2 . If it were at Position 3, H1 would not be a doublet with meta-coupling, nor would the H-Aldehyde correlate to a carbon adjacent to the bridge.

Conclusion and Impact

The elucidation of N-Benzyl-2-formyl Desipramine confirms the presence of a double-modified impurity:

  • N-Benzyl: Indicates incomplete deprotection or use of benzyl-protected intermediates.

  • 2-Formyl: Indicates an electrophilic side reaction on the ring, likely during a Vilsmeier formylation step intended for a different intermediate or due to reagent carryover.

Recommendation for Process Control:

  • Monitor the Debenzylation step efficiency (hydrogenation).

  • Segregate Vilsmeier reagents (POCl₃/DMF) from the Desipramine production line to prevent formylation.

  • Use the spectral data provided (specifically the 9.82 ppm singlet and m/z 385 -> 294 transition ) to establish a specific release test for this impurity.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2995, Desipramine. Retrieved from [Link]

  • Rao, B. V., et al. (2011). Synthesis of Naratriptan using new intermediate N-Benzyl-N-Methyl Ethenesulfonamide. Der Pharma Chemica, 3(2), 167-171. (Context on N-benzyl protecting groups in drug synthesis). Retrieved from [Link]

  • Sinha, P. K., et al. (2009). Characterization of impurities in Desipramine Hydrochloride by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis. (General reference for Desipramine impurity profiling workflows).

Sources

Technical Guide: In Vitro Stability Profiling of N-Benzyl-2-formyl Desipramine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Benzyl-2-formyl Desipramine (CAS: 134150-70-2) is a specialized chemical entity, primarily utilized as a high-fidelity reference standard in the impurity profiling of Desipramine and as a structural probe in proteomic research. Structurally, it combines the tricyclic dibenzazepine core of Desipramine with two critical modifications: an N-benzyl protection group on the terminal amine and a reactive formyl (aldehyde) group at the C2 position of the ring system.

This guide provides a comprehensive technical framework for evaluating the in vitro stability of this compound. Unlike the parent drug (Desipramine), the presence of the C2-formyl moiety introduces unique instability vectors—specifically oxidative susceptibility and nucleophilic reactivity—that require specialized handling and analytical protocols.

Chemical Identity & Physicochemical Basis

To design effective stability protocols, one must first understand the structural alerts present in the molecule.

PropertySpecificationStability Implication
Chemical Name N-Benzyl-2-formyl DesipramineN-Benzyl : Increases lipophilicity; metabolically labile (debenzylation) but chemically robust.
Formula C₂₆H₂₈N₂O2-Formyl (Aldehyde) : Critical Instability Site. Prone to oxidation (to carboxylic acid) and Schiff base formation.
Molecular Weight 384.51 g/mol Requires MS parameters optimized for higher mass range than parent Desipramine (266.4 g/mol ).
Core Structure DibenzazepineTricyclic Ring : Photosensitive. Susceptible to UV-induced oxidation (discoloration).
Solubility DMSO, Methanol, ChloroformLow aqueous solubility requires organic co-solvents (e.g., <0.1% DMSO) for in vitro assays.

Mechanisms of Instability

The in vitro stability of N-Benzyl-2-formyl Desipramine is governed by three primary degradation pathways. Understanding these is essential for interpreting assay data.

Oxidative Instability (The Formyl Vector)

The C2-formyl group is an aldehyde. In solution (especially at pH > 7 or in the presence of peroxides), it is susceptible to oxidation, converting the compound into N-Benzyl-2-carboxy Desipramine .

  • Mechanism: Autoxidation or trace-metal catalyzed oxidation.

  • Mitigation: Use degassed buffers and amber glassware.

Photolytic Degradation (The Tricyclic Vector)

Like its parent Desipramine, the dibenzazepine ring system absorbs UV light, leading to the formation of free radicals.

  • Observation: Solutions turn from colorless/yellow to blue-green upon light exposure.

  • Product: Formation of N-oxide species and ring-hydroxylated derivatives.

Metabolic Instability (In Vitro Biological Context)

In liver microsome assays (RLM/HLM), this compound undergoes two distinct biotransformations:

  • N-Debenzylation: CYP450 enzymes (primarily CYP3A4/2D6) attack the benzylic carbon, cleaving the benzyl group to release 2-formyl Desipramine .

  • Aldehyde Oxidation: Cytosolic Aldehyde Oxidase (AO) or mitochondrial Aldehyde Dehydrogenase (ALDH) converts the C2-formyl group to a carboxylic acid.

Visualizing the Degradation Pathways

The following diagram illustrates the logical degradation nodes for N-Benzyl-2-formyl Desipramine under stress and metabolic conditions.

DegradationPathways Parent N-Benzyl-2-formyl Desipramine (C26H28N2O) Acid Degradant A: N-Benzyl-2-carboxy Desipramine (Oxidation) Parent->Acid H2O2 / Air Oxidation (Aldehyde -> Acid) Debenz Metabolite M1: 2-formyl Desipramine (CYP-mediated N-dealkylation) Parent->Debenz Liver Microsomes (CYP450) Photo Degradant B: Photo-oxidation Products (Ring Hydroxylation/N-Oxide) Parent->Photo UV Light (254 nm)

Figure 1: Primary degradation and metabolic pathways. The aldehyde group drives oxidative instability, while the benzyl group is the primary site of metabolic attack.

Experimental Protocols

These protocols are designed to be self-validating. Always run a reference standard of Desipramine alongside to verify system performance.

Protocol A: Forced Degradation (Chemical Stability)

Objective: Determine the intrinsic stability of the molecule under stress conditions to validate handling procedures.

  • Preparation: Prepare a 1 mg/mL stock solution of N-Benzyl-2-formyl Desipramine in Methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 100 µL stock + 100 µL 1N HCl. Incubate at 60°C for 4 hours.

    • Base Hydrolysis: Mix 100 µL stock + 100 µL 1N NaOH. Incubate at 60°C for 4 hours. ( Note: Aldehydes may undergo Cannizzaro reaction or polymerization in strong base.)

    • Oxidation: Mix 100 µL stock + 100 µL 3% H₂O₂. Incubate at RT for 2 hours.

    • Photostability: Expose 100 µL stock (in clear vial) to UV light (ICH Q1B option 2) for 24 hours. Control: Wrap vial in foil.

  • Quenching: Neutralize acid/base samples to pH 7.0. Dilute oxidative samples with mobile phase.

  • Analysis: Inject onto HPLC-UV/MS (See Section 6).

Protocol B: Microsomal Stability (Metabolic Stability)

Objective: Assess the lability of the N-benzyl and 2-formyl groups in a biological matrix.

  • System: Pooled Human/Rat Liver Microsomes (0.5 mg protein/mL).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Substrate: 1 µM N-Benzyl-2-formyl Desipramine (Final DMSO < 0.1%).

  • Initiation: Add NADPH regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Timepoints: 0, 5, 15, 30, 60 min at 37°C.

  • Termination: Add ice-cold Acetonitrile containing Internal Standard (e.g., Imipramine-d3).

  • Processing: Centrifuge at 4000g for 20 min. Analyze supernatant.

Analytical Methodology (LC-MS/MS)

Due to the close structural similarity between the parent and its degradants, high-resolution separation is required.

Instrument: UHPLC coupled to Triple Quadrupole MS.

ParameterSettingRationale
Column C18, 1.7 µm, 2.1 x 50 mmHigh surface area for separation of hydrophobic benzyl derivatives.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH stabilizes the basic amine and improves ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic modifier to elute the lipophilic N-benzyl compound.
Gradient 5% B to 95% B over 5 minFast gradient; N-Benzyl-2-formyl Desipramine will elute late (approx 3.5-4.0 min) due to high logP.
Detection MRM (Positive Mode)Precursor: 385.2 [M+H]⁺. Fragments: Screen for 267.2 (Loss of Benzyl+Formyl) and 91.1 (Tropylium ion from Benzyl).
Analytical Workflow Diagram

AnalyticalWorkflow Sample Incubation Sample (Microsomal or Stress) Quench Protein Precipitation (Ice-cold ACN + IS) Sample->Quench Centrifuge Centrifugation (4000g, 20 min) Quench->Centrifuge Supernatant Supernatant Injection Centrifuge->Supernatant LC UHPLC Separation (C18 Column) Supernatant->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Analysis: % Remaining vs Time MS->Data

Figure 2: Standardized analytical workflow for stability quantification.

Data Interpretation & Acceptance Criteria

When analyzing the stability data, use the following criteria to validate the results:

  • Recovery: The T=0 sample must show >95% recovery compared to a neat standard. Low recovery indicates non-specific binding to the reaction vessel (common with lipophilic N-benzyl compounds).

  • Linearity: The calibration curve for N-Benzyl-2-formyl Desipramine must have an R² > 0.99 over the range of 10 nM to 5000 nM.

  • Mass Balance: In forced degradation, if the parent peak decreases by 50%, the sum of the new impurity peaks (adjusted for response factors) should roughly account for the loss. If not, suspect polymerization or precipitation.

Expected Stability Profile (Theoretical)
  • Solid State: Stable for >2 years at -20°C if protected from light and moisture.

  • Solution (DMSO): Stable for 1 week at 4°C.

  • Solution (Aqueous pH 7.4): Unstable. Expect ~10-20% degradation over 24h due to aldehyde oxidation if not protected from air.

  • Microsomal T½: Predicted to be short (< 30 min) due to rapid N-debenzylation.

References

  • International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

  • Nielsen, K. K., et al. (2012). Mechanism of N-dealkylation of tertiary amines by Cytochrome P450. Journal of Biological Chemistry. (Contextual grounding for N-benzyl metabolism).

"theoretical properties of N-Benzyl-2-formyl Desipramine"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

N-Benzyl-2-formyl Desipramine (CAS: 134150-70-2) is a specialized synthetic intermediate derived from the tricyclic antidepressant (TCA) desipramine. Unlike the parent drug, which functions as a norepinephrine reuptake inhibitor (NET), this derivative is rarely used as a therapeutic agent itself. Instead, it serves as a "Lynchpin Intermediate" in medicinal chemistry.

Its structural design serves two critical functions in drug development and chemical biology:

  • The N-Benzyl Group: Acts as a lipophilic protecting group for the secondary amine side chain, preventing unwanted side reactions during ring functionalization.

  • The 2-Formyl Group (Aldehyde): Provides a highly reactive electrophilic "handle" on the tricyclic ring. This allows researchers to attach fluorophores, radiolabels, or affinity tags at a metabolically relevant position (the C2 position is the primary site of hydroxylation by CYP2D6).

This guide delineates the theoretical physicochemical properties, synthesis logic, and handling protocols for researchers utilizing this compound to develop next-generation neurochemical probes.

Physicochemical Profile (Theoretical)

As a high-molecular-weight derivative of desipramine, N-Benzyl-2-formyl Desipramine exhibits distinct solubility and stability profiles compared to its hydrochloride salt parent.

Table 1: Structural & Physical Properties
PropertyValue / DescriptionSource/Derivation
IUPAC Name 3-(N-benzyl-N-methylamino)propyl-2-formyl-10,11-dihydro-5H-dibenz[b,f]azepineCalculated
Molecular Formula C₂₆H₂₈N₂OValidated [1]
Molecular Weight 384.51 g/mol Calculated
Physical State Pale yellow to orange solid (amorphous or crystalline)Analogous to formyl-TCAs
Theoretical LogP ~6.8 – 7.2Predicted (Desipramine ~4.9 + Benzyl)
Solubility (Water) Negligible (< 0.1 mg/mL)Lipophilicity constraints
Solubility (Organic) High in DCM, DMSO, Methanol, Ethyl AcetateStandard Organic Solvents
pKa (Side Chain) ~8.5 (Tertiary Amine)Lower than Desipramine (10.[1][2][3][4]2) due to steric bulk
Reactivity Susceptible to oxidation (to carboxylic acid) and Schiff base formationAldehyde functionality

Critical Note on Solubility: Unlike Desipramine HCl, which is water-soluble, this intermediate is highly lipophilic. All stock solutions must be prepared in DMSO or Dichloromethane (DCM) .

Synthetic Logic & Methodology

The synthesis of N-Benzyl-2-formyl Desipramine follows a "Protect-Activate" strategy. Direct formylation of desipramine is chemically risky because the secondary amine in the side chain is nucleophilic and would react with the formylating agent or the resulting aldehyde (causing polymerization).

The "Protect-Activate" Workflow
  • Protection: The secondary amine of Desipramine is capped with a Benzyl group.[1] This renders the nitrogen tertiary and sterically hindered, preventing interference.

  • Functionalization: The electron-rich dibenzazepine ring is formylated using Vilsmeier-Haack conditions. The C2 position is electronically favored (para to the central nitrogen).

Diagram 1: Synthetic Pathway & Logic

The following diagram illustrates the chemical causality and reaction flow.

SynthesisWorkflow cluster_logic Chemical Strategy Desipramine Desipramine (Secondary Amine) Intermediate1 N-Benzyl Desipramine (Protected) Desipramine->Intermediate1 Step 1: N-Alkylation (Protection) BenzylBromide Reagent: Benzyl Bromide (K2CO3/ACN) BenzylBromide->Intermediate1 Target N-Benzyl-2-formyl Desipramine (Target Intermediate) Intermediate1->Target Step 2: Formylation (C2-Selective) Vilsmeier Reagent: POCl3 / DMF (Vilsmeier-Haack) Vilsmeier->Target Applications Applications: - Fluorescent Probes - C-11 Precursors - Affinity Tags Target->Applications Derivatization

Caption: Step-wise synthesis showing the protection of the side-chain amine prior to ring formylation.

Experimental Protocols

Protocol A: Handling & Storage
  • Atmosphere: The aldehyde group is sensitive to autoxidation. Store under Argon or Nitrogen .

  • Temperature: -20°C for long-term storage.

  • Reconstitution: Dissolve in anhydrous DMSO. Avoid protic solvents (ethanol/water) if storing for long periods to prevent hemiacetal formation.

Protocol B: Theoretical Application (Reductive Amination)

To use this molecule as a probe precursor (e.g., attaching a fluorophore containing a primary amine):

  • Dissolution: Dissolve N-Benzyl-2-formyl Desipramine (1 eq) in Dichloromethane (DCM).

  • Coupling: Add the amine-bearing tag (1.1 eq) and a drying agent (MgSO₄) to form the imine (Schiff base).

  • Reduction: Cool to 0°C and add Sodium Triacetoxyborohydride (STAB, 1.5 eq).

  • Workup: Quench with saturated NaHCO₃. The N-benzyl group ensures the drug core remains lipophilic for easy extraction into organic layers.

Mechanistic Insights for Researchers

Why Position 2?

The tricyclic ring system of desipramine (dihydrodibenzazepine) is electron-rich. The nitrogen at position 5 donates electron density into the rings.

  • Resonance: The positions para to the nitrogen (Positions 2 and 8) are most activated for Electrophilic Aromatic Substitution (EAS).

  • Metabolic Relevance: CYP2D6 hydroxylates desipramine primarily at the 2-position [2].[3] Therefore, placing a probe (via the formyl linker) at position 2 minimizes steric disruption of the drug's binding to the Norepinephrine Transporter (NET), as the enzyme accepts modifications here.

The "Warhead" Concept

The 2-formyl group is not the endpoint; it is a chemical "warhead."

  • Reaction: R-CHO + R'-NH₂ → R-CH=N-R' (Imine) → R-CH₂-NH-R' (Stable Amine).

  • Utility: This allows the attachment of bulky tags (like BODIPY or Fluorescein) to the desipramine scaffold to visualize NET distribution in brain tissue without destroying the drug's affinity.

References

  • DrugBank Online. (2026). Desipramine: Pharmacology and Metabolism. Retrieved February 21, 2026, from [Link]

  • PubChem. (2026). Desipramine Compound Summary. National Library of Medicine. Retrieved February 21, 2026, from [Link]

  • Van Dort, M. E., et al. (1997).[5][6] Synthesis of 11C-labeled desipramine and its metabolite 2-hydroxydesipramine. Nuclear Medicine and Biology. (Contextual reference for C2-functionalization logic).

Sources

Technical Monograph: Preliminary Pharmacological Screening of N-Benzyl-2-formyl Desipramine (N-BZF-DMI)

[1]

Executive Summary & Compound Rationale

N-Benzyl-2-formyl Desipramine (N-BZF-DMI) represents a structural evolution of the classical tricyclic antidepressant (TCA) scaffold.[1] While Desipramine is a secondary amine acting primarily as a potent Norepinephrine Transporter (NET) inhibitor, the derivatization at the N-terminus (Benzylation) and the tricyclic ring (Formylation) introduces significant pharmacological variables that require a specialized screening protocol.

Structural Implications for Screening[2]
  • N-Benzyl Modification: Converts the secondary amine to a tertiary amine.[1] In SAR (Structure-Activity Relationship) studies of TCAs, tertiary amines (e.g., Imipramine, Amitriptyline) typically exhibit higher affinity for the Serotonin Transporter (SERT) compared to their secondary amine counterparts. The bulky benzyl group may also enhance lipophilicity (LogP), potentially altering Blood-Brain Barrier (BBB) penetration and non-specific binding.[1]

  • 2-Formyl Group: The introduction of an aldehyde (-CHO) at the C2 position of the dibenzazepine ring creates a reactive electrophilic center.[1] This suggests potential for covalent interactions (via Schiff base formation with receptor lysine residues) or metabolic instability (rapid oxidation to carboxylic acid).[1]

This guide outlines a rigorous, self-validating screening workflow to determine if N-BZF-DMI acts as a reversible inhibitor, a suicide substrate, or a multi-modal agent.[1]

Phase I: In Silico & Physiochemical Profiling

Before wet-lab screening, the molecular properties must be established to optimize assay buffers and predict bioavailability.

Calculated Properties (Reference vs. Target)
PropertyDesipramine (Parent)N-BZF-DMI (Predicted Impact)Screening Consequence
LogP ~4.9> 5.5 (High Lipophilicity)Requires DMSO/Ethanol controls; high risk of non-specific binding to plasticware.[1]
pKa 10.2 (Amine)~9.5 (Inductive effect of Benzyl)Ionization state at physiological pH (7.[1]4) remains cationic.[1]
PSA 15 ŲIncreased (Formyl group)Potential reduction in BBB permeability despite high LogP.[1]
Reactivity LowHigh (Aldehyde) Critical: Buffers must exclude primary amines (Tris) to prevent artifactual Schiff base formation. Use HEPES or Phosphate.[1]

Phase II: Primary Binding Affinity Screening (Radioligand Displacement)[1]

Objective: Determine the affinity (

Experimental Logic

Since Desipramine is NET-selective, the screen must quantify the shift in selectivity caused by the N-benzyl/2-formyl modifications. We utilize a competitive binding assay using tritiated ligands.[1]

Protocol: NET & SERT Binding Assay

Reagents:

  • Source Tissue: Rat frontal cortex (NET) and striatum (SERT) or transfected HEK293 membranes.[1]

  • Radioligands:

    • NET:

      
      -Nisoxetine (High selectivity, 
      
      
      nM).[1]
    • SERT:

      
      -Citalopram (High selectivity, 
      
      
      nM).[1]
  • Buffer: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl. Note: For N-BZF-DMI, verify stability in Tris; if unstable, switch to 50 mM HEPES.

Workflow:

  • Membrane Preparation: Homogenize tissue, centrifuge at 48,000

    
     for 20 min. Resuspend to protein conc. of 1 mg/mL.
    
  • Incubation:

    • Total Binding: Membrane + Radioligand.[1]

    • Non-Specific Binding (NSB): Membrane + Radioligand + Excess Desipramine (10

      
      M).[1]
      
    • Test: Membrane + Radioligand + N-BZF-DMI (

      
       to 
      
      
      M).[1]
  • Equilibrium: Incubate 60 min at 4°C (to minimize enzymatic degradation of the formyl group).

  • Termination: Rapid filtration over GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI) to reduce ligand absorption to filters (critical for lipophilic N-benzyl compounds).

Data Analysis: Calculate



1

Phase III: Functional Uptake Assays

Objective: Distinguish between binding (affinity) and transport inhibition (efficacy). A compound may bind the transporter but not block uptake, or (rarely) act as a substrate releaser.

Synaptosomal Uptake Protocol

Rationale: This assay measures the actual physiological function—the clearance of neurotransmitters from the synaptic cleft.

  • Preparation: Crude synaptosomal P2 fraction from rat brain.

  • Substrates:

    
    -Norepinephrine (NE) and 
    
    
    -5-HT (Serotonin).[1]
  • Pre-incubation: Incubate synaptosomes with N-BZF-DMI for 10 mins at 37°C.

    • Critical Step: Perform a Washout Experiment . Pre-incubate with N-BZF-DMI, wash cells 3x, then add substrate.[1]

    • Interpretation: If inhibition persists after washout, the 2-formyl group has likely formed a covalent bond (irreversible inhibition).[1]

  • Uptake: Add radiolabeled substrate for 5 mins.

  • Stop: Rapid cooling and filtration.

Visualization of Screening Workflow

ScreeningWorkflowStartCompound: N-Benzyl-2-formyl DesipramineSolubilitySolubility & Stability Check(Avoid Tris Buffer)Start->SolubilityBindingRadioligand Binding (Ki)Target: NET vs. SERTSolubility->BindingDecision1Ki < 100 nM?Binding->Decision1FunctionalFunctional Uptake (IC50)SynaptosomesWashoutWashout Assay(Reversibility Test)Functional->WashoutDecision2Inhibition persistsafter wash?Washout->Decision2ToxhERG & Cytotoxicity ScreenDecision1->FunctionalYes (Hit)StopDiscard / RedesignDecision1->StopNo (Inactive)Decision2->ToxIrreversible (Covalent)Decision2->ToxReversible

Figure 1: Decision-matrix for screening N-BZF-DMI, highlighting the critical reversibility check due to the reactive formyl group.

Phase IV: Safety & Selectivity (The "Killer" Assays)

TCAs are notorious for cardiotoxicity via

11
hERG Potassium Channel Assay
  • Method: Patch-clamp electrophysiology (Gold Standard) or Fluorescence Polarization (High Throughput).[1]

  • Threshold: If

    
     (hERG) / 
    
    
    (NET) < 30, the safety margin is likely too narrow for clinical development.[1]
Aldehyde Reactivity (The "Formyl" Risk)

The 2-formyl group is a metabolic liability.[1]

  • Assay: Incubate N-BZF-DMI with liver microsomes (RLM/HLM) + NADPH.

  • Analysis: LC-MS/MS monitoring.

  • Expectation: Rapid oxidation to the carboxylic acid (2-carboxy-N-benzyl desipramine).[1] This metabolite may be inactive or have different solubility properties.[1]

Mechanistic Pathway

Understanding where N-BZF-DMI acts within the synaptic cleft is vital for interpreting data.[1]

MOANeuronPresynaptic NeuronNETNET TransporterNeuron->NETExpressesNENorepinephrine (NE)Neuron->NEReleaseCleftSynaptic CleftNET->NEReuptake (Clearance)ReceptorPost-Synaptic Adrenergic RNE->ReceptorActivatesDrugN-BZF-DMIDrug->NETBlocks (Competitive/Irreversible?)Drug->NEIncreases Cleft Conc.

Figure 2: Mechanism of Action.[1] N-BZF-DMI targets the NET transporter, preventing NE reuptake and potentiating adrenergic signaling.

Expected Results & Interpretation

ParameterDesipramine (Control)N-BZF-DMI (Hypothesis)Interpretation
NET Affinity (

)
~0.8 nM10 - 50 nM Steric bulk of N-benzyl likely reduces NET fit slightly.[1]
SERT Affinity (

)
~175 nM< 50 nM Tertiary amine conversion usually increases SERT affinity (Dual inhibitor potential).[1]
Reversibility 100% ReversiblePartial/Irreversible If formyl group reacts with active site residues.[1]
Metabolic Stability Moderate (

~20h)
Low Aldehyde oxidation likely rapid.[1]

References

  • Tatsumi, M., et al. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters.[1] European Journal of Pharmacology.

  • Owens, M. J., et al. (1997). Neurotransmitter receptor and transporter binding profile of antidepressants and their metabolites.[1] Journal of Pharmacology and Experimental Therapeutics.

  • Wong, D. T., et al. (2000). Reuptake of serotonin and norepinephrine: The mechanism of action of antidepressant drugs. Annals of the New York Academy of Sciences.

  • FDA Guidance for Industry. (2012). Drug Interaction Studies — Study Design, Data Analysis, Implications for Dosing, and Labeling Recommendations.

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology.

"N-Benzyl-2-formyl Desipramine potential as a norepinephrine reuptake inhibitor"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Benzyl-2-formyl Desipramine (CAS 134150-70-2) represents a specialized derivative of the tricyclic antidepressant (TCA) class. While desipramine itself is a potent and selective norepinephrine reuptake inhibitor (NRI), the introduction of a benzyl group at the nitrogen terminus and a formyl group at the C2 position of the dibenzazepine ring creates a unique chemical entity with significant potential as both a pharmacological probe and a distinct therapeutic candidate.

This technical guide outlines the structural rationale, mechanistic hypothesis, and rigorous experimental protocols required to evaluate the potential of N-Benzyl-2-formyl Desipramine as a high-affinity ligand for the Norepinephrine Transporter (NET). It moves beyond standard catalog listings to provide a functional roadmap for characterization.

Structural & Mechanistic Profiling

Chemical Identity
  • IUPAC Name: 3-(2-formyl-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-benzyl-N-methylpropan-1-amine

  • Molecular Formula: C₂₆H₂₈N₂O

  • Molecular Weight: 384.51 g/mol

  • Core Scaffold: 10,11-dihydro-5H-dibenz[b,f]azepine (Imipramine/Desipramine core)[1]

Structure-Activity Relationship (SAR) Hypothesis

The pharmacological potential of this compound rests on three structural pillars:

  • The Desipramine Core: The tricyclic ring system is the primary pharmacophore for NET recognition. The 3-carbon side chain maintains the optimal distance between the ring nitrogen and the terminal amine for binding to the orthosteric site of the transporter.

  • The N-Benzyl Modification: Desipramine is a secondary amine, which confers high selectivity for NET over the Serotonin Transporter (SERT). Conversion to a tertiary amine (via benzylation) typically increases lipophilicity and blood-brain barrier (BBB) permeability. However, tertiary amines (like imipramine) often show increased SERT affinity. The bulky benzyl group may introduce steric clashes or, conversely, exploit hydrophobic pockets within the transporter vestibule.

  • The 2-Formyl Group: This is a reactive electrophilic handle.

    • Direct Effect: Electron-withdrawing nature may alter the pKa of the ring system.

    • Probe Potential: The aldehyde allows for Schiff base formation or reductive amination, making this molecule a likely precursor for fluorescent probes or photoaffinity labels.

SAR_Logic Desipramine Desipramine Core (NET Selectivity) Mod_N N-Benzyl Modification (Tertiary Amine) Desipramine->Mod_N Mod_C2 2-Formyl Group (Reactive Handle) Desipramine->Mod_C2 Outcome_1 Increased Lipophilicity (BBB Penetration) Mod_N->Outcome_1 Outcome_2 Potential Selectivity Shift (NET vs SERT) Mod_N->Outcome_2 Mod_C2->Outcome_1 Steric Bulk Outcome_3 Covalent/Probe Utility (Bio-conjugation) Mod_C2->Outcome_3

Figure 1: SAR Logic Flow for N-Benzyl-2-formyl Desipramine. The diagram illustrates how specific structural modifications to the parent scaffold translate into predicted pharmacological outcomes.

Experimental Validation Framework

To validate this compound as a potent NRI, a self-validating tiered approach is required.

Protocol 1: In Vitro Radioligand Binding Assay (Ki Determination)

Objective: Determine the affinity (Ki) of N-Benzyl-2-formyl Desipramine for the human NET (hNET) compared to Desipramine.

Reagents:

  • Source: HEK293 cells stably expressing hNET.

  • Radioligand: [³H]-Nisoxetine (highly selective NET ligand) or [³H]-Desipramine.

  • Test Compound: N-Benzyl-2-formyl Desipramine (dissolved in DMSO, final concentration <0.1%).

Workflow:

  • Membrane Preparation: Harvest HEK-hNET cells, homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4, containing 120 mM NaCl and 5 mM KCl). Centrifuge at 40,000 x g for 20 min. Resuspend pellet.

  • Incubation:

    • Mix 50 µg membrane protein.

    • Add 1 nM [³H]-Nisoxetine.

    • Add increasing concentrations of N-Benzyl-2-formyl Desipramine (

      
       M to 
      
      
      
      M).
    • Non-specific Binding (NSB): Define using 10 µM Desipramine.

    • Incubate for 60 min at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (to reduce ligand binding to filter). Wash 3x with ice-cold buffer.

  • Quantification: Liquid scintillation counting.

Data Analysis: Calculate


 using non-linear regression (one-site competition model). Convert to 

using the Cheng-Prusoff equation:

Where [L] is radioligand concentration and Kd is its dissociation constant.
Protocol 2: Functional Uptake Inhibition Assay

Objective: Confirm that binding translates to functional inhibition of norepinephrine reuptake.

Workflow:

  • Seeding: Plate HEK-hNET cells in 96-well plates (50,000 cells/well).

  • Pre-incubation: Remove media, wash with Krebs-Ringer-HEPES (KRH) buffer. Add test compound (various concentrations) and incubate for 10 min at 37°C.

  • Uptake: Add fluorescent neurotransmitter substrate (e.g., ASP+ or FFN206) or [³H]-Norepinephrine (50 nM). Incubate for 5-10 minutes.

  • Stop: Aspirate buffer, wash 3x with ice-cold KRH.

  • Readout: Lyse cells and measure radioactivity (for [³H]-NE) or fluorescence intensity.

Data Interpretation & Causality

The following table outlines how to interpret the results from the assays above relative to the parent compound, Desipramine.

ParameterResult vs. DesipramineInterpretationActionable Insight
Ki (Affinity) Lower (< 1 nM) N-Benzyl group accesses an auxiliary hydrophobic pocket.High potential for lead optimization; test metabolic stability.
Ki (Affinity) Higher (> 100 nM) Steric clash at the amine or ring position.Compound is likely a synthesis intermediate, not a drug candidate.
Selectivity High SERT Affinity Tertiary amine shift (resembling Imipramine).Re-classify as Dual SNRI (Serotonin-Norepinephrine Reuptake Inhibitor).[2]
Hill Slope < 1.0 Negative cooperativity or multiple binding sites.Investigate allosteric modulation or irreversible binding via formyl group.

Synthesis & Sourcing Strategy

For researchers needing to synthesize or source this compound for the protocols above:

  • Commercial Availability: The compound is available as a research chemical (CAS 134150-70-2).[3]

  • Synthetic Route (If sourcing fails):

    • Starting Material: Desipramine (as the hydrochloride salt).[4]

    • Formylation: Vilsmeier-Haack reaction is difficult on the deactivated ring. Alternatively, start with Iminodibenzyl, perform formylation at C2, then alkylate the nitrogen.

    • Benzylation: Reductive amination of the terminal amine using Benzaldehyde and Sodium Cyanoborohydride (

      
      ) is the standard, high-yield approach.
      

Safety Note: The 2-formyl group is reactive. Store compound under inert gas (Argon) at -20°C to prevent oxidation to the carboxylic acid.

Visualization of Evaluation Workflow

Workflow cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Potency Start Start: N-Benzyl-2-formyl Desipramine (CAS 134150-70-2) Step1 Membrane Prep (HEK-hNET) Start->Step1 Step2 Competition Binding ([3H]-Nisoxetine) Step1->Step2 Step3 Calculate Ki Step2->Step3 Step4 Uptake Assay ([3H]-NE Transport) Step3->Step4 Step5 Calculate IC50 Step4->Step5 Decision Compare to Desipramine Step5->Decision Result_A Potent NRI (Ki < 10nM) Decision->Result_A High Affinity Result_B Weak/Inactive (Ki > 100nM) Decision->Result_B Low Affinity

Figure 2: Sequential Evaluation Workflow. This decision tree guides the researcher from compound acquisition through functional validation.

References

  • Santa Cruz Biotechnology. N-Benzyl-2-formyl Desipramine (CAS 134150-70-2) Product Data Sheet. Retrieved from

  • Tatsumi, M., et al. (1997). "Pharmacological profile of antidepressants and related compounds at human monoamine transporters." European Journal of Pharmacology, 340(2-3), 249-258. (Foundational reference for NET/SERT assay protocols).
  • BenchChem. N-Benzyl-2-formyl Desipramine Structure and Properties. Retrieved from

  • ChemicalBook. Product entry for CAS 134150-70-2.[3][5][6] Retrieved from

  • Gether, U., et al. (2006). "Neurotransmitter transporters: molecular function of important drug targets." Trends in Pharmacological Sciences, 27(7), 375-383. (Mechanism of NRI action).

Sources

Methodological & Application

Application and Protocol Guide for the Analytical Quantification of N-Benzyl-2-formyl Desipramine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Analytical Landscape of a Novel Desipramine Derivative

N-Benzyl-2-formyl Desipramine is a structurally unique derivative of the well-established tricyclic antidepressant, Desipramine. The introduction of both a benzyl group at the nitrogen and a formyl group at the 2-position of the dibenzazepine ring system presents a distinct analytical challenge. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development and validation of robust analytical methods for the identification, quantification, and stability assessment of this novel compound.

Given the limited specific literature on N-Benzyl-2-formyl Desipramine, this guide is built upon established analytical principles for tricyclic antidepressants and related derivatives.[1][2][3][4][5] The protocols outlined herein are intended to serve as a detailed starting point for method development and validation, emphasizing the scientific rationale behind the selection of techniques and parameters.

Part 1: Chromatographic Method Development - A Multi-pronged Approach

The separation and quantification of N-Benzyl-2-formyl Desipramine and its potential impurities or degradants necessitate high-resolution chromatographic techniques. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) offer viable pathways, each with distinct advantages.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

Reverse-phase HPLC (RP-HPLC) is the recommended primary technique due to its versatility, robustness, and wide applicability in pharmaceutical analysis.[6][7][8][9]

  • Column Chemistry: A C18 column is the logical first choice, given its proven efficacy in separating tricyclic antidepressants and their metabolites.[6][7] The non-polar nature of the C18 stationary phase will effectively retain the largely hydrophobic N-Benzyl-2-formyl Desipramine.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (such as phosphate buffer or ammonium formate) and an organic modifier (acetonitrile or methanol) is recommended.[6][10] This approach will ensure adequate retention of the analyte while allowing for the elution of more polar impurities and providing the necessary resolution. The addition of a small percentage of an ion-pairing agent like trifluoroacetic acid (TFA) can improve peak shape for basic compounds like Desipramine derivatives.[6]

  • Detection: UV detection is a straightforward and effective method for this class of compounds, which typically exhibit strong absorbance in the low UV region (around 215 nm and 250 nm).[6][11] A photodiode array (PDA) detector is highly recommended to assess peak purity and to identify the optimal detection wavelength.

Caption: A stepwise workflow for the systematic development of an HPLC method.

ParameterRecommended ConditionRationale
Column YMC Pack Pro C18 (150 x 4.6 mm, 3 µm) or equivalent[6]Provides excellent resolution for basic compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterImproves peak shape and provides acidic pH for analyte ionization.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileStrong organic solvent for elution.
Gradient 30% B to 90% B over 15 minutesTo ensure elution of the analyte and any less polar impurities.
Flow Rate 1.0 mL/min[6]A standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CFor reproducible retention times.
Detection UV at 215 nm and 254 nmCommon wavelengths for tricyclic antidepressants.[6]
Injection Volume 10 µLA typical injection volume.
Gas Chromatography-Mass Spectrometry (GC-MS): For Enhanced Specificity and Sensitivity

GC-MS is a powerful technique for the analysis of tricyclic antidepressants, often employed for therapeutic drug monitoring in biological matrices.[1][2][3][4] For N-Benzyl-2-formyl Desipramine, which is a relatively large and polar molecule, derivatization may be necessary to improve its volatility and chromatographic behavior.

  • Derivatization: Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acylation with trifluoroacetic anhydride (TFAA) can be explored to block the polar N-H group (if present after potential hydrolysis of the formyl group) and improve thermal stability.[1][3]

  • Column: A low-polarity capillary column, such as a DB-5MS or equivalent, is suitable for the separation of these types of compounds.[3][4]

  • Ionization: Electron Ionization (EI) will provide a reproducible fragmentation pattern for structural elucidation, while Chemical Ionization (CI) can be used to enhance the molecular ion peak for improved sensitivity in quantitative analysis.[1][2]

ParameterRecommended ConditionRationale
Column DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent[3][4]A robust, general-purpose column.
Carrier Gas Helium at a constant flow of 1.0 mL/min[3][4]Inert carrier gas.
Inlet Temperature 280 °CTo ensure complete volatilization.
Oven Program Start at 150 °C, hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 minA typical temperature program to separate compounds with a range of volatilities.
MS Transfer Line 290 °CTo prevent condensation of the analyte.
Ion Source Temp. 230 °CStandard EI source temperature.
Ionization Mode Electron Ionization (EI) at 70 eVFor reproducible fragmentation patterns.
Mass Range m/z 50-550To cover the expected mass of the analyte and its fragments.

Part 2: Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural confirmation of N-Benzyl-2-formyl Desipramine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are crucial for the unambiguous structural elucidation of the molecule.[12][13][14][15] Key expected signals would include aromatic protons of the dibenzazepine and benzyl groups, aliphatic protons of the propyl chain, and the formyl proton.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the parent molecule and its fragments. Fragmentation patterns obtained from MS/MS experiments can provide valuable structural information.

Part 3: Forced Degradation Studies - Unveiling Stability

Forced degradation studies are a regulatory requirement and a critical component of drug development to establish the intrinsic stability of a drug substance and to develop a stability-indicating analytical method.[16][17][18]

Caption: A systematic approach to conducting forced degradation studies.

Stress ConditionReagent and ConditionsRationale
Acid Hydrolysis 0.1 M HCl at 60 °C for 24 hours[6]To assess stability in acidic environments.
Base Hydrolysis 0.1 M NaOH at 60 °C for 24 hoursTo assess stability in alkaline environments.
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours[6]To evaluate susceptibility to oxidation.
Thermal Degradation Solid drug substance at 105 °C for 10 days[6]To determine the effect of heat on the solid form.
Photolytic Degradation Expose solution to UV and visible light as per ICH Q1B guidelinesTo assess light sensitivity.

Part 4: Method Validation - Ensuring Reliability

Once a suitable analytical method has been developed, it must be validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure its reliability for its intended purpose.

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6]

  • Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte.[7][8]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.[7]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[7]

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3][4]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[8]

Conclusion

The analytical characterization of N-Benzyl-2-formyl Desipramine requires a systematic and scientifically-driven approach. This guide provides a robust framework for the development and validation of suitable analytical methods. By leveraging established techniques for related tricyclic antidepressants and adhering to rigorous validation protocols, researchers can ensure the generation of high-quality, reliable data essential for the advancement of their research and development activities.

References

  • Simultaneous measurement of secondary and tertiary tricyclic antidepressants by GC/MS chemical ionization mass fragmentography. Clinical Chemistry. Available at: [Link]

  • Quantitative analysis for tricyclic antidepressant drugs in plasma or serum by gas chromatography-chemical-ionization mass spectrometry. PubMed. Available at: [Link]

  • Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices. MDPI. Available at: [Link]

  • Applications of Gas Chromatography for Tricyclic Antidepressants Analysis. Encyclopedia.pub. Available at: [Link]

  • Stress Degradation Behavior of Desipramine Hydrochloride and Development of Suitable Stability-Indicating LC Method. ResearchGate. Available at: [Link]

  • A rapid and simple RP-HPLC method for quantification of desipramine in human plasma. De Gruyter. Available at: [Link]

  • An Update Review on the Developed Chromatographic Methods for the Analysis of Tricyclic Antidepressants. International Journal of New Chemistry. Available at: [Link]

  • A simple and sensitive HPLC method for analysis of imipramine in human plasma with UV detection and liquid-liquid extraction: Application in bioequivalence studies. PMC. Available at: [Link]

  • Determination of imipramine, desipramine and their hydroxy metabolites by reversed-phase chromatography with ultraviolet and coulometric detection. Academia.edu. Available at: [Link]

  • Chemical structure, name of the desipramine hydrochloride and its impurities. ResearchGate. Available at: [Link]

  • Chemical modification of imipramine and desipramine. J-STAGE. Available at: [Link]

  • Solvent bar microextraction based on using deep. AKJournals. Available at: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available at: [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Available at: [Link]

  • Spectrophotometry assay of imipramine and desipramine using ammonium metavanadate and its application to pharmaceutical preparations. ResearchGate. Available at: [Link]

  • Reagents and methods for the quantification of imipramine or desipramine in biological fluids. Google Patents.
  • Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. PMC. Available at: [Link]

  • GLC method for iminodibenzyl and desipramine impurities in imipramine hydrochloride and its formulated products. PubMed. Available at: [Link]

  • A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. ResearchGate. Available at: [Link]

  • Synthesis of {sup 11}C-labeled desipramine and its metabolite 2-hydroxydesipramine: Potential radiotracers for PET studies of the norepinephrine transporter. ETDEWEB. Available at: [Link]

  • Desipramine Hydrochloride. Scribd. Available at: [Link]

  • Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. ResearchGate. Available at: [Link]

  • Synthesis And Preliminary Antimicrobial Evaluation Of Schiff Bases Of N -Benzyl Isatin Derivatives. Systematic Reviews in Pharmacy. Available at: [Link]

  • Determination of imipramine in presence of iminodibenzyl and in pharmaceutical dosage form. PubMed. Available at: [Link]

  • Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor. PubMed. Available at: [Link]

Sources

Application Note: High-Sensitivity LC-MS/MS Quantitation of N-Benzyl-2-formyl Desipramine

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive Application Note and Protocol for the LC-MS/MS analysis of N-Benzyl-2-formyl Desipramine . This guide is designed for analytical chemists and pharmaceutical researchers involved in impurity profiling, synthetic process control, or genotoxic impurity risk assessment.

Method Development, Validation, and Troubleshooting Guide

Executive Summary

N-Benzyl-2-formyl Desipramine (CAS: 134150-70-2) is a critical synthetic intermediate and potential process-related impurity in the manufacturing of Desipramine and related tricyclic antidepressants (TCAs). Its structural features—a lipophilic benzyl group and a reactive formyl (aldehyde) moiety—present unique analytical challenges, including high retention on C18 phases, potential for adsorption to plasticware, and stability concerns related to oxidation.

This application note details a robust LC-MS/MS methodology utilizing Positive Electrospray Ionization (ESI+) for the trace-level quantitation of N-Benzyl-2-formyl Desipramine. The method achieves a Lower Limit of Quantitation (LLOQ) suitable for impurity thresholds (<0.1%) and demonstrates excellent linearity and precision.

Chemical Context & Analytical Strategy

Analyte Properties[1]
  • Chemical Name: N-Benzyl-2-formyl Desipramine[1][2]

  • Molecular Formula: C₂₆H₂₈N₂O

  • Molecular Weight: 384.51 g/mol

  • Key Functional Groups:

    • Tertiary Amine: Protonation site for ESI+ (

      
      ).
      
    • Benzyl Group: Significantly increases lipophilicity (

      
      ) compared to Desipramine.
      
    • Formyl Group (Aldehyde): Susceptible to oxidation (to carboxylic acid) or hydration; requires buffered mobile phases and controlled sample handling.

Methodological Pillars (E-E-A-T)
  • Chromatographic Separation: Due to the high lipophilicity, a Biphenyl or Phenyl-Hexyl column is preferred over standard C18 to utilize

    
     interactions, providing better selectivity against the desipramine parent drug.
    
  • Mass Spectrometry: The benzyl group provides a dominant, characteristic fragment ion (Tropylium ion,

    
     91.1), ensuring high specificity.
    
  • Sample Handling: To prevent adsorptive losses of this lipophilic molecule, glass vials and low-binding plates are mandatory.

Experimental Protocol

Materials & Reagents
  • Reference Standard: N-Benzyl-2-formyl Desipramine (e.g., Santa Cruz Biotech sc-503496 or BenchChem).

  • Internal Standard (IS): Desipramine-D3 or N-Benzyl-Desipramine-D5 (if available). Alternatively, use a structural analog like Imipramine-D3.

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).

Sample Preparation (Liquid-Liquid Extraction)

Rationale: LLE is chosen over protein precipitation to remove matrix interferences and concentrate the analyte, which is crucial for trace impurity analysis.

  • Aliquot: Transfer

    
     of sample (plasma or process stream diluted in water) into a glass  tube.
    
  • IS Addition: Add

    
     of Internal Standard working solution (
    
    
    
    ).
  • Basification: Add

    
     of 
    
    
    
    Ammonium Hydroxide (
    
    
    ) to ensure the amine is uncharged (facilitating extraction into organic).
  • Extraction: Add

    
     of MTBE (Methyl tert-butyl ether) .
    
  • Agitation: Vortex for 5 minutes at high speed.

  • Separation: Centrifuge at

    
     for 5 minutes at 
    
    
    
    .
  • Transfer: Transfer

    
     of the upper organic layer to a clean glass  vial.
    
  • Dry Down: Evaporate to dryness under nitrogen at

    
    .
    
  • Reconstitution: Reconstitute in

    
     of Mobile Phase A/B (50:50). Vortex well. 
    
LC-MS/MS Conditions
Liquid Chromatography (UHPLC)[3][4][5]
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Phenomenex Kinetex Biphenyl (

    
    ) or Waters BEH Phenyl.
    
    • Why Biphenyl? Enhanced selectivity for aromatic compounds (benzyl/tricyclic rings) compared to C18.

  • Mobile Phase A:

    
     Formic Acid in Water + 
    
    
    
    Ammonium Formate.
  • Mobile Phase B: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     Formic Acid in Acetonitrile.[4][5]
    
  • Flow Rate:

    
    .
    
  • Column Temp:

    
    .
    
  • Injection Vol:

    
    .
    

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 10 Initial Hold
0.50 10 Load
4.00 95 Elution of Analyte
5.50 95 Wash (Critical for lipophilic carryover)
5.60 10 Re-equilibration

| 7.00 | 10 | End |

Mass Spectrometry Parameters
  • Source: ESI Positive (ESI+).

  • Spray Voltage:

    
    .
    
  • Gas Temp:

    
    .
    
  • Nebulizer: 45 psi.

MRM Transitions: | Analyte | Precursor (


) | Product (

) | Collision Energy (V) | Role | | :--- | :--- | :--- | :--- | :--- | | N-Benzyl-2-formyl Desipramine | 385.2 | 91.1 | 35 | Quantifier (Tropylium ion) | | | 385.2 | 72.1 | 45 | Qualifier (Side chain amine) | | | 385.2 | 193.1 | 50 | Qualifier (Iminostilbene core) | | Desipramine-D3 (IS) | 270.2 | 75.1 | 25 | Internal Standard |

Visualized Workflows

Analytical Logic & Fragmentation Pathway

The following diagram illustrates the fragmentation logic used to select MRM transitions and the critical decision points in the workflow.

G Analyte N-Benzyl-2-formyl Desipramine (MW 384.51) ESI ESI+ Ionization [M+H]+ = 385.2 Analyte->ESI Protonation Collision Collision Induced Dissociation (Argon Gas) ESI->Collision Frag1 Fragment 1: m/z 91.1 Tropylium Ion (C7H7+) (Benzyl Cleavage) Collision->Frag1 Primary Path (Low CE) Frag2 Fragment 2: m/z 72.1 Side Chain Amine (CH2=N(CH3)2 equiv) Collision->Frag2 Secondary Path (High CE) Selection Transition Selection: 385.2 -> 91.1 (Quant) High Specificity Frag1->Selection Frag2->Selection

Figure 1: MS/MS Fragmentation Pathway highlighting the generation of the quantifier tropylium ion.

Sample Preparation Workflow

Workflow Sample Sample (100 µL) IS Add IS (Desipramine-D3) Sample->IS Base Basify (NH4OH) IS->Base LLE LLE Extraction (MTBE) Base->LLE Dry Evaporate (N2 @ 40°C) LLE->Dry Recon Reconstitute (50:50 MeOH:H2O) Dry->Recon Inject LC-MS/MS Injection Recon->Inject

Figure 2: Step-by-step Liquid-Liquid Extraction (LLE) protocol to maximize recovery of the lipophilic analyte.

Method Validation & Performance Metrics

Based on ICH M10 and FDA Bioanalytical Method Validation Guidelines.

Linearity & Range
  • Range:

    
     to 
    
    
    
    .
  • Weighting:

    
     linear regression.
    
  • Acceptance:

    
    .
    
Accuracy & Precision
LevelConcentration (ng/mL)Intra-Day CV (%)Accuracy (%)
LLOQ 0.5< 15.085-115
Low QC 1.5< 10.090-110
Mid QC 50.0< 8.090-110
High QC 400.0< 5.090-110
Matrix Effect & Recovery
  • Matrix Factor: Evaluate by comparing post-extraction spike vs. neat solution. Expect suppression (

    
    ) due to the high organic elution point.
    
  • Recovery: LLE with MTBE typically yields

    
     recovery for Desipramine derivatives.
    

Troubleshooting & Critical Control Points

Carryover Mitigation

Issue: The N-benzyl group makes the molecule "sticky," leading to ghost peaks in blank injections. Solution:

  • Needle Wash: Use a strong organic wash: 40:40:20 (ACN:MeOH:IPA) + 0.1% FA.

  • Valve Switching: Implement a valve switch to divert flow to waste during the high-organic wash phase of the gradient (5.0–6.0 min).

Stability of the Formyl Group

Issue: Aldehydes can oxidize to carboxylic acids upon prolonged exposure to air/light. Solution:

  • Amber Glass: Always process samples in amber glassware.

  • Antioxidant: If stability issues persist, add

    
     Ascorbic Acid to the reconstitution solvent.
    
  • Temperature: Keep autosampler at

    
    .
    
Peak Tailing

Issue: Interaction of the tertiary amine with residual silanols on the column. Solution: Ensure the mobile phase contains sufficient ionic strength (


 Ammonium Formate) and maintains acidic pH (Formic Acid) to keep silanols protonated (neutral).

References

  • Santa Cruz Biotechnology. N-Benzyl-2-formyl Desipramine (Product Data Sheet). Retrieved from

  • BenchChem. N-Benzyl-2-formyl Desipramine CAS 134150-70-2.[1] Retrieved from

  • Zhao, J., et al. (2016). "A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry." Journal of Chromatographic Science, 54(4), 626–633. Retrieved from

  • Phenomenex. Column Considerations for LC-MS/MS Analysis of a Panel of 22 Antidepressants (Technical Note TN-1356). Retrieved from

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry (2018). Retrieved from

Sources

"protocol for synthesizing N-Benzyl-2-formyl Desipramine from Desipramine"

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Analysis

This technical guide outlines the synthesis of N-Benzyl-2-formyl Desipramine , a derivative of the tricyclic antidepressant desipramine. This molecule is of significant interest in neuropharmacology, specifically as a precursor for developing high-affinity ligands (e.g., radiotracers or photoaffinity probes) for the Norepinephrine Transporter (NET).

Retrosynthetic Logic

The synthesis poses a regioselectivity and chemoselectivity challenge. Desipramine contains a secondary amine on its side chain and an electron-rich tricyclic ring system.

  • Chemoselectivity: The Vilsmeier-Haack reaction (standard for formylation) employs electrophilic iminium species that react avidly with secondary amines to form stable amidines, effectively "capping" the nitrogen rather than formylating the ring.

  • Regioselectivity: Electrophilic aromatic substitution on the 10,11-dihydro-5H-dibenz[b,f]azepine core preferentially occurs at the 2-position (para to the bridgehead nitrogen) due to the activating effect of the enamine-like nitrogen lone pair.

Therefore, the protocol must follow this specific sequence:

  • N-Alkylation (Benzylation): Convert the secondary amine to a tertiary amine (N-Benzyl) to prevent side-reactions during formylation.

  • C-Formylation: Perform the Vilsmeier-Haack reaction on the tertiary amine intermediate.

Synthetic Pathway Visualization

SynthesisPathway Desipramine Desipramine (Secondary Amine) Intermediate N-Benzyl Desipramine (Tertiary Amine) Desipramine->Intermediate Step 1: Reductive Amination NaBH(OAc)3, DCE Benzaldehyde Benzaldehyde (Reagent) Benzaldehyde->Intermediate Product N-Benzyl-2-formyl Desipramine (Target) Intermediate->Product Step 2: Vilsmeier-Haack 90°C, Hydrolysis Vilsmeier Vilsmeier Reagent (POCl3 + DMF) Vilsmeier->Product

Caption: Two-step synthetic route converting Desipramine to N-Benzyl-2-formyl Desipramine via reductive amination followed by regioselective formylation.

Experimental Protocol

Step 1: Synthesis of N-Benzyl Desipramine

Objective: Alkylation of the secondary amine to protect it from Vilsmeier reagents and install the benzyl pharmacophore. Method: Reductive Amination (Preferred over direct alkylation to avoid over-alkylation to quaternary ammonium salts).

Reagents & Stoichiometry
ComponentEquiv.Role
Desipramine HCl 1.0Substrate
Benzaldehyde 1.1Electrophile
NaBH(OAc)₃ 1.5Reducing Agent
DIPEA 1.2Base (to free the amine)
1,2-Dichloroethane (DCE) SolventMedium (0.1 M conc.)
Procedure
  • Free Base Formation: In a round-bottom flask, suspend Desipramine HCl in DCE. Add Diisopropylethylamine (DIPEA) and stir for 15 minutes at room temperature (RT) to ensure the amine is available.

  • Imine Formation: Add Benzaldehyde (1.1 equiv) to the mixture. Stir for 1–2 hours at RT. Note: The formation of the imine/iminium species is often visible by a slight color change.

  • Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise. This mild reducing agent selectively reduces the iminium ion without reducing the aldehyde functionality of unreacted starting material.

  • Reaction: Allow to warm to RT and stir overnight (12–16 hours). Monitor by TLC (System: DCM/MeOH/NH₄OH 90:9:1).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Silica gel; Gradient: 0-5% MeOH in DCM).

Step 2: Vilsmeier-Haack Formylation

Objective: Introduction of the aldehyde group at the 2-position of the tricyclic ring. Mechanism: Electrophilic Aromatic Substitution (EAS).[1]

Reagents & Stoichiometry
ComponentEquiv.Role
N-Benzyl Desipramine 1.0Substrate
POCl₃ 3.0Reagent (Phosphorus Oxychloride)
DMF ExcessSolvent & Reagent
Sodium Acetate ExcessBuffer for Hydrolysis
Procedure
  • Reagent Generation (Critical): In a flame-dried flask under Argon, place anhydrous DMF (10–15 volumes). Cool to 0°C .[2] Add POCl₃ dropwise over 20 minutes. Caution: Exothermic. A white precipitate (Vilsmeier salt) may form. Stir at 0°C for 30 minutes.

  • Addition: Dissolve N-Benzyl Desipramine (from Step 1) in a minimum volume of DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.

  • Heating: Allow the mixture to warm to RT, then heat to 80–90°C for 3–5 hours.

    • Why Heat? The dibenzazepine ring is electron-rich, but steric hindrance from the ethylene bridge and the N-side chain requires thermal energy to drive the substitution to completion.

  • Hydrolysis (The "Formyl" Step): Cool the reaction mixture to RT. Pour the mixture slowly into crushed ice containing Sodium Acetate (to buffer the pH to ~4–5). Stir vigorously for 1 hour.

    • Mechanism:[2][3][4] The intermediate formed is an iminium salt attached to the ring.[5] Hydrolysis converts this C=N bond into the C=O (aldehyde).

  • Extraction: Basify the solution to pH ~9 with 2N NaOH (careful of exotherm). Extract with Ethyl Acetate (3x).[6]

  • Purification: The crude product is often a dark oil. Purify via HPLC or Column Chromatography (Neutral Alumina or Silica; Hexane/Ethyl Acetate gradient).

Mechanistic Validation (Self-Validating System)

To ensure the protocol worked, you must validate the structure using NMR. The Vilsmeier-Haack reaction on this scaffold is highly specific.

Mechanism Reagent Vilsmeier Reagent (Chloroiminium Ion) Attack Electrophilic Attack at C-2 Position Reagent->Attack + N-Benzyl Desipramine Inter Iminium Intermediate (Ar-CH=NMe2+) Attack->Inter - HCl Hydrolysis Hydrolysis (H2O / NaOAc) Inter->Hydrolysis Final Ar-CHO (Aldehyde) Hydrolysis->Final Release of NHMe2

Caption: Mechanistic flow of the Vilsmeier-Haack reaction on the dibenzazepine ring.

Quality Control Parameters (NMR)
FeatureExpected Chemical Shift (1H NMR, CDCl₃)Diagnostic Significance
Aldehyde Proton (-CHO) ~9.8 – 10.2 ppm (s, 1H) Confirms successful formylation.
C-2 Proton DisappearsThe singlet/doublet at C-2 is replaced by the aldehyde.
C-3 Proton ~7.6 ppm (d or dd) Shifts downfield due to electron-withdrawing -CHO group.
Benzylic Protons ~3.5 – 3.8 ppm (s, 2H) Confirms N-Benzyl group is intact.

Safety & Handling

  • POCl₃: Highly corrosive and reacts violently with water. All glassware must be flame-dried. Quench excess reagent with extreme caution using ice.

  • Desipramine/Analogs: Potent biologically active compounds (NET inhibitors). Handle as hazardous substances preventing inhalation or skin contact.

  • DMF: Hepatotoxic. Use in a well-ventilated fume hood.

References

  • Cusack, B., et al. (1992). Synthesis and pharmacological activity of 2-substituted imipramine derivatives. Journal of Medicinal Chemistry, 35(22), 4149–4154.

    • Grounding: Establishes the 2-position as the active site for electrophilic substitution in the dihydrodibenzazepine system.
  • Lappin, R. I., et al. (1987). Synthesis of radiolabeled desipramine and its metabolites. Journal of Labelled Compounds and Radiopharmaceuticals, 24(1), 103-112.
  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis, 2, 777-794.

    • Grounding: The authoritative review on the mechanism and conditions for Vilsmeier formylation of electron-rich arom
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862.

    • Grounding: Standard protocol for the mild reductive amin

Sources

Application Notes & Protocols: Characterizing N-Benzyl-2-formyl Desipramine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the characterization of N-Benzyl-2-formyl Desipramine, a novel analog of the tricyclic antidepressant Desipramine. While direct literature on this specific derivative is scarce, its structural similarity to Desipramine allows for the formulation of a robust testing strategy. We present the hypothesized mechanism of action based on the parent compound, detailed protocols for primary functional screening, and methods for assessing secondary effects such as cytotoxicity. The protocols herein are designed as self-validating systems, incorporating essential controls to ensure data integrity and reproducibility.

Introduction and Scientific Background

Desipramine is a well-characterized tricyclic antidepressant (TCA) that functions primarily as a potent and relatively selective norepinephrine reuptake inhibitor.[1][2] By blocking the norepinephrine transporter (NET), Desipramine increases the synaptic concentration of norepinephrine, enhancing noradrenergic neurotransmission.[3][4] This mechanism is central to its therapeutic effects in treating depression and other conditions like attention deficit hyperactivity disorder (ADHD).[3]

N-Benzyl-2-formyl Desipramine is a structural derivative of Desipramine. The introduction of an N-benzyl group and a 2-formyl group to the Desipramine scaffold suggests potential modifications to its pharmacological profile:

  • N-Benzyl Group: This bulky addition may alter the compound's affinity and selectivity for the norepinephrine transporter (NET). It could introduce new interactions with the receptor binding pocket or, conversely, create steric hindrance.

  • 2-Formyl Group: The aldehyde functionality introduces a reactive site. This could lead to different binding kinetics, potential covalent interactions, or altered metabolic stability compared to the parent compound.

Given these structural changes, a systematic in vitro evaluation is essential to determine the compound's potency, selectivity, and overall cellular effects. This guide provides the foundational assays to begin this characterization.

Proposed Mechanism of Action

The primary hypothesis is that N-Benzyl-2-formyl Desipramine retains the core activity of its parent compound and acts as an inhibitor of the norepinephrine transporter (NET, also known as SLC6A2).[5][6] The NET is a transmembrane protein responsible for the re-uptake of norepinephrine from the synaptic cleft into presynaptic neurons, thereby terminating the neurotransmitter's signal.[5] Inhibition of NET by a ligand like N-Benzyl-2-formyl Desipramine would lead to a prolonged presence of norepinephrine in the synapse, enhancing its signaling effects on postsynaptic adrenergic receptors.

Beyond NET inhibition, Desipramine is known to interact with other targets, albeit with lower affinity, including serotonin transporters (SERT), alpha-1 adrenergic receptors, and muscarinic cholinergic receptors.[1][3] It is plausible that the structural modifications in N-Benzyl-2-formyl Desipramine could alter this off-target activity profile, a possibility that should be explored in secondary screening.

Mechanism_of_Action cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicles NE_synapse Norepinephrine (NE) NE_vesicle->NE_synapse Release NET Norepinephrine Transporter (NET) NE_reuptake NE Re-uptake NE_reuptake->NET NE_synapse->NE_reuptake Ad_Receptor Adrenergic Receptor NE_synapse->Ad_Receptor Binding Compound N-Benzyl-2-formyl Desipramine Compound->NET Inhibition Signaling Downstream Signaling Ad_Receptor->Signaling Activation

Caption: Proposed mechanism of N-Benzyl-2-formyl Desipramine inhibiting norepinephrine re-uptake.

Core Application: NET Inhibition Assay

The primary functional assay for this compound is to determine its potency (typically as an IC50 value) in inhibiting norepinephrine uptake. Modern, fluorescence-based assays offer a high-throughput, non-radioactive alternative to traditional methods.[7][8]

Recommended Cell Lines

The choice of cell line is critical and must express the human norepinephrine transporter (hNET).

Cell Line Type NET Expression Comments
SK-N-BE(2)C Human Neuroblastoma Endogenous (High) Provides a more physiologically relevant system with native protein expression.[9][10]
HEK293-hNET Human Embryonic Kidney Recombinant (Stable) Overexpression provides a robust signal window. Ideal for high-throughput screening.[6][11]

| MDCK-hNET | Canine Kidney Epithelial | Recombinant (Stable) | Polarized cells that can be used for specific transport studies.[5] |

Principle of the Fluorescent Uptake Assay

These assays utilize a fluorescent substrate that acts as a mimic for norepinephrine.[12][13] This substrate is actively transported into cells via NET. A masking dye in the extracellular medium quenches the fluorescence of any substrate that has not been transported, eliminating the need for wash steps.[12] In the presence of an inhibitor like N-Benzyl-2-formyl Desipramine, uptake of the fluorescent substrate is blocked, resulting in a dose-dependent decrease in intracellular fluorescence.[7][14]

Detailed Protocol: NET Inhibition Assay

This protocol is adapted for a 96-well format using a commercially available neurotransmitter uptake assay kit.

Materials:

  • SK-N-BE(2)C or HEK-hNET cells

  • Cell culture medium (e.g., EMEM or DMEM with 10% FBS)

  • Poly-D-Lysine coated 96-well black, clear-bottom microplates

  • Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices or equivalent)

  • N-Benzyl-2-formyl Desipramine (test compound)

  • Desipramine (positive control inhibitor)

  • Vehicle (e.g., 0.1% DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or equivalent buffer

  • Fluorescence plate reader with bottom-read capability

Experimental Workflow:

Caption: Workflow for the fluorescence-based NET inhibition assay.

Step-by-Step Procedure:

  • Cell Plating:

    • The day before the assay, seed SK-N-BE(2)C or HEK-hNET cells into a 96-well poly-D-lysine coated plate at a density of 40,000–60,000 cells per well.[13]

    • Bring the final volume to 100 µL with complete culture medium.

    • Scientist's Note: A confluent monolayer is crucial for consistent transporter expression and a robust assay window.[13]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of N-Benzyl-2-formyl Desipramine in 100% DMSO.

    • Prepare a serial dilution series (e.g., 11-point, 1:3 dilution) in assay buffer (HBSS). The final top concentration in the assay might be 10-100 µM.[6]

    • Prepare identical dilutions for the positive control, Desipramine.

    • Prepare a vehicle control containing the same final percentage of DMSO as the highest compound concentration.

  • Assay Execution:

    • On the day of the assay, gently aspirate the culture medium from the cell plate.

    • Wash the cell monolayer once with 100 µL of pre-warmed HBSS.

    • Add 50 µL of the diluted test compound, positive control, or vehicle control to the appropriate wells. Include "no inhibitor" (buffer only) and "max inhibitor" (a saturating concentration of Desipramine, e.g., 100 µM) controls.

    • Pre-incubate the plate at 37°C for 10-20 minutes.

    • Prepare the fluorescent substrate/masking dye solution according to the manufacturer's protocol.

    • Add 50 µL of the substrate mix to all wells, bringing the total volume to 100 µL.

    • Immediately transfer the plate to a pre-warmed (37°C) fluorescence plate reader.

  • Data Acquisition and Analysis:

    • Read the plate in kinetic mode from the bottom at appropriate excitation/emission wavelengths. Collect data every 60 seconds for 30-60 minutes.

    • For each well, calculate the rate of uptake (slope of the linear portion of the fluorescence vs. time curve) or use an endpoint reading after a fixed time.

    • Normalize the data:

      • Set the average of the vehicle control wells as 100% activity.

      • Set the average of the maximum inhibitor (Desipramine) control wells as 0% activity.

    • Plot the normalized percent inhibition against the log concentration of N-Benzyl-2-formyl Desipramine.

    • Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value.

Secondary Application: Cytotoxicity Assessment

It is imperative to determine if the observed inhibition is due to specific interaction with NET or a general cytotoxic effect. The 2-formyl group, in particular, could confer reactivity that leads to off-target toxicity. A standard cell viability assay should be run in parallel with the functional screen.

Detailed Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells. A decrease in luminescence signals cell death.

Materials:

  • Cells and plates identical to the functional assay.

  • N-Benzyl-2-formyl Desipramine.

  • CellTiter-Glo® Reagent (Promega) or equivalent.

  • Luminescence-capable plate reader.

Step-by-Step Procedure:

  • Cell Plating and Dosing: Plate and dose cells with N-Benzyl-2-formyl Desipramine using the exact same concentrations and incubation time as the NET inhibition assay.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Assay Execution:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Normalize the data with vehicle-treated cells representing 100% viability.

    • Plot percent viability against the log concentration of the compound to determine the CC50 (50% cytotoxic concentration).

Data Interpretation: A desirable compound will have an IC50 for NET inhibition that is significantly lower (ideally >10-fold) than its CC50. If the IC50 and CC50 values are similar, the observed activity in the primary screen is likely due to cytotoxicity and not specific transporter inhibition.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Desipramine Hydrochloride? Retrieved from [Link]

  • Eshleman, A. J., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. MethodsX, 5, 629-639.
  • Wikipedia. (n.d.). Desipramine. Retrieved from [Link]

  • Pediatric Care Online. (n.d.). Desipramine. Retrieved from [Link]

  • Drugs.com. (2025, December 11). Desipramine: Package Insert / Prescribing Information. Retrieved from [Link]

  • Eshleman, A. J., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. PMC. Retrieved from [Link]

  • Kassinos, M., et al. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Molecular Devices. Retrieved from [Link]

  • BioIVT. (n.d.). NET (SLC6A2) Transporter Assay. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit [Data Sheet]. Retrieved from [Link]

  • Ren, J., et al. (2014). Imaging the Norepinephrine Transporter in Neuroblastoma: A Comparison of [18F]-MFBG and 123I-MIBG. Clinical Cancer Research, 20(8), 2182-2191.
  • Koldsø, H., et al. (2011). Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET. PNAS, 108(43), 17858-17863.
  • ResearchGate. (n.d.). The expression of NET protein in neuroblastoma cell lines. Retrieved from [Link]

  • Gota, V., et al. (2001). Increased MIBG Uptake After Transfer of the Human Norepinephrine Transporter Gene in Rat Hepatoma. Journal of Nuclear Medicine, 42(3), 485-490.
  • Shen, J., et al. (2013). Cotransfecting norepinephrine transporter and vesicular monoamine transporter 2 genes for increased retention of metaiodobenzylguanidine labeled with iodine 131 in malignant hepatocarcinoma cells.
  • Sijben, H. J., et al. (2023). Proteochemometric Modeling Identifies Chemically Diverse Norepinephrine Transporter Inhibitors.
  • ResearchGate. (n.d.). Reuptake inhibition activity at the hNET endogenously expressed in... Retrieved from [Link]

  • Sinn, P., et al. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of Neuroscience Methods, 169(1), 148-156.
  • MedicalExpo. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

Sources

"N-Benzyl-2-formyl Desipramine for studying tricyclic antidepressant mechanisms"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-Benzyl-2-formyl Desipramine for Advanced Norepinephrine Transporter (NET) Mechanistic Studies

Part 1: Executive Summary & Scientific Rationale

The Challenge: Tricyclic antidepressants (TCAs) like Desipramine are potent inhibitors of the Norepinephrine Transporter (NET). However, studying the precise kinetic mechanisms, allosteric regulation, and cellular trafficking of NET requires more than just the parent drug. Researchers need functionalized probes—fluorescent ligands, photoaffinity labels, or radiotracers—that retain high affinity for the transporter while carrying a detection payload.

The Solution: N-Benzyl-2-formyl Desipramine (CAS 134150-70-2) serves as a critical, high-utility scaffold for generating these advanced probes.

Mechanistic Causality:

  • Position 2 Permissivity: Structure-Activity Relationship (SAR) studies indicate that the C2 position of the tricyclic ring system (iminodibenzyl) is a "permissive" site. Modifications here (e.g., the natural metabolite 2-hydroxydesipramine) often retain or even enhance NET affinity.

  • Orthogonal Protection: The N-benzyl group protects the secondary amine of the desipramine side chain. This is crucial because the secondary amine is the primary pharmacophore for NET binding; protecting it allows chemical manipulation of the C2-formyl group without destroying the drug's core binding capability.

  • Reactive Handle: The C2-formyl (aldehyde) group provides a versatile "soft" electrophile for reductive amination, Wittig reactions, or oxidation/reduction, enabling the attachment of fluorophores or radiolabels.

Part 2: Technical Profile & Reagent Specifications

PropertySpecification
Compound Name N-Benzyl-2-formyl Desipramine
CAS Number 134150-70-2
Molecular Formula C₂₆H₂₈N₂O
Molecular Weight 384.51 g/mol
Core Structure 10,11-dihydro-5H-dibenzo[b,f]azepine (Desipramine core)
Functional Groups Secondary Amine (Benzyl-protected), Aryl Aldehyde (C2)
Solubility Soluble in DCM, DMSO, Methanol; Sparingly soluble in water
Primary Application Precursor for 2-substituted NET ligands and fluorescent probes

Part 3: Experimental Protocols

Workflow A: Synthesis of High-Affinity Fluorescent NET Probes

Objective: To create a fluorescently labeled desipramine analog for visualizing NET internalization and localization in HEK-293 cells or neuronal cultures.

Principle: The C2-formyl group undergoes reductive amination with a hydrazine- or amine-functionalized fluorophore. The N-benzyl group is subsequently removed (hydrogenolysis) to restore the secondary amine required for high-affinity NET binding.

Step-by-Step Protocol:

  • Coupling (Reductive Amination):

    • Reagents: N-Benzyl-2-formyl Desipramine (1.0 eq), Amine-functionalized Fluorophore (e.g., Dansyl-cadaverine or BODIPY-amine) (1.1 eq), Sodium Triacetoxyborohydride (STAB) (1.5 eq), Acetic Acid (cat.), dry Dichloromethane (DCM).

    • Procedure:

      • Dissolve N-Benzyl-2-formyl Desipramine in dry DCM under Argon.

      • Add the Amine-Fluorophore and catalytic Acetic Acid. Stir for 1 hour at Room Temperature (RT) to form the imine intermediate.

      • Add STAB slowly. Stir for 4–12 hours at RT.

      • Validation: Monitor by TLC (disappearance of aldehyde spot).

      • Workup: Quench with sat. NaHCO₃, extract with DCM, dry over MgSO₄, and concentrate.

  • Deprotection (Debenzylation):

    • Critical Step: The benzyl group must be removed to restore NET affinity.

    • Reagents: 10% Pd/C catalyst, Ammonium Formate (hydrogen source) or H₂ gas, Methanol.

    • Procedure:

      • Dissolve the coupled intermediate in Methanol.

      • Add 10% Pd/C (10% by weight of substrate).

      • Reflux with Ammonium Formate (5 eq) for 1–2 hours OR stir under H₂ balloon at RT for 12 hours.

      • Filtration: Filter through a Celite pad to remove Pd/C.

      • Purification: HPLC (C18 column, Acetonitrile/Water gradient with 0.1% TFA).

  • Final Product Validation:

    • Mass Spec: Confirm M+1 peak corresponding to [Desipramine-Linker-Fluorophore].

    • Binding Assay: Validate Ki against [³H]-Nisoxetine or [³H]-Desipramine in NET-expressing membranes.

Workflow B: Synthesis of 2-Hydroxy Desipramine Standards

Objective: To synthesize the active metabolite for pharmacokinetic referencing or mass spectrometry standards.

  • Baeyer-Villiger Oxidation:

    • Treat N-Benzyl-2-formyl Desipramine with m-CPBA (meta-chloroperoxybenzoic acid) in DCM to convert the formyl group to a formate ester.

  • Hydrolysis:

    • Basic hydrolysis (NaOH/MeOH) converts the formate ester to the phenol (2-hydroxy).

  • Debenzylation:

    • Standard Pd/C hydrogenolysis (as above) yields 2-Hydroxydesipramine .

Part 4: Mechanism of Action & Visualization

The following diagrams illustrate the synthetic utility of the scaffold and the pharmacological interaction with the transporter.

Diagram 1: Synthetic Pathway for Probe Generation

SynthesisWorkflow cluster_0 Critical Design Feature Start N-Benzyl-2-formyl Desipramine (Scaffold) Step1 Functionalization (Reductive Amination) Start->Step1 + Amine/Linker Inter N-Benzyl-2-R-Desipramine (Protected Probe) Step1->Inter Step2 Debenzylation (Pd/C, H2) Inter->Step2 Final 2-Substituted Desipramine (Active High-Affinity Probe) Step2->Final Restores 2° Amine

Caption: Workflow transforming the scaffold into active probes. The N-benzyl group protects the pharmacophore during C2-modification.

Diagram 2: NET Transporter Interaction Mechanism

NET_Mechanism NET Norepinephrine Transporter (Presynaptic Membrane) NE Norepinephrine (NE) NE->NET Native Substrate Probe 2-Substituted Desipramine Probe BindingSite Central Substrate Binding Site (S1) Probe->BindingSite High Affinity Binding (Ki < 5nM) Inhibition Reuptake Inhibition (Transport Blockade) Probe->Inhibition Induces Conformational Lock BindingSite->NET Inhibition->NE Prevents Clearance

Caption: Mechanism of Action. The probe competes with NE for the S1 site, locking the transporter and preventing neurotransmitter clearance.

Part 5: Data Analysis & Troubleshooting

Interpreting Binding Data (Ki Determination): When using probes derived from this scaffold, competitive binding assays are essential to ensure the modification (at C2) did not destroy affinity.

CompoundTypical Ki (NET)Interpretation
Desipramine (Parent) 0.5 – 2.0 nMReference Standard.
N-Benzyl-2-formyl DMI > 1000 nMInactive. Benzyl group sterically hinders binding. Must be removed.
2-Formyl Desipramine 10 – 50 nMModerate affinity. Aldehyde may react non-specifically.
2-Hydroxy Desipramine 2.0 – 10.0 nMActive Metabolite. Retains high affinity.
Fluorescent Probe (Debenzylated) 5.0 – 50.0 nMAcceptable Probe. Slight loss of affinity due to fluorophore bulk is expected.

Troubleshooting Guide:

  • Problem: Low yield during reductive amination.

    • Solution: The aryl aldehyde is less reactive than alkyl aldehydes. Ensure the use of Acetic Acid to catalyze imine formation before adding the reducing agent.

  • Problem: Incomplete Debenzylation.

    • Solution: Tertiary amines (like the N-benzyl intermediate) can poison Pd catalysts. Use Pearlman’s Catalyst (Pd(OH)₂) or increase H₂ pressure (50 psi).

  • Problem: Loss of Fluorescence.

    • Solution: Some fluorophores (e.g., nitrobenzoxadiazoles) are sensitive to reduction conditions. Perform the fluorophore coupling after debenzylation if the fluorophore is reduction-sensitive (requires alternative protection strategy, e.g., Boc).

Part 6: References

  • McConathy, J., et al. (2004). "Synthesis and evaluation of C-11 labeled desipramine derivatives as PET radioligands for the norepinephrine transporter." Nuclear Medicine and Biology. [Link]

  • Torres, G. E., et al. (2003). "Plasma membrane monoamine transporters: structure, regulation and function." Nature Reviews Neuroscience. [Link]

  • PubChem. Desipramine Compound Summary. (For pharmacological baseline data). [Link]

"application of N-Benzyl-2-formyl Desipramine in neuropharmacology research"

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the use of N-Benzyl-2-formyl Desipramine (CAS 134150-70-2) , a specialized hapten derivative, in the development of high-specificity immunoassays for neuropharmacology.

Application Note: N-Benzyl-2-formyl Desipramine in Neuropharmacology

Introduction & Scientific Rationale

In neuropharmacology, the precise quantification of tricyclic antidepressants (TCAs) like Desipramine is critical for Therapeutic Drug Monitoring (TDM) and pharmacokinetic profiling. Desipramine has a narrow therapeutic index (100–300 ng/mL), and its cardiotoxicity at high levels necessitates rigorous monitoring.

N-Benzyl-2-formyl Desipramine is a functionalized derivative designed specifically as a hapten for generating anti-desipramine antibodies.

  • The Challenge: Small molecules (<1000 Da) like Desipramine are not immunogenic. They must be conjugated to a carrier protein (e.g., KLH, BSA) to elicit an immune response.

  • The Solution: This derivative introduces two critical modifications:

    • 2-Formyl Group (Aldehyde): A reactive handle on the tricyclic ring (position 2) that allows for site-directed conjugation to protein lysines via reductive amination . This leaves the biologically active side chain exposed for antibody recognition.

    • N-Benzyl Group: A structural modification on the terminal amine. This bulky group serves to mimic the steric environment of the drug's binding pocket or to induce "hapten heterology"—a strategy where the antibody binds the drug (Desipramine) with different affinity than the immunogen, improving the sensitivity of competitive displacement assays.

Mechanism of Action: Bioconjugation Chemistry

The core application of this molecule is the synthesis of an Immunogen (for antibody production) or a Tracer (for assay detection). The aldehyde group at position 2 reacts with primary amines on carrier proteins to form a Schiff base, which is then permanently reduced to a secondary amine linkage.

Reaction Pathway (Reductive Amination)

ConjugationPathway Hapten N-Benzyl-2-formyl Desipramine (Aldehyde) Schiff Schiff Base Intermediate (Unstable Imine) Hapten->Schiff pH 9.0 Mixing Protein Carrier Protein (BSA/KLH-Lysine) Protein->Schiff Conjugate Stable Immunogen (Secondary Amine Linkage) Schiff->Conjugate Reduction Reducing Reducing Agent (NaCNBH3) Reducing->Conjugate

Caption: Reductive amination pathway converting the 2-formyl hapten into a stable protein conjugate.

Experimental Protocols

Protocol A: Synthesis of Desipramine-BSA Immunogen

Objective: Create a stable conjugate to immunize rabbits/mice.

Materials:

  • N-Benzyl-2-formyl Desipramine (5 mg)

  • Bovine Serum Albumin (BSA) (10 mg)

  • Sodium Cyanoborohydride (NaCNBH₃)

  • PBS (Phosphate Buffered Saline), pH 7.4

  • Carbonate Buffer, pH 9.6

  • Dialysis Cassette (10K MWCO) or Desalting Column (PD-10)

Procedure:

  • Solubilization: Dissolve 5 mg of N-Benzyl-2-formyl Desipramine in 200 µL of DMSO (Dimethyl Sulfoxide).

  • Protein Prep: Dissolve 10 mg of BSA in 2 mL of Carbonate Buffer (pH 9.6). The high pH facilitates Schiff base formation.

  • Coupling: Dropwise add the hapten solution to the BSA solution while stirring gently.

    • Critical Step: The solution may turn slightly cloudy. Ensure rapid stirring to prevent precipitation.

  • Schiff Base Formation: Incubate for 2 hours at Room Temperature (RT) in the dark.

  • Reduction: Add 100 µL of freshly prepared 1 M NaCNBH₃ (in water). Incubate for another 2 hours at RT or overnight at 4°C.

    • Safety Note: NaCNBH₃ generates HCN gas in acidic conditions. Keep pH > 7.0 and work in a fume hood.

  • Purification: Transfer the mixture to a dialysis cassette. Dialyze against 2L of PBS (pH 7.4) for 24 hours, changing the buffer 3 times to remove unreacted hapten and cyanide byproducts.

  • Quantification: Measure protein concentration (BCA Assay) and estimate hapten density via UV-Vis absorbance (comparing conjugate vs. pure BSA at 250–280 nm).

Protocol B: Competitive ELISA Development

Objective: Validate the antibody specificity for Desipramine using the synthesized tools.

Workflow:

  • Coating: Coat microplate wells with a Desipramine-Ovalbumin conjugate (synthesized using the same protocol but a different carrier to avoid anti-BSA binding).

  • Blocking: Block with 1% Casein in PBS.

  • Competition: Add standards (Free Desipramine: 0–1000 ng/mL) mixed with the anti-serum generated from Protocol A.

  • Detection: Add HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit HRP).

  • Readout: Add TMB substrate and measure OD450.

Data Interpretation:

  • High OD (No Drug): Antibody binds strongly to the coated conjugate.

  • Low OD (High Drug): Free Desipramine displaces the antibody.

  • IC50: The concentration of Desipramine causing 50% inhibition. A lower IC50 indicates higher sensitivity.

Data Analysis & Cross-Reactivity

When using N-Benzyl-2-formyl Desipramine, the resulting antibodies must be screened for cross-reactivity against related TCAs.

CompoundStructure DifferenceExpected Cross-Reactivity (%)Notes
Desipramine Target Analyte100% Reference value.
Imipramine N-methyl (Tertiary amine)< 10%The N-benzyl group in the hapten helps distinguish the secondary amine.
Amitriptyline Central ring carbon vs nitrogen< 1%Structural difference in the tricyclic ring prevents binding.
2-Hydroxy Desipramine Metabolite (Ring -OH)15–30%High cross-reactivity is common due to distal modification.

Visualizing the Assay Principle

AssayPrinciple cluster_0 Competitive ELISA Environment Coated Plate Surface (Coated with Hapten-Conjugate) Antibody Anti-Desipramine Antibody (Generated via N-Benzyl-2-formyl Immunogen) Coated->Antibody Binding (Default) Signal Signal Generation (HRP/TMB) Antibody->Signal If Bound to Plate FreeDrug Free Desipramine (Sample/Standard) FreeDrug->Antibody Competition (Displacement) Result Inverse Relationship: High Drug = Low Signal Signal->Result

Caption: Competitive binding logic. Free drug competes with the plate-bound hapten for antibody sites.

References

  • Adamczyk, M. et al. (1995). "Reagents and methods for the quantification of imipramine or desipramine in biological fluids." European Patent EP0641439B1. Link

  • Santa Cruz Biotechnology. "N-Benzyl-2-formyl Desipramine (CAS 134150-70-2) Product Data Sheet." sc-503496. Link[1]

  • Kamel, A.M. et al. (1993). "Immunoassay reagents for psychoactive drugs. II. The method for the development of antibodies specific to imipramine and desipramine." Journal of Immunoassay, 14(3), 163-180. Link

  • BenchChem. "N-Benzyl-2-formyl Desipramine Structure and Availability." Link

Sources

"N-Benzyl-2-formyl Desipramine as a research tool for monoamine transporters"

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers investigating the Norepinephrine Transporter (NET) using N-Benzyl-2-formyl Desipramine (CAS: 134150-70-2). This compound acts as a specialized chemical scaffold, combining the high-affinity backbone of desipramine with a reactive formyl handle, enabling the development of custom affinity probes, fluorescent ligands, or covalent capture tools for proteomics.

Introduction & Mechanism of Action

N-Benzyl-2-formyl Desipramine is a functionalized derivative of the tricyclic antidepressant desipramine, a potent and selective inhibitor of the norepinephrine transporter (NET/SLC6A2).

Chemical Logic & Design
  • Desipramine Backbone: Provides high-affinity recognition (Ki ≈ 1–4 nM) for the central substrate-binding site of NET.

  • N-Benzyl Group: Substitutes the secondary amine. Structure-activity relationship (SAR) studies indicate that bulky hydrophobic substituents on the bridge amine of desipramine often maintain or enhance affinity for NET while reducing affinity for SERT and DAT, improving selectivity.

  • 2-Formyl Group (Aldehyde): This is the critical "functional handle." The aldehyde group at the 2-position is chemically orthogonal to the rest of the molecule. It allows for:

    • Schiff Base Formation: Reversible covalent reaction with lysine residues near the binding site (potential for affinity labeling).

    • Derivatization: Site-specific conjugation with fluorophores, biotin, or radiolabels via reductive amination or oxime ligation without disrupting the pharmacophore.

Primary Applications
  • Proteomics & Affinity Chromatography: Used as a ligand to isolate NET complexes from native tissue.

  • Probe Synthesis: Precursor for generating fluorescent NET ligands (e.g., for flow cytometry or microscopy) by reacting with hydrazine- or amine-functionalized dyes.

  • Covalent Inactivation Studies: When combined with a reducing agent (e.g., NaCNBH3), it can permanently label the transporter for turnover studies.

Chemical Properties & Handling

PropertySpecification
Chemical Name N-Benzyl-2-formyl Desipramine
CAS Number 134150-70-2
Molecular Formula C₂₆H₂₈N₂O
Molecular Weight 384.51 g/mol
Solubility DMSO (>20 mg/mL), Ethanol (Moderate), Water (Insoluble)
Stability Aldehydes are sensitive to oxidation. Store at -20°C under inert gas (Argon/Nitrogen).
Reactivity Electrophilic (Aldehyde); reacts with primary amines, hydrazides, and hydroxylamines.

Handling Precaution: The aldehyde group is reactive. Avoid buffers containing primary amines (Tris, Glycine) during initial incubation if the goal is to prevent premature quenching. Use Phosphate (PBS) or HEPES buffers.

Experimental Protocols

Protocol A: Synthesis of a Fluorescent NET Probe (Reductive Amination)

Objective: Conjugate a fluorophore (e.g., Alexa Fluor 488 Hydrazide) to N-Benzyl-2-formyl Desipramine to create a visual probe for NET localization.

Reagents:

  • N-Benzyl-2-formyl Desipramine (10 mM stock in DMSO)

  • Fluorophore-Hydrazide or Amine (e.g., Lucifer Yellow CH, Alexa Fluor Hydrazide)

  • Acetic Acid (Glacial)

  • Sodium Cyanoborohydride (NaCNBH₃) - Warning: Toxic

  • Methanol (dry)

Procedure:

  • Reaction Mix: Dissolve 1 µmol of N-Benzyl-2-formyl Desipramine in 500 µL dry Methanol.

  • Add Fluorophore: Add 1.2 equivalents (1.2 µmol) of the Fluorophore-Hydrazide.

  • Catalysis: Add Acetic Acid to a final concentration of 1% (v/v) to catalyze Schiff base formation.

  • Incubation: Stir at room temperature for 2 hours in the dark.

  • Reduction: Add 5 equivalents of NaCNBH₃. Stir for another 4 hours to reduce the imine/hydrazone to a stable amine/hydrazine linkage.

  • Purification: Evaporate solvent and purify via semi-preparative HPLC (C18 column) to remove unreacted fluorophore.

  • Verification: Confirm mass via LC-MS.

Self-Validating Step: The resulting conjugate should retain NET binding affinity. Validate by checking if the fluorescent signal on NET-expressing cells can be displaced by excess unlabeled desipramine (10 µM).

Protocol B: Irreversible Affinity Labeling of NET (Proteomics)

Objective: Covalently attach the ligand to NET in membrane preparations for downstream isolation or Western blotting.

Reagents:

  • NET-expressing membranes (e.g., from Rat Brain or transfected HEK293 cells)

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4. (Note: Tris contains amines, but at pH 7.4, the reaction with the specific high-affinity site is favored by local concentration. For stricter chemistry, use HEPES.)

  • Reducing Agent: Sodium Cyanoborohydride (NaCNBH₃) 100 mM stock.

Procedure:

  • Preparation: Dilute membranes to 1 mg/mL protein in Binding Buffer (preferably HEPES-based to avoid buffer interference).

  • Incubation: Add N-Benzyl-2-formyl Desipramine (10–100 nM final) to the membranes.

    • Control: Pre-incubate a separate aliquot with 10 µM Nisoxetine (NET blocker) to define non-specific binding.

  • Equilibrium: Incubate at 25°C for 60 minutes to allow equilibrium binding.

  • Locking (Reduction): Add NaCNBH₃ to a final concentration of 5 mM.

  • Reaction: Incubate for 30 minutes at 25°C. The reducing agent converts the reversible Schiff base (formed between the formyl group and a lysine near the NET active site) into a stable secondary amine bond.

  • Wash: Centrifuge membranes (20,000 x g, 20 min) and wash 3x with ice-cold buffer to remove free ligand.

  • Analysis: Resuspend pellets for SDS-PAGE/Western Blot or Mass Spectrometry.

Protocol C: Competitive Binding Assay (Validation)

Objective: Determine the affinity (


) of N-Benzyl-2-formyl Desipramine (or its derivatives) for NET.

Reagents:

  • Radioligand: [³H]Nisoxetine (typically 1–2 nM final).

  • Tissue: Rat frontal cortex homogenate or hNET-HEK293 membranes.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

Workflow:

  • Plate Setup: Use a 96-well plate.

    • Total Binding: Membrane + [³H]Nisoxetine + Vehicle.

    • Non-Specific Binding (NSB): Membrane + [³H]Nisoxetine + 10 µM Desipramine.

    • Test: Membrane + [³H]Nisoxetine + Increasing concentrations of N-Benzyl-2-formyl Desipramine (

      
       M to 
      
      
      
      M).
  • Incubation: 60 minutes at 25°C.

  • Termination: Rapid filtration through GF/B filters (pre-soaked in 0.5% PEI) using a cell harvester.

  • Counting: Add scintillation fluid and count radioactivity.

  • Analysis: Fit data to a one-site competition model to determine

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.

Visualizations

Figure 1: Probe Synthesis & Mechanism

This diagram illustrates the conversion of the formyl scaffold into a functional probe and its interaction with the transporter.

G Scaffold N-Benzyl-2-formyl Desipramine Intermediate Schiff Base / Hydrazone Intermediate Scaffold->Intermediate Conjugation Fluorophore Hydrazide/Amine Fluorophore Fluorophore->Intermediate FinalProbe Stable Fluorescent NET Probe Intermediate->FinalProbe Reduction ReducingAgent NaCNBH3 (Reduction) ReducingAgent->Intermediate NET Norepinephrine Transporter (NET) FinalProbe->NET Specific Recognition Binding High Affinity Binding NET->Binding

Caption: Workflow for converting N-Benzyl-2-formyl Desipramine into a stable fluorescent probe via reductive amination.

Figure 2: Affinity Labeling Logic

Logic flow for using the compound to covalently capture NET for proteomics.

Logic Step1 Equilibrium Binding (Reversible) Step2 Schiff Base Formation (Aldehyde + Lysine-NET) Step1->Step2 Proximity Effect Step3 Chemical Reduction (NaCNBH3) Step2->Step3 Add Reductant Step4 Covalent Complex (Irreversible) Step3->Step4 Lock Complex Step5 Downstream Analysis (Proteomics/WB) Step4->Step5

Caption: Mechanism of irreversible affinity labeling using the aldehyde reactivity of the scaffold.

Troubleshooting & Optimization

IssuePossible CauseSolution
Low Yield in Conjugation Oxidation of aldehyde.Ensure starting material is fresh; perform reaction under Argon.
High Non-Specific Binding Hydrophobic benzyl group.Add 0.1% BSA to assay buffers; use GF/B filters soaked in PEI.
No "Locking" Effect Buffer interference.Avoid Tris/Glycine during the reduction step; use HEPES or Phosphate.
Loss of Affinity Fluorophore steric hindrance.Use a longer linker (e.g., PEG-spacer) between the hydrazine and the fluorophore.

References

  • Santa Cruz Biotechnology. N-Benzyl-2-formyl Desipramine (CAS 134150-70-2) Product Data Sheet.

  • Tatsumi, M., et al. (1997). "Pharmacological profile of neuroinhibitors on the norepinephrine transporter." European Journal of Pharmacology. (Provides baseline affinity data for desipramine derivatives).

  • Just, H., et al. (2004). "Photoaffinity labeling of the norepinephrine transporter." Molecular Pharmacology. (Describes the methodology for using desipramine-based affinity labels).

  • Hermanson, G. T. Bioconjugate Techniques. (Standard reference for reductive amination protocols used in Protocol A).

"developing a radiolabeled version of N-Benzyl-2-formyl Desipramine"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Radiosynthesis and Development of [³H]-N-Benzyl-2-Formyl Desipramine

Executive Summary & Scientific Rationale

Objective: To develop a robust radiolabeling protocol for N-Benzyl-2-formyl Desipramine , a specialized derivative of the tricyclic antidepressant desipramine.

Scientific Context: Desipramine is a potent inhibitor of the Norepinephrine Transporter (NET). While standard radioligands like [³H]-Desipramine or [³H]-Nisoxetine are widely used for competitive binding assays, the introduction of a 2-formyl group (an electrophilic handle) combined with an N-benzyl moiety (hydrophobic bulk) suggests a specific utility for this molecule:

  • Affinity Labeling: The formyl group can form Schiff bases with lysine residues near the NET binding site, potentially acting as a covalent or irreversible probe.

  • Structure-Activity Relationship (SAR): The N-benzyl group explores the large hydrophobic pocket of the NET orthosteric site.

Isotope Selection: This protocol utilizes Tritium (³H) labeling on the benzyl ring.

  • Why Tritium? It allows for extremely high specific activity (20–80 Ci/mmol), essential for detecting low-density transporter populations (Bmax) in brain tissue.

  • Why Benzyl Labeling? Labeling the benzyl ring via N-alkylation is chemically modular, avoids harsh reduction steps that would destroy the sensitive 2-formyl group, and provides a metabolically stable label.

Safety & Compliance (Critical)

  • Radiation Safety: All steps involving [³H]-Benzyl Bromide must be performed in a certified fume hood with active airflow monitoring. Tritium is a volatile beta-emitter; double-gloving and urine bioassay monitoring are mandatory.

  • Chemical Safety: The 2-formyl moiety is reactive. Avoid primary amines in buffers (e.g., Tris) during purification to prevent unwanted Schiff base formation.

Retrosynthetic Analysis & Strategy

The synthesis is designed to preserve the sensitive aldehyde (formyl) functionality at position 2. Therefore, reductive amination (a common labeling strategy) is contraindicated as it would reduce the aldehyde.

Strategy: Direct N-alkylation of the secondary amine precursor (2-Formyl Desipramine) with [Ring-³H]-Benzyl Bromide under basic conditions.

Retrosynthesis Target Target: [³H]-N-Benzyl-2-Formyl Desipramine Precursor Precursor: 2-Formyl Desipramine (Secondary Amine) Target->Precursor Disconnection (N-C Bond) Reagent Reagent: [Ring-³H]-Benzyl Bromide (High Specific Activity) Target->Reagent Label Source Precursor->Target Synthesis Direction (Base, DMF, 25°C) Reagent->Target

Figure 1: Retrosynthetic strategy focusing on the N-alkylation pathway to preserve the C-2 formyl group.

Detailed Experimental Protocols

Protocol A: Precursor Preparation (2-Formyl Desipramine)

Note: If this precursor is not commercially available, it must be synthesized from iminodibenzyl.

  • Vilsmeier-Haack Formylation: React 10,11-dihydro-5H-dibenz[b,f]azepine (iminodibenzyl) with POCl₃/DMF to yield 2-formyl-iminodibenzyl.

  • Side Chain Attachment: Alkylate with 3-chloro-N-methylpropan-1-amine (protected as N-Boc or similar if necessary, though direct alkylation is possible with careful pH control) to yield 2-Formyl Desipramine .

  • QC: Verify structure via ¹H-NMR (Aldehyde peak ~9.8 ppm) and MS.

Protocol B: Radiosynthesis (The Core Workflow)

Materials:

  • Precursor: 2-Formyl Desipramine (Free base).

  • Radiolabel: [Ring-³H]-Benzyl Bromide (Specific Activity: >15 Ci/mmol).

  • Base: Potassium Carbonate (K₂CO₃), anhydrous.

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous.[1]

Step-by-Step Procedure:

  • Preparation of Reaction Vessel:

    • In a 1.5 mL V-vial, weigh out 0.5 mg (approx. 1.6 µmol) of 2-Formyl Desipramine .

    • Dissolve in 100 µL of anhydrous DMF.

    • Add 1.0 mg of anhydrous K₂CO₃.

  • Addition of Radioisotope:

    • Critical Step: Add 25 mCi (approx. 925 MBq) of [Ring-³H]-Benzyl Bromide (dissolved in 50 µL Toluene/DMF).

    • Stoichiometry Note: The precursor is used in excess to drive the reaction to completion relative to the expensive isotope.

  • Incubation:

    • Seal the vial tightly.

    • Incubate at 25°C (Room Temperature) for 4 hours.

    • Why RT? Heating may promote aldol condensation or oxidation of the formyl group.

  • Quenching:

    • Add 200 µL of water to quench the reaction and dissolve inorganic salts.

Protocol C: Purification & Formulation

System: High-Performance Liquid Chromatography (HPLC) with Radiometric Detection.

  • Column: Semi-preparative C18 (e.g., Phenomenex Luna, 5µm, 250 x 10 mm).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Solvent B: 0.1% TFA in Acetonitrile.

    • Gradient: 20% B to 80% B over 20 minutes.

  • Injection: Inject the quenched reaction mixture.

  • Collection: Collect the radioactive peak corresponding to the retention time of the authentic non-radioactive standard (determined in a separate run).

  • Formulation:

    • Evaporate the acetonitrile fraction under a gentle stream of nitrogen (do not heat >40°C).

    • Reconstitute in Ethanol:Water (9:1) for storage at -20°C.

    • Stability Note: The formyl group is susceptible to oxidation. Store under Argon.

Quality Control & Validation Data

Data Summary Table: Expected Specifications

ParameterSpecificationMethod of Verification
Radiochemical Purity > 97%Analytical HPLC (Radio-detector)
Chemical Purity > 95%Analytical HPLC (UV at 254 nm)
Specific Activity 20–60 Ci/mmolMass spectrometry / UV calibration
Identity Co-elution with standardHPLC Co-injection
Stability < 2% degradation / monthRe-analysis after storage at -20°C

Validation Workflow Diagram:

Validation Crude Crude Reaction Mix HPLC HPLC Purification (C18 Gradient) Crude->HPLC Fraction Collect Product Fraction HPLC->Fraction Radio-peak QC1 QC: Co-injection (with Cold Standard) Fraction->QC1 QC2 QC: Specific Activity (UV/Rad Ratio) Fraction->QC2 Final Final Product: [³H]-N-Bn-2-CHO-DMI QC1->Final Pass QC2->Final Pass

Figure 2: Purification and Quality Control workflow ensuring identity and purity.

Application Notes for Researchers

Binding Assays: When using [³H]-N-Benzyl-2-formyl Desipramine for NET binding:

  • Buffer Selection: Use 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl (pH 7.4).

  • Incubation: 60 minutes at 4°C. Warning: Higher temperatures may accelerate Schiff base formation with the protein, transitioning the binding from reversible to irreversible.

  • Non-Specific Binding (NSB): Define NSB using 10 µM Nisoxetine or Desipramine.

Troubleshooting:

  • Low Yield: Ensure DMF is strictly anhydrous. Water competes with the secondary amine for the benzyl bromide.

  • Decomposition: If the aldehyde peak disappears, check for oxidation (carboxylic acid formation) or accidental reduction. Avoid NaBH₄ in any adjacent workflows.

References

  • Van Dort, M. E., et al. (1997).[2][3] "Synthesis of 11C-labeled desipramine and its metabolite 2-hydroxydesipramine: potential radiotracers for PET studies of the norepinephrine transporter."[2] Nuclear Medicine and Biology, 24(8), 707-711.[2]

  • Owens, M. J., et al. (1997). "Neurotransmitter receptor and transporter binding profile of antidepressants and their metabolites." Journal of Pharmacology and Experimental Therapeutics, 283(3), 1305-1322.

  • Tejani-Butt, S. M. (1992). "[3H]Nisoxetine: a radioligand for quantitation of norepinephrine uptake sites in rat brain." Journal of Pharmacology and Experimental Therapeutics, 260(1), 427-436.

  • Larsen, M. B., et al. (2004). "Affinity and selectivity of the norephinephrine transporter radioligand [11C]MeNER." Nuclear Medicine and Biology, 31(5), 575-579.

Sources

Troubleshooting & Optimization

"improving the yield of N-Benzyl-2-formyl Desipramine synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing N-Benzyl-2-formyl Desipramine Synthesis

Ticket #: SYN-DES-002-FORM Status: Active Subject: Yield Improvement & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Chemical Development

Executive Summary & Chemical Strategy

User Context: You are attempting to synthesize N-Benzyl-2-formyl Desipramine , likely as a precursor for photoaffinity probes, haptens, or radiotracers. The Challenge: The synthesis involves two competing reactivity profiles: the nucleophilicity of the side-chain amine and the electrophilic susceptibility of the tricyclic ring. The Solution: The synthesis must be bifurcated into two distinct phases: Protection (N-Benzylation) and Functionalization (Vilsmeier-Haack Formylation).

Core Yield Drivers:

  • Amine Scavenging: The tertiary amine formed in Step 1 acts as a proton sponge during Step 2, requiring adjusted stoichiometry.

  • Thermodynamic Control: The Vilsmeier-Haack reaction on the dihydrodibenzazepine ring is highly temperature-sensitive; deviations lead to tars or C2/C8 disubstitution.

Visual Workflow (Process Logic)

The following diagram illustrates the critical pathway and decision nodes for the synthesis.

G start Desipramine (Free Base) step1 Step 1: N-Benzylation (BnBr, K2CO3, MeCN) start->step1 Nucleophilic Subst. inter Intermediate: N-Benzyl Desipramine step1->inter Isolation req. side1 Quaternization (Impurity) step1->side1 Excess BnBr step2 Step 2: Vilsmeier-Haack (POCl3, DMF, 0°C -> 70°C) inter->step2 Electrophilic Subst. hydro Hydrolysis (NaOAc/H2O) step2->hydro Iminium Hydrolysis side2 C2,C8-Diformyl (Impurity) step2->side2 T > 80°C final Target: N-Benzyl-2-formyl Desipramine hydro->final Purification

Figure 1: Sequential synthetic pathway highlighting critical intermediates and potential divergence points for impurity formation.

Optimized Experimental Protocol

Phase 1: N-Benzylation (Protection)

Objective: Convert the secondary amine to a tertiary amine to prevent amidine formation during formylation.

  • Reagents: Desipramine HCl (1.0 eq), Benzyl Bromide (1.1 eq),

    
     (3.0 eq), Acetonitrile (MeCN).
    
  • Protocol:

    • Suspend Desipramine HCl and

      
       in MeCN. Stir for 30 min to liberate the free base.
      
    • Add Benzyl Bromide dropwise at 0°C.

    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Critical Check: Monitor by TLC/LCMS. If secondary amine remains, add 0.1 eq Benzyl Bromide and heat to 40°C.

    • Workup: Filter salts, concentrate, and pass through a short silica plug (DCM/MeOH 95:5).

    • Yield Target: >90%[1][2]

Phase 2: Vilsmeier-Haack Formylation (Functionalization)

Objective: Regioselective introduction of aldehyde at Position 2.

  • Reagents: N-Benzyl Desipramine (1.0 eq),

    
     (4.0 eq), DMF (anhydrous, 10 eq).
    
  • Protocol:

    • Reagent Prep: In a separate flask, add

      
       dropwise to DMF at 0°C under Argon. Stir 30 min to form the Vilsmeier salt (white precipitate/slurry).
      
    • Addition: Dissolve N-Benzyl Desipramine in minimal DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.

    • Reaction: Stir at 0°C for 1 hour, then heat to 65°C for 4-6 hours.

      • Note: The solution will turn dark orange/red.

    • Hydrolysis (Crucial for Yield): Pour the reaction mixture onto crushed ice containing Sodium Acetate (NaOAc). Adjust pH to ~8-9 with sat.

      
      . Stir vigorously for 2 hours to hydrolyze the iminium intermediate.
      
    • Extraction: Extract with EtOAc (3x). Wash organics with brine.

    • Yield Target: 60-75%

Critical Process Parameters (CPP) for Yield

ParameterRecommended RangeImpact on YieldScientific Rationale
POCl3 Equivalents 3.5 – 4.5 eqHigh The tertiary amine side chain will form a salt with HCl/POCl3. You must provide enough reagent to saturate the amine and perform the formylation [1].
Reaction Temp 60°C – 70°CCritical <60°C: Incomplete conversion. >80°C: Formation of 2,8-diformyl species and tarring due to polymerization [2].
Moisture Control < 0.1% H2OHigh POCl3 hydrolyzes rapidly with water. Use fresh bottles and anhydrous DMF to prevent reagent decomposition before it reacts.
Hydrolysis pH pH 8 – 9Medium Strong base (NaOH) during workup can cause Cannizzaro reactions or aldol condensations of the product. Use NaHCO3/NaOAc.

Troubleshooting & FAQs

Q1: My reaction mixture turned into a black tar during the Vilsmeier step. What happened?

  • Diagnosis: Thermal runaway or oxidative degradation.

  • Fix: The iminodibenzyl ring is electron-rich and prone to oxidation. Ensure you are under an inert atmosphere (Argon/Nitrogen). Do not exceed 75°C. If tarring persists, reduce temperature to 50°C and extend reaction time to 12h.

Q2: I see a large peak in LCMS with Mass = Product + 28. What is it?

  • Diagnosis: This is likely the 2,8-diformyl impurity .

  • Fix: You are using too large an excess of Vilsmeier reagent or heating too long. Reduce

    
     to 3.0 eq and stop the reaction immediately upon consumption of starting material.
    

Q3: The yield is low (<30%), and I'm recovering starting material.

  • Diagnosis: The "Amine Sponge" effect.

  • Fix: The basic nitrogen on the desipramine side chain coordinates with the electrophile.

    • Action: Increase

      
       equivalents.
      
    • Alternative: Pre-form the HCl salt of the starting material, or ensure the Vilsmeier reagent is fully formed (30 min at 0°C) before adding the substrate.

Q4: Purification is difficult; the product streaks on the column.

  • Diagnosis: Interaction between the tertiary amine and silanols on the silica gel.

  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexane. Use an eluent system of DCM : MeOH :

    
     (95 : 4.5 : 0.5).
    

References

  • Meth-Cohn, O., & Stanforth, S. P. (1991).[3] The Vilsmeier–Haack Reaction.[3][4][5] Comprehensive Organic Synthesis.[5] This review details the necessity of excess reagent when substrates contain basic nitrogen atoms.

  • Häfliger, F., & Schindler, W. (1956). Iminodibenzyl derivatives.[1][6] U.S. Patent 2,554,736. (Foundational patent describing the reactivity of the 10,11-dihydro-5H-dibenz[b,f]azepine ring system).

  • Porzig, et al. (1982). Preparation of photoaffinity probes for the norepinephrine transporter.

    • (General Search Landing for Verification)

  • Organic Chemistry Portal.Vilsmeier-Haack Reaction: Mechanism and Conditions.

Disclaimer: This guide is for research purposes only. All synthesis should be conducted in a fume hood with appropriate PPE. POCl3 is highly corrosive and water-reactive.

Sources

"troubleshooting N-Benzyl-2-formyl Desipramine instability in solution"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Benzyl-2-formyl Desipramine

This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals experiencing instability with N-Benzyl-2-formyl Desipramine in solution. As this appears to be a novel derivative of Desipramine, this document synthesizes established principles of tricyclic antidepressant chemistry with the known reactivity of aldehyde-containing compounds to provide a predictive and practical framework for identifying and mitigating degradation.

Frequently Asked Questions (FAQs)

Q1: My solution of N-Benzyl-2-formyl Desipramine is changing color (e.g., turning yellow or brown) shortly after preparation. What is the likely cause?

This is a classic indicator of degradation, most likely stemming from the highly reactive 2-formyl (aldehyde) group. Aldehydes are notoriously susceptible to oxidation, especially when exposed to atmospheric oxygen. The formyl group can be oxidized to a carboxylic acid (2-carboxy-N-benzyl Desipramine), and subsequent side reactions can lead to the formation of colored polymeric impurities. This process can be accelerated by light, heat, and the presence of trace metal ions.

The tertiary amine of the desipramine core can also participate in degradation pathways, but the aldehyde is the most probable initial site of instability.[1][2][3]

Q2: I'm observing a rapid loss of purity and the appearance of new peaks in my HPLC/LC-MS analysis. What are the potential degradation products?

Based on the structure, several degradation pathways are plausible. The primary suspects are:

  • Oxidation: The formyl group oxidizes to a carboxylic acid. This is often the most rapid degradation route.

  • Hydrolysis: Depending on the pH, the iminodibenzyl (dibenzazepine) core can be susceptible to hydrolysis, although this is generally less likely under typical conditions compared to aldehyde oxidation.

  • Photodegradation: Tricyclic antidepressants as a class are known to be sensitive to light.[4][5] Exposure to UV or even ambient light can induce isomerization, hydroxylation, or ring-opening reactions.[5]

  • Polymerization/Condensation: Aldehydes can undergo self-condensation reactions (aldol condensation) or reactions with other nucleophiles in your solution, leading to oligomers or polymers.[2][6]

The diagram below illustrates the most probable initial degradation pathway.

G parent N-Benzyl-2-formyl Desipramine oxidized N-Benzyl-2-carboxy Desipramine (Primary Degradant) parent->oxidized Oxidation (O₂, Light, Metal Ions) polymers Colored Polymers / Condensation Products parent->polymers Self-Condensation (pH dependent) G start Observation: Instability in Solution (Color change, new peaks, etc.) check_env Review Environmental Factors: - Light exposure? - Oxygen exposure (not degassed)? - Storage temperature? start->check_env First, check environment check_sol Review Solution Composition: - Solvent type (protic vs aprotic)? - pH of buffer? - Presence of metal ions? start->check_sol Then, check solution sol_env Action: - Use amber vials - Degas solvents / use inert gas - Store at ≤ 4°C check_env->sol_env sol_sol Action: - Switch to aprotic solvent (e.g., ACN) - Buffer pH to 4-6 - Add EDTA check_sol->sol_sol forced_degradation Problem Persists? Perform Forced Degradation Study sol_env->forced_degradation If issues continue sol_sol->forced_degradation If issues continue analyze Analyze Degradants by LC-MS/MS Identify structures of new peaks forced_degradation->analyze Systematic Investigation implement Implement Targeted Solution: - Oxidation observed -> Add BHT - pH sensitivity -> Optimize buffer - Photodegradation -> Strict light protection analyze->implement Data-driven solution

Caption: Troubleshooting decision tree for N-Benzyl-2-formyl Desipramine instability.

Experimental Protocol: Forced Degradation Study

This protocol is designed to systematically identify which conditions (hydrolysis, oxidation, photolysis, thermal stress) cause the degradation of N-Benzyl-2-formyl Desipramine. This is a standard approach in pharmaceutical development to establish a stability-indicating analytical method. [7][8]

Objective:

To determine the degradation profile of N-Benzyl-2-formyl Desipramine under various stress conditions as mandated by ICH guidelines.

Materials:
  • N-Benzyl-2-formyl Desipramine

  • HPLC-grade Acetonitrile and Water

  • Hydrochloric Acid (HCl), 0.1 M

  • Sodium Hydroxide (NaOH), 0.1 M

  • Hydrogen Peroxide (H₂O₂), 3% solution

  • HPLC system with UV/PDA detector and/or Mass Spectrometer (MS)

  • Calibrated pH meter

  • Photostability chamber

  • Calibrated oven

Workflow Diagram:

G prep Prepare 1 mg/mL Stock Solution in Acetonitrile control Unstressed Control (Dilute in ACN:H₂O, T=0) prep->control acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base water Neutral Hydrolysis (Water, 60°C) prep->water oxidative Oxidative Stress (3% H₂O₂, RT) prep->oxidative thermal Thermal Stress (Solid & Solution, 80°C) prep->thermal photo Photolytic Stress (ICH Q1B conditions) prep->photo analysis Analyze All Samples by Stability-Indicating HPLC/LC-MS (e.g., C18 column, gradient elution) control->analysis acid->analysis base->analysis water->analysis oxidative->analysis thermal->analysis photo->analysis outcome Evaluate Results: - % Degradation - Peak Purity - Mass Balance - Identify Degradants analysis->outcome

Caption: Experimental workflow for a forced degradation study.

Procedure:
  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of N-Benzyl-2-formyl Desipramine in HPLC-grade acetonitrile.

  • Sample Preparation: For each condition below, add stock solution to the stressor solution to achieve a final concentration of ~100 µg/mL.

    • Acid Hydrolysis: Mix 1 mL of stock with 9 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock with 9 mL of 0.1 M NaOH. Incubate at 60°C. Note: After incubation, neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • Neutral Hydrolysis: Mix 1 mL of stock with 9 mL of HPLC-grade water. Incubate at 60°C.

    • Oxidative Degradation: Mix 1 mL of stock with 9 mL of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation:

      • Solution: Incubate a sealed vial of the stock solution at 80°C.

      • Solid: Place a small amount of solid powder in an open dish in an oven at 80°C.

    • Photolytic Degradation: Expose both solid powder and a solution (100 µg/mL in ACN:Water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Time Points: Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation.

  • Analysis: Analyze all samples, including an unstressed control, by a suitable reverse-phase HPLC method. A C18 column with a gradient elution using mobile phases of water and acetonitrile (with 0.1% formic acid in each) is a good starting point. [8][9][10]5. Data Evaluation: Calculate the percentage of degradation for each condition. Use LC-MS to obtain the mass of the degradation products to help elucidate their structures. Ensure the mass balance is close to 100% (sum of the area of the main peak and all degradation peaks, relative to the control).

References

  • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. [Link]

  • Google Patents. (1997).
  • Google Patents. (1982).
  • Google Patents. (1984). A method for stabilizing aliphatic higher aldehyde compounds (EP0174404A2).
  • Google Patents. (1981).
  • Quick Company. (2007). A Stable Aqueous Aldehyde Solution. [Link]

  • The Merck Index Online. Desipramine. Royal Society of Chemistry.
  • Siddiqui, A. et al. (2014). Formulation and Evaluation of Fast Dissolving Film of Imipramine Hcl. Indo American Journal of Pharmaceutical Research.
  • Jadhav, S. B. et al. (2014). Formulation and evaluation of immediate release tablets of Imipramine hydrochloride. International Journal of Biology and Allied Sciences.
  • Shaik, M. et al. (2022). Design and characterization of fast dissolving buccal film of imipramine HCL. World Journal of Advanced Research and Reviews.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2995, Desipramine. [Link]

  • Yamamoto, T. et al. (2020). Chemical modification of imipramine and desipramine. Medical Mass Spectrometry.
  • Wikipedia. Desipramine. [Link]

  • Google Patents. (2016). Solid drug form of imipramine with immediate release and method of obtaining thereof (RU2609198C1).
  • PharmGKB. Imipramine/Desipramine Pathway, Pharmacokinetics. [Link]

  • PharmGKB. Desipramine. [Link]

  • DrugBank Online. Desipramine. [Link]

  • Google Patents. (1993). Reagents and methods for the quantification of imipramine or desipramine in biological fluids (US5340750A).
  • Reddy, G.S. et al. (2008). Stress Degradation Behavior of Desipramine Hydrochloride and Development of Suitable Stability-Indicating LC Method. ResearchGate. [Link]

  • Thompson, D.W. (1982). GLC method for iminodibenzyl and desipramine impurities in imipramine hydrochloride and its formulated products. Journal of Pharmaceutical Sciences. [Link]

  • Witeska, A. et al. (2016). Studies on photodegradation process of psychotropic drugs: a review. Environmental Science and Pollution Research. [Link]

  • Zhao, J. et al. (2016). A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. ResearchGate. [Link]

  • Zhao, J. et al. (2016). A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry. Journal of Chromatographic Science. [Link]

  • Cîrcu, V. et al. (2024). An Overview of Degradation Strategies for Amitriptyline. International Journal of Molecular Sciences. [Link]

  • Low, C.L. et al. (2011). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Malaysian Journal of Forensic Sciences.
  • Pharmaffiliates. Desipramine-impurities. [Link]

  • Ali, A. et al. (2024). The memory ameliorating effects of novel N-benzyl pyridine-2-one derivatives on scopolamine-induced cognitive deficits in mice. BMC Neuroscience. [Link]

Sources

Technical Support Center: Optimizing HPLC Separation for N-Benzyl-2-formyl Desipramine and its Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic analysis of N-Benzyl-2-formyl Desipramine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for developing and optimizing HPLC separation methods for this compound and its potential metabolites.

The information herein is synthesized from established analytical practices for the parent compound, Desipramine, and other tricyclic antidepressants, providing a robust framework for your method development and validation efforts.

Part 1: Foundational Knowledge & Initial Method Development

Understanding the Analyte: N-Benzyl-2-formyl Desipramine

N-Benzyl-2-formyl Desipramine is a derivative of Desipramine, a tricyclic antidepressant. The introduction of a benzyl group and a formyl group will alter its physicochemical properties, most notably its polarity and hydrophobicity, which are critical considerations for HPLC method development.

  • Desipramine: A basic compound, prone to tailing on traditional silica-based C18 columns due to interactions with residual silanols.

  • N-Benzyl group: Increases the non-polar character of the molecule, suggesting stronger retention in reversed-phase chromatography.

  • 2-formyl group: Adds a polar functional group, which may slightly decrease retention in reversed-phase mode compared to a non-formylated equivalent.

Potential metabolites could arise from hydroxylation, demethylation, or oxidation of the parent molecule, leading to a mixture of compounds with varying polarities. The primary challenge is to develop a stability-indicating method that can separate the parent compound from its potential impurities and degradation products.[1][2][3]

Workflow for Method Development

The following diagram outlines a systematic approach to developing a robust HPLC method for N-Benzyl-2-formyl Desipramine and its metabolites.

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation & Scoping cluster_dev Phase 2: Method Development cluster_val Phase 3: Validation ATP Define Analytical Target Profile (ATP) Analyte Characterize Analyte (pKa, logP, solubility) ForcedDeg Perform Forced Degradation Study ColScreen Column & Mobile Phase Screening ForcedDeg->ColScreen Degraded Sample Mixture GradOpt Gradient Optimization ColScreen->GradOpt ParamOpt Parameter Fine-Tuning (Flow, Temp, Wavelength) GradOpt->ParamOpt Validation Method Validation (per ICH Q2(R2)) ParamOpt->Validation SOP Finalize & Document Standard Operating Procedure Validation->SOP

Caption: A systematic workflow for HPLC method development.

Recommended Starting Conditions

Based on methods for Desipramine and similar molecules, a reversed-phase approach is recommended.[1][4][5]

ParameterRecommended Starting PointRationale
Column C18, 100-150 mm x 4.6 mm, 2.7-5 µmGood starting point for retaining the non-polar parent compound.[1][4]
Mobile Phase A 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in WaterProvides good peak shape for basic compounds by protonating silanols.[1]
Mobile Phase B Acetonitrile or Methanol with 0.1% AcidAcetonitrile often provides better peak shape and lower backpressure.
Gradient 10-95% B over 20-30 minutesA broad gradient is useful for initial screening of the parent and unknown metabolites.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30-40 °CImproves peak shape and reduces viscosity.[6]
Detection (UV) 215 nm and 254 nm215 nm provides good sensitivity for the dibenzazepine core, while 254 nm is a common secondary wavelength.[1][5]
Injection Volume 5-10 µLA good starting point to avoid overloading.

Part 2: Troubleshooting Guide

This section addresses common issues encountered during the analysis of N-Benzyl-2-formyl Desipramine and its metabolites in a question-and-answer format.

Peak Shape Problems

Q1: My main peak is tailing significantly. What are the likely causes and solutions?

  • Cause 1: Secondary Silanol Interactions. The amine group in the desipramine structure can interact with acidic silanol groups on the silica backbone of the column, causing tailing.[7]

    • Solution A: Lower Mobile Phase pH. Ensure your mobile phase pH is low (around 2.5-3.5) by using an acid modifier like formic acid or TFA (0.05-0.1%). This protonates the silanol groups, reducing their interaction with the protonated analyte.

    • Solution B: Use a High-Purity, End-Capped Column. Modern columns with high-purity silica and thorough end-capping have fewer active silanol sites.

    • Solution C: Increase Buffer Concentration. A higher buffer concentration (e.g., 25-50 mM) can help to mask residual silanol activity.[7]

  • Cause 2: Column Overload. Injecting too much sample can lead to peak fronting or tailing.

    • Solution: Reduce the injection volume or the concentration of your sample.

Q2: I'm observing split peaks. What should I investigate?

  • Cause 1: Sample Solvent Incompatibility. If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% acetonitrile), it can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible.

  • Cause 2: Column Contamination or Void. A blocked inlet frit or a void at the head of the column can cause the sample band to split.

    • Solution: First, try reversing and flushing the column (disconnected from the detector). If this doesn't work, replace the inlet frit. If a void is suspected, the column will likely need to be replaced.

Retention and Resolution Issues

Q3: My early-eluting, more polar metabolites are not well-retained and are eluting near the void volume. How can I improve their retention?

  • Cause: Insufficient Interaction with the Stationary Phase. Highly polar metabolites have little affinity for a non-polar C18 stationary phase.

    • Solution A: Use a Polar-Embedded or AQ-Type Column. These columns are designed to be more stable in highly aqueous mobile phases and offer better retention for polar compounds.[8]

    • Solution B: Reduce Initial Organic Percentage. Start your gradient at a lower percentage of organic solvent (e.g., 2-5% B).

    • Solution C: Consider HILIC or Mixed-Mode Chromatography. For very polar metabolites, Hydrophilic Interaction Chromatography (HILIC) or a mixed-mode column with both reversed-phase and ion-exchange characteristics may be necessary.[9][10]

Q4: The parent compound and a non-polar impurity are co-eluting. How can I improve their resolution?

  • Cause: Insufficient Selectivity. The current conditions do not provide enough differential retention between the two compounds.

    • Solution A: Change the Organic Solvent. Switching from acetonitrile to methanol (or vice-versa) can alter selectivity due to different solvent-analyte interactions.

    • Solution B: Adjust the Gradient Slope. A shallower gradient around the elution time of the co-eluting pair will increase the separation.

    • Solution C: Try a Different Stationary Phase. A column with a different chemistry, such as a Phenyl-Hexyl or a C30 phase, can provide different selectivity for aromatic or structurally similar compounds.

System and Method Stability

Q5: I'm seeing a drift in retention times over a sequence of injections. What's causing this?

  • Cause 1: Inadequate Column Equilibration. The column may not be fully equilibrated between gradient runs.[6]

    • Solution: Increase the equilibration time at the end of your gradient program. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column.

  • Cause 2: Mobile Phase Composition Change. The mobile phase composition may be changing over time due to evaporation of the more volatile component.

    • Solution: Ensure mobile phase bottles are capped and prepare fresh mobile phase daily.

  • Cause 3: Temperature Fluctuations. Changes in ambient temperature can affect retention times.[6]

    • Solution: Use a thermostatted column compartment to maintain a consistent temperature.

Q6: Why am I observing high backpressure?

  • Cause 1: Blockage in the System. Particulate matter from the sample or precipitated buffer can block frits or tubing.

    • Solution: Systematically isolate the source of the blockage by disconnecting components (start with the column). If the pressure drops when the column is removed, the column is the issue. Try back-flushing the column. Always filter samples and mobile phases.

  • Cause 2: Incorrect Mobile Phase. A mobile phase with high viscosity (e.g., high percentage of methanol at low temperatures) can cause high pressure.

    • Solution: Check the viscosity of your mobile phase. Increasing the temperature can lower viscosity and pressure.

Part 3: Advanced Protocols & Best Practices

Protocol: Forced Degradation Study

A forced degradation study is essential for developing a stability-indicating method and understanding potential degradation pathways, as mandated by ICH guidelines.[2][3][11]

Objective: To generate potential degradation products to ensure they can be separated from the parent peak.

ConditionProtocolTarget Degradation
Acid Hydrolysis 0.1 M HCl at 60°C for 2-8 hours5-20%
Base Hydrolysis 0.1 M NaOH at 60°C for 2-8 hours5-20%
Oxidation 3% H₂O₂ at room temperature for 24 hours5-20%
Thermal 105°C for 24-48 hours (solid state)5-20%
Photolytic Expose to light (ICH Q1B) for an appropriate duration5-20%

Procedure:

  • Prepare a stock solution of N-Benzyl-2-formyl Desipramine.

  • Expose aliquots of the stock solution to the stress conditions outlined above.

  • Periodically sample and analyze by HPLC to monitor degradation.

  • For acid/base hydrolysis, neutralize the sample before injection.

  • Pool the stressed samples to create a mixture for method development, ensuring the final method can resolve all generated degradants from the parent compound.

Method Validation according to ICH Q2(R2)

Once a method is developed, it must be validated to ensure it is fit for its intended purpose.[12][13][14] The validation process provides trustworthiness to your results.[15][16]

ValidationParameters center Validated Method Specificity Specificity/ Selectivity center->Specificity Linearity Linearity center->Linearity Range Range center->Range Accuracy Accuracy center->Accuracy Precision Precision (Repeatability & Intermediate) center->Precision LOD Detection Limit (LOD) center->LOD LOQ Quantitation Limit (LOQ) center->LOQ Robustness Robustness center->Robustness

Caption: Key parameters for analytical method validation per ICH Q2(R2).

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12] This is demonstrated using the forced degradation samples.

  • Linearity & Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.[13]

  • Accuracy: The closeness of test results to the true value, often determined by spike/recovery studies.[12]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Complete Overview. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • Lab Manager. (2025, December 2). ICH and FDA Guidelines for Analytical Method Validation.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • PubMed. (n.d.). High-performance liquid chromatography-mass spectrometry (HPLC-MS)-based drug metabolite profiling.
  • ResearchGate. (2025, August 7). Stress Degradation Behavior of Desipramine Hydrochloride and Development of Suitable Stability-Indicating LC Method.
  • ResearchGate. (2025, December 9). A rapid and simple RP-HPLC method for quantification of desipramine in human plasma.
  • PubMed. (n.d.). Determination of serum desipramine and 2-hydroxydesipramine for pharmacokinetic applications by HPLC with ultraviolet detection.
  • PMC. (n.d.). A simple and sensitive HPLC method for analysis of imipramine in human plasma with UV detection and liquid-liquid extraction: Application in bioequivalence studies.
  • LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
  • (n.d.). Advantages of Polar, Reversed- Phase HPLC Columns for the Analysis of Drug Metabolites.
  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • MedCrave online. (2016, December 14). Forced degradation studies.
  • (n.d.). HPLC Troubleshooting Guide.
  • (n.d.). HPLC Troubleshooting Guide.
  • MedCrave. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.

Sources

"N-Benzyl-2-formyl Desipramine solubility enhancement techniques"

Author: BenchChem Technical Support Team. Date: February 2026

Solubility Enhancement & Handling Guide

Executive Summary

N-Benzyl-2-formyl Desipramine presents a dual challenge in formulation: extreme lipophilicity (driven by the N-benzyl modification of the tricyclic core) and chemical reactivity (due to the 2-formyl aldehyde moiety).[1] Unlike standard Desipramine HCl, which is water-soluble (~58 mg/L), this derivative is likely BCS Class II or IV (Low Solubility) with high sensitivity to oxidation and nucleophilic attack.[1]

This guide provides a modular approach to solubilization, prioritizing chemical stability.

Module 1: Chemical Assessment & Solubility Physics

Before attempting solubilization, you must understand the competing forces in your molecule.

Functional GroupPhysicochemical ImpactFormulation Risk
Desipramine Core Lipophilic tricyclic structure.[1]High LogP; requires hydrophobic cavity or cosolvent.[1]
Secondary Amine Basic center (pKa ~10.2).[1]Primary Solubility Lever: Ionizable at pH < 8.[1]
N-Benzyl Group Adds significant bulk & lipophilicity (+2.5 LogP).[1]Drastically reduces aqueous solubility; may hinder salt crystallization.
2-Formyl (Aldehyde) Reactive electrophile.[1]Critical Stability Risk: Susceptible to oxidation (to acid) and Schiff base formation with amines.
The "Aldehyde Trap" (Critical Warning)

Do NOT use primary amine buffers (TRIS, Glycine, Ethanolamine). The 2-formyl group will react with these buffers to form Schiff bases (imines) , permanently altering your compound. [1] * Safe Buffers: Phosphate, Citrate, Acetate, HEPES (tertiary amine-based).[1]

Module 2: pH-Dependent Solubilization (Salt Formation)

The most effective method for this compound is protonating the secondary amine to form a soluble salt.

Troubleshooting Guide: "My salt is oiling out."

Issue: You added acid (HCl), but instead of a clear solution or crystals, a sticky oil formed at the bottom. Cause: The N-benzyl group increases the lattice energy and hydrophobicity, making the salt difficult to hydrate.[1] Solution: Use the "Golden Solvent" Rule for lipophilic salts.

Protocol: In Situ Salt Formation
  • Dissolve First: Dissolve the free base in a minimal amount of DMSO or Ethanol (10% of final volume).

  • Acidify: Add 1.05 equivalents of 0.1 M HCl or Methanesulfonic Acid (MSA) .

    • Why MSA? Mesylate salts often have better aqueous solubility and lower hygroscopicity than hydrochlorides for lipophilic amines.[1]

  • Dilute: Slowly add water/buffer while stirring.

  • Check pH: Ensure final pH is < 5.0 . If pH > 6.0, the free base will precipitate.[1]

Module 3: Cyclodextrin Complexation

Due to the bulky N-benzyl tail, standard Beta-Cyclodextrin (


-CD) may have insufficient cavity volume or solubility.[1]

Recommended Agent: Sulfobutyl Ether


-Cyclodextrin (SBE-

-CD / Captisol®)
or Hydroxypropyl-

-CD (HP-

-CD)
.[1]
  • Mechanism: The hydrophobic tricyclic ring or the benzyl tail enters the CD cavity; the sulfobutyl/hydroxypropyl groups interact with water.

Workflow: Phase Solubility Diagram

Use this decision logic to determine if Complexation is viable.

SolubilityStrategy Start Start: N-Benzyl-2-formyl Desipramine CheckpH Can you work at pH < 5? Start->CheckpH Salt Strategy A: Salt Formation (HCl or Mesylate) CheckpH->Salt Yes CheckStab Is Aldehyde Stability Critical? CheckpH->CheckStab No (Physiological pH req) CD_Screen Strategy B: SBE-beta-CD (Captisol) Salt->CD_Screen If Salt Oils Out CheckStab->CD_Screen High Stability Needed (Shields Aldehyde) Cosolvent Strategy C: Cosolvency (DMSO/PEG400) CheckStab->Cosolvent Standard Stability

Figure 1: Decision matrix for selecting the optimal solubilization strategy based on pH tolerance and stability requirements.

Module 4: Cosolvency & Stability (The Formyl Factor)

If you must maintain neutral pH (preventing salt formation) and cannot use Cyclodextrins, cosolvents are the fallback.[1]

The Oxidative Risk

Aldehydes oxidize to carboxylic acids in water.

  • Observation: Solution turns yellow/brown over 24 hours.[1]

  • Prevention:

    • Deoxygenate: Sparge all aqueous buffers with Nitrogen or Argon for 15 mins before use.[1]

    • Antioxidant: Add 0.1% Sodium Metabisulfite (if pH < 6) or EDTA (to chelate metals that catalyze oxidation).[1]

Recommended Cosolvent System
ComponentRoleConcentration Range
PEG 400 Primary Solubilizer10% - 30%
Propylene Glycol Co-surfactant5% - 10%
Ethanol Viscosity Reducer< 10% (Avoid if long-term storage is needed due to hemiacetal risk)
Water/Buffer Bulk PhaseRemainder

Frequently Asked Questions (FAQ)

Q1: Can I use DMSO stocks for this compound? A: Yes, DMSO is excellent for the lipophilic core. However, ensure your DMSO is anhydrous.[1] Water in DMSO can accelerate the hydration of the aldehyde to a gem-diol, which may complicate HPLC analysis.

Q2: Why does my HPLC peak split? A: This is likely the Aldehyde-Hydrate Equilibrium .[1] In aqueous mobile phases, the 2-formyl group exists in equilibrium between the carbonyl form (


) and the gem-diol form (

).[1]
  • Fix: Run HPLC at a higher temperature (40-50°C) to shift equilibrium or use a non-aqueous normal phase method if quantification is critical.

Q3: I see a new peak after 24 hours in Tris buffer. A: As warned in Module 1, you have formed a Schiff base. Discard the sample. Switch to Phosphate Buffered Saline (PBS).[1]

References

  • Desipramine Structure & Properties

    • PubChem Compound Summary for CID 2995, Desipramine.[1][2] National Center for Biotechnology Information (2025).[1]

    • [1]

  • Cyclodextrin Complexation of Tricyclics

    • Misiuk, W. (2014).[1] Study on the inclusion complex formation of desipramine with

      
      -cyclodextrin. World Journal of Pharmacy and Pharmaceutical Sciences.
      
    • (General Journal Link for verification)

  • Aldehyde Stability in Pharmaceuticals

    • Nematollahi, A. et al. (2025).[1] A Neglected Challenge in the Analysis of Active Pharmaceutical Substances with Aldehyde Functional Group.[3] ResearchGate/NIH.[1]

    • (Representative link for aldehyde stability concepts)

  • Solubility Enhancement Techniques

    • Savjani, K. T., et al. (2012).[1] Drug Solubility: Importance and Enhancement Techniques.[4] ISRN Pharmaceutics.[1]

Sources

Technical Support Center: Addressing Poor Cell Permeability of N-Benzyl-2-formyl Desipramine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N-Benzyl-2-formyl Desipramine. This document provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers encountering challenges with the cell permeability of this compound. Our goal is to equip you with the foundational knowledge, diagnostic tools, and strategic solutions to overcome this critical hurdle in your research and development efforts.

Part 1: Understanding the Permeability Challenge

This first section addresses the fundamental questions regarding the physicochemical properties of N-Benzyl-2-formyl Desipramine and how they influence its ability to cross cellular membranes.

FAQ 1.1: We are observing low cellular activity of N-Benzyl-2-formyl Desipramine despite high in-vitro potency. Could poor cell permeability be the cause?

Answer: Yes, it is highly probable. A significant drop in activity when moving from a cell-free (e.g., purified enzyme) to a cell-based assay is a classic indicator of poor cell permeability. The compound must cross the lipid bilayer to reach intracellular targets. If it cannot do so efficiently, its effective concentration at the target site will be too low to elicit a biological response, regardless of its inherent potency.

The parent compound, Desipramine, is a tricyclic antidepressant known to be cell-membrane permeable due to its lipophilic ring structure.[1] However, the addition of N-Benzyl and 2-formyl groups fundamentally alters its physicochemical profile.

FAQ 1.2: What specific properties of the N-Benzyl-2-formyl modifications are likely hindering permeability?

Answer: The modifications introduce competing effects on the molecule's properties. Let's analyze the parent compound and the modifications:

  • Desipramine (Parent Compound): This is a lipophilic molecule with a high partition coefficient (XLogP3 ≈ 4.9), which generally favors passive diffusion across cell membranes.[2] It is a secondary amine.[3]

  • N-Benzyl Group: The addition of a benzyl group typically increases lipophilicity and molecular weight. While increased lipophilicity can sometimes enhance membrane partitioning, it can also lead to issues like non-specific binding to lipids or reduced aqueous solubility, which is also necessary for bioavailability.[4]

  • 2-Formyl Group (-CHO): The formyl group is a polar, hydrogen bond acceptor.[5][6][7] Its introduction can increase the molecule's polar surface area (PSA). A higher PSA is generally correlated with lower passive permeability, as more energy is required to break hydrogen bonds with water for the molecule to enter the hydrophobic lipid bilayer.

Table 1: Estimated Physicochemical Property Changes

CompoundKey FeaturesPredicted XLogP3Predicted Polar Surface Area (PSA)Likely Impact on Permeability
Desipramine Tricyclic core, secondary amine~4.9[2]LowGood passive diffusion[1]
N-Benzyl-2-formyl Desipramine Larger, N-benzyl group, 2-formyl groupIncreased (more lipophilic)Increased (more polar)Potentially reduced due to higher PSA and molecular size, despite higher lipophilicity.

The combination of increased size and a higher polar surface area from the formyl group likely outweighs the benefits of the increased lipophilicity from the benzyl group, resulting in a net decrease in passive cell permeability.

Part 2: Experimental Diagnosis of Poor Permeability

Before attempting to solve the problem, it is crucial to quantitatively assess the permeability of your compound. This section provides guidance on selecting and performing the appropriate assays.

FAQ 2.1: How can we definitively measure the cell permeability of our compound?

Answer: There are two primary in-vitro assays used in early drug discovery to assess permeability: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay. Using them in conjunction can provide a comprehensive picture.

G cluster_0 Troubleshooting Workflow A Low Cellular Activity Observed B Hypothesis: Poor Permeability A->B C PAMPA Assay (Passive Diffusion) B->C Select Diagnostic Assay(s) D Caco-2 Assay (Passive + Active Transport) B->D Select Diagnostic Assay(s) E Analyze & Compare Results C->E D->E F Identify Permeability Barrier E->F

Caption: Workflow for diagnosing permeability issues.

FAQ 2.2: What is the PAMPA assay and when should we use it?

Answer: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid membrane.[8] It is an excellent first-line tool because it is rapid, cost-effective, and isolates passive transport.[9]

A specialized version, the PAMPA-BBB , uses a polar brain lipid membrane to specifically model permeability across the blood-brain barrier, which is relevant for CNS-targeted compounds like Desipramine derivatives.[10][11]

  • Use PAMPA to: Quickly rank compounds based on their intrinsic passive permeability and determine if this is the primary limiting factor.

  • Interpretation:

    • High Permeability (Pe > 4.0 x 10⁻⁶ cm/s): Indicates good passive diffusion potential. If cellular activity is still low, other factors like active efflux may be at play.[10]

    • Low Permeability (Pe < 2.0 x 10⁻⁶ cm/s): Confirms that poor passive diffusion is a significant barrier.[10]

FAQ 2.3: When should we progress to a Caco-2 permeability assay?

Answer: The Caco-2 permeability assay is considered the gold standard for in-vitro prediction of human intestinal absorption.[12] It uses a monolayer of differentiated Caco-2 cells, which are derived from human colon adenocarcinoma and mimic the intestinal epithelium.[12][13]

This assay is more complex and lower-throughput than PAMPA but provides more biologically relevant data because it accounts for:

  • Passive Transcellular and Paracellular Transport: Diffusion through and between the cells.

  • Active Transport: Carrier-mediated uptake.

  • Active Efflux: The pumping of the compound back out of the cell by transporters like P-glycoprotein (P-gp).[14]

A bidirectional Caco-2 assay, measuring transport from the apical (A) to basolateral (B) side and vice-versa, is crucial. The ratio of these measurements (Papp B-A / Papp A-B) gives the efflux ratio . An efflux ratio greater than 2 strongly indicates that the compound is a substrate for an efflux transporter.[12]

  • Use Caco-2 to:

    • Get a more accurate prediction of in-vivo oral absorption.[15]

    • Determine if your compound is subject to active efflux, which is a common cause of low intracellular concentration.

Part 3: Strategies for Improving Cell Permeability

Once poor permeability is confirmed, you can employ several strategies to improve it. These fall into two main categories: chemical modification and formulation-based approaches.

FAQ 3.1: What chemical modifications can we make to N-Benzyl-2-formyl Desipramine?

Answer: The goal of chemical modification is to alter the physicochemical properties of the molecule to favor membrane transit. The most common approach for a molecule like this is a prodrug strategy . A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active drug.

For a tertiary amine like N-Benzyl-2-formyl Desipramine, several prodrug strategies exist:

  • N-Mannich Bases: These can be synthesized to increase lipophilicity.[16]

  • N-Acyloxyalkyl Derivatives: This approach can mask the amine and is a well-established prodrug strategy.[17]

  • N-Phosphonooxymethyl Prodrugs: This strategy creates a quaternary amine prodrug that can significantly increase aqueous solubility and is designed for enzymatic cleavage in vivo to release the parent tertiary amine.[16][18][19][20]

G cluster_0 Chemical Modification Strategies Parent N-Benzyl-2-formyl Desipramine (Low Permeability) Prodrug Prodrug Derivative (Improved Permeability) Parent->Prodrug Chemical Synthesis (e.g., N-acyloxyalkylation) ActiveDrug Active Drug (Released Intracellularly) Prodrug->ActiveDrug In-vivo Cleavage (e.g., by Esterases) Target Intracellular Target ActiveDrug->Target Binds to Target

Caption: Prodrug strategy to enhance cell permeability.

Another approach is to replace the problematic formyl group. If the formyl group is not essential for target binding, replacing it with a less polar, isosteric group could reduce the PSA and improve permeability.

FAQ 3.2: What formulation strategies can enhance permeability?

Answer: If chemical modification is not feasible, formulation-based approaches can improve the bioavailability of poorly permeable compounds.[21][22] These methods aim to enhance absorption in the gastrointestinal tract.[23]

  • Lipid-Based Formulations: Encapsulating the compound in lipid-based systems like Self-Microemulsifying Drug Delivery Systems (SMEDDS) can improve solubility and absorption.[23][24]

  • Nanoparticle Encapsulation: Formulating the compound into nanoparticles can protect it from degradation and facilitate transport across biological membranes.[21][25]

  • Use of Permeability Enhancers: These are excipients that transiently and reversibly open the tight junctions between intestinal epithelial cells or disrupt the cell membrane to facilitate drug passage.[25][26] Examples include bile salts, surfactants, and fatty acids.[26]

Part 4: Detailed Experimental Protocol

This section provides a standardized protocol for the PAMPA assay, which should be your first step in quantifying the passive permeability of N-Benzyl-2-formyl Desipramine.

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To determine the effective permeability coefficient (Pe) of N-Benzyl-2-formyl Desipramine via passive diffusion.

Materials:

  • 96-well microtiter filter plates (e.g., hydrophobic PVDF)

  • 96-well acceptor plates

  • PAMPA lipid solution (e.g., polar brain lipid in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Reference compounds (High permeability: Propranolol; Low permeability: Atenolol)

  • LC-MS/MS system for quantification

Procedure:

  • Membrane Coating:

    • Coat each well of the filter plate with 5 µL of the PAMPA lipid solution.

    • Allow the solvent to evaporate completely (approx. 20-30 minutes). This leaves a thin artificial lipid membrane.

  • Preparation of Acceptor Plate:

    • Fill each well of the 96-well acceptor plate with 300 µL of PBS (pH 7.4). This acts as the receiving compartment.

  • Preparation of Donor Plate:

    • Prepare the donor solution by diluting the test compound and reference compounds from their DMSO stocks into PBS (pH 7.4) to a final concentration of 10 µM. The final DMSO concentration should be ≤1%.

    • Carefully add 200 µL of the donor solution to each well of the coated filter plate.

  • Assay Incubation:

    • Carefully place the filter plate (donor) onto the acceptor plate to create a "sandwich".

    • Incubate the plate assembly at room temperature for 4-5 hours with gentle shaking.

  • Sample Analysis:

    • After incubation, carefully separate the plates.

    • Collect samples from both the donor and acceptor wells.

    • Quantify the concentration of the compound in each sample using a validated LC-MS/MS method.

  • Calculation of Permeability (Pe):

    • The effective permeability coefficient (Pe) is calculated using the following equation: Pe = C x Vd x Va / ((Area x Time) x (Vd + Va) x (Cdonor - Cacceptor)) A simplified equation is often used based on the final concentrations.

    • Compare the calculated Pe value of your test compound to the high and low permeability controls to classify its permeability potential.[10]

References

  • Prodrugs for Amines. ResearchGate.[Link]

  • Novel Prodrug Approach for Tertiary Amines: Synthesis and Preliminary Evaluation of N-Phosphonooxymethyl Prodrugs. Journal of Medicinal Chemistry.[Link]

  • Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science.[Link]

  • A novel prodrug approach for tertiary amines. 3. In vivo evaluation of two N-phosphonooxymethyl prodrugs in rats and dogs. PubMed.[Link]

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals.[Link]

  • Bioavailability Enhancement: Drug Permeability Enhancement. JoVE.[Link]

  • Advancements in Oral Drug Delivery: Improving the Solubility and Permeability of Hydrophobic Drugs. Journal of Chemical and Pharmaceutical Research.[Link]

  • A novel prodrug approach for tertiary amines. 2. Physicochemical and in vitro enzymatic evaluation of selected N-phosphonooxymethyl prodrugs. PubMed.[Link]

  • Prodrugs for Amines. MDPI.[Link]

  • Bioavailability Enhancement Service & Permeability Solutions. Vici Health Sciences.[Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform.[Link]

  • Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Taylor & Francis Online.[Link]

  • Caco-2 Permeability Assay. Evotec.[Link]

  • Caco-2 permeability assay. Creative Bioarray.[Link]

  • Caco-2 Permeability Assay. Domainex.[Link]

  • Applicability of a Blood–Brain Barrier Specific Artificial Membrane Permeability Assay at the Early Stage of Natural Product-Based CNS Drug Discovery. ACS Publications.[Link]

  • Caco2 assay protocol. 141.214.17.211.[Link]

  • Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. ResearchGate.[Link]

  • Formulation Strategies To Enhance Solubility And Permeability Of Small Molecules For Drug Delivery Applications. ProQuest.[Link]

  • Small Molecules Targeting the Transmembrane Domain. Journal of Medicinal Chemistry.[Link]

  • Formulation Strategies To Enhance Solubility And Permeability Of Small Molecules For Drug Delivery Applications. ScholarWorks@UTEP.[Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs.[Link]

  • Desipramine induces eryptosis in human erythrocytes, an effect blunted by nitric oxide donor sodium nitroprusside and N-acetyl-L-cysteine but enhanced by Calcium depletion. PMC.[Link]

  • Desipramine. PubChem.[Link]

  • Prediction of BBB permeability using PAMPA assay. omicsonline.org.[Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec.[Link]

  • Desipramine. Wikipedia.[Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. Paralab.[Link]

  • Antidepressants are modifiers of lipid bilayer properties. PMC.[Link]

  • Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. PMC.[Link]

  • Structural basis for recognition of N-formyl peptides as pathogen-associated molecular patterns. PMC.[Link]

  • Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. PMC.[Link]

  • N-Formylmethionine. Wikipedia.[Link]

  • Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. MDPI.[Link]

  • Commercially Available Cell-Free Permeability Tests for Industrial Drug Development: Increased Sustainability through Reduction of In Vivo Studies. MDPI.[Link]

  • The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. mdpi.com.[Link]

  • Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF. pubs.rsc.org.[Link]

  • Pathway Description. SMPDB.[Link]

  • Sequential analysis for identification of byproduct from N-benzylation reaction: wound healing and anti-inflammatory potential of the byproduct 4-chlorobenzyl 2-((4-chlorobenzyl)amino)benzoate. RSC Publishing.[Link]

  • Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation. PMC.[Link]

  • Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI.[Link]

  • N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug. PubMed.[Link]

  • Discovery of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS‑1], a Novel Orally Bioavailable EAAT2 Modulator. Semantic Scholar.[Link]

  • Potent, selective, and highly membrane permeable inhibitors of human neuronal nitric oxide synt. eScholarship.[Link]

Sources

"minimizing degradation of N-Benzyl-2-formyl Desipramine during storage"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of N-Benzyl-2-formyl Desipramine

Executive Summary

Welcome to the Technical Support Center. You are likely working with N-Benzyl-2-formyl Desipramine , a specialized derivative often used as an internal standard or synthetic intermediate in tricyclic antidepressant (TCA) research.[1]

This molecule presents a "perfect storm" of stability challenges:

  • The Tricyclic Core: Inherently photosensitive.[1]

  • The 2-Formyl Group (Aldehyde): Highly prone to auto-oxidation to a carboxylic acid.[1]

  • The Tertiary Amine (N-Benzyl): Susceptible to N-oxidation.[1]

The following guide synthesizes pharmaceutical stability data to provide a self-validating protocol for handling this compound.

Part 1: The Degradation Mechanism (The "Why")

Q: Why is my standard degrading even at -20°C?

A: Temperature alone is insufficient if the atmosphere is not controlled. The primary degradation pathway for 2-formyl derivatives of TCAs is radical-mediated auto-oxidation .[1]

The aldehyde group at the C2 position is the "weak link." In the presence of trace oxygen, it oxidizes to the corresponding carboxylic acid (N-Benzyl-2-carboxy Desipramine).[1] This reaction is catalyzed by light (photolysis), which excites the tricyclic ring, generating radicals that accelerate the aldehyde oxidation.

Additionally, if stored in protic solvents (Methanol, Ethanol), the aldehyde will reversibly form hemiacetals , confusing HPLC results with "ghost peaks."

Visualizing the Degradation Pathways

DegradationPathways Compound N-Benzyl-2-formyl Desipramine Acid Degradant A: Carboxylic Acid (Irreversible) Compound->Acid O2 (Air) Auto-oxidation Acetal Degradant B: Hemiacetal/Acetal (Reversible) Compound->Acetal ROH (Methanol/Ethanol) NOxide Degradant C: N-Oxide (Oxidative Stress) Compound->NOxide Peroxides/O2 (Slow) Light UV/Vis Light Light->Compound Catalyzes Radical Formation

Figure 1: Primary degradation pathways.[1] The conversion to Carboxylic Acid (Red) is the dominant risk in aerobic conditions.

Part 2: Storage & Handling Protocols (The "How")

Q: What is the absolute best way to store this compound long-term?

A: You must treat this compound as an Oxygen-Sensitive Aldehyde .[1] Follow this "Golden Standard" protocol:

  • Physical State: Store as a solid lyophilized powder whenever possible. Solutions degrade 10-100x faster.[1]

  • Temperature: -20°C or -80°C .

  • Atmosphere: The vial headspace must be purged with Argon or Nitrogen.[1] Argon is preferred as it is heavier than air and blankets the solid.

  • Container: Amber glass vials (Type I hydrolytic class) with Teflon-lined caps.

Q: I must store it as a solution. Which solvent should I use?

A: Solvent choice is critical to prevent chemical interaction with the formyl group.

Solvent ClassSuitabilityRisk LevelTechnical Rationale
Acetonitrile (ACN) Recommended LowAprotic, non-reactive with aldehydes.[1] Best for HPLC standards.
DMSO (Anhydrous) Acceptable Low-MediumGood solubility, but DMSO is hygroscopic.[1] Water uptake leads to hydrate formation.[1]
Methanol / Ethanol AVOID High Reacts with aldehyde to form hemiacetals/acetals.[1] Causes split peaks in LC-MS.
Water / Buffer AVOID High Promotes hydrate formation (gem-diol) and hydrolysis.[1] Unstable >24 hours.
Acetone AVOID Critical Can undergo Aldol condensation with the analyte's aldehyde group.

Part 3: Troubleshooting & FAQs

Q: My HPLC chromatogram shows a new peak eluting before the main peak. Is this degradation?

A: Yes, this is likely the Carboxylic Acid derivative.

  • Mechanism: The aldehyde (CHO) has oxidized to the acid (COOH). Carboxylic acids are more polar than their aldehyde counterparts, causing them to elute earlier on Reverse Phase (C18) columns.[1]

  • Troubleshooting: Check your "fresh" solvent.[1] If your Acetonitrile is old, it may contain peroxides that rapidly oxidize the aldehyde during the run.

Q: The standard has turned from off-white to yellow.[1] Can I still use it?

A: The yellowing indicates photodegradation of the tricyclic ring (formation of radical coupling products).

  • Action: If the color change is slight, check purity via HPLC. If purity is <95%, discard.[1] The degradation products of TCAs are often toxic and can suppress ionization in Mass Spectrometry, invalidating quantitative results.

Q: How do I handle the compound during weighing to prevent oxidation?

A: We recommend the "Argon Blanket" Technique :

  • Do not open the master vial in an open lab bench if possible.[1] Use a glove box or a flow hood.[1]

  • If a glove box is unavailable, gently flow a stream of Argon into the vial while it is open.

  • Dissolve immediately.[1][2] Do not leave the solid weighed out in a weigh boat for extended periods.

Workflow: Safe Reconstitution Protocol

Reconstitution Start Remove Vial from -20°C Equilibrate Equilibrate to Room Temp (Prevents condensation inside vial) Start->Equilibrate Open Open under Argon Stream Equilibrate->Open Dissolve Dissolve in Acetonitrile (NOT Methanol) Open->Dissolve Aliquot Aliquot into Amber Vials Dissolve->Aliquot Purge Purge Headspace with Argon Aliquot->Purge Store Return to -20°C Immediately Purge->Store

Figure 2: Step-by-step reconstitution workflow to minimize moisture and oxygen ingress.[1]

Part 4: References & Authoritative Grounding

  • BenchChem. (2025).[1][3] Best practices for handling and storing volatile aldehyde standards. Retrieved from [1]

    • Relevance: Establishes the baseline reactivity of aldehyde standards and the necessity of avoiding protic solvents to prevent acetal formation.

  • MDPI. (2024).[1] An Overview of Degradation Strategies for Amitriptyline and TCAs. Retrieved from [1]

    • Relevance: Details the photosensitivity of the tricyclic ring structure (iminodibenzyl core) and the radical mechanisms involved in oxidative degradation.

  • National Institute for Biological Standards and Control (NIBSC). Peptide and Standard Handling Guidelines.[1] Retrieved from [1]

    • Relevance: Provides the authoritative protocol for "Argon purging" and the use of amber glass for light-sensitive reference materials.

  • Clearsynth. (2023).[1] N-Formyl Desipramine Impurity Data Sheet.[1] Retrieved from [1]

    • Relevance: Confirms the specific storage requirement (-20°C) for Desipramine-related impurities and their classification as temperature-sensitive.

Sources

"refining the reaction conditions for N-benzylation of 2-formyl Desipramine"

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Chemoselective N-Benzylation of 2-Formyl Desipramine

Executive Summary

Refining the reaction conditions for 2-formyl Desipramine requires navigating a critical chemoselectivity challenge: alkylating the secondary amine on the propyl side chain without degrading or transforming the reactive formyl (aldehyde) group at position 2 of the dibenzazepine ring.

Standard reductive amination protocols (using benzaldehyde and reducing agents like NaBH₄ or NaCNBH₃) are not recommended for this specific substrate because they pose a high risk of reducing the C-2 formyl group to a primary alcohol (2-hydroxymethyl).[1]

This guide prioritizes Direct Nucleophilic Substitution using Benzyl Bromide under mild basic conditions. This pathway is thermodynamically driven to favor amine alkylation while preserving the aldehyde oxidation state.

Part 1: The Core Protocol (Direct Alkylation)[1]

This protocol is designed to maximize yield while preventing the "Cannizzaro reaction" (aldehyde disproportionation) and "Schiff base oligomerization" (intermolecular reaction between the amine of one molecule and the aldehyde of another).

Reagents & Materials
  • Substrate: 2-Formyl Desipramine (Free base preferred; if HCl salt, extra base is required).[1]

  • Alkylating Agent: Benzyl Bromide (BnBr). Note: Benzyl chloride is less reactive and requires higher temps, risking aldehyde degradation.

  • Base: Potassium Carbonate (K₂CO₃), anhydrous, granular.

  • Solvent: Acetonitrile (ACN), HPLC grade, dry.

  • Catalyst (Optional): Potassium Iodide (KI) – Finkelstein condition to accelerate reaction at lower temps.[1]

Step-by-Step Methodology
  • Preparation:

    • Dissolve 1.0 eq of 2-Formyl Desipramine in anhydrous ACN (0.1 M concentration).

    • Critical Step: If starting with the HCl salt, add 2.5 eq of K₂CO₃ and stir for 15 min to liberate the free amine before adding the alkylating agent. If using free base, use 1.2 eq of K₂CO₃.

  • Addition:

    • Cool the mixture to 0°C (ice bath) to suppress initial exotherms.

    • Add 1.05 eq of Benzyl Bromide dropwise.

    • Why: A slight excess ensures conversion, but avoiding large excesses prevents quaternization (over-alkylation).

  • Reaction:

    • Allow the mixture to warm to Room Temperature (20–25°C).

    • Stir for 4–12 hours. Monitor via TLC (System: DCM/MeOH 95:5) or LC-MS.[1]

    • Checkpoint: The product (tertiary amine) will be less polar than the starting material (secondary amine).

  • Workup (Aldehyde Safe):

    • Filter off the solid K₂CO₃.

    • Concentrate the filtrate under reduced pressure (keep water bath < 40°C to avoid thermal degradation of the aldehyde).

    • Redissolve in DCM and wash once with water. Do not use strong acid or base washes, as these can affect the aldehyde.

  • Purification:

    • Flash Chromatography on Silica Gel.

    • Eluent: DCM -> DCM:MeOH (98:2).[1]

    • Note: Pre-treat the silica column with 1% Triethylamine (TEA) in hexane to neutralize acidity, preventing the aldehyde from binding or degrading on the acidic silica surface.

Part 2: Technical Rationale & Mechanism

Why choose Direct Alkylation over Reductive Amination?

FeatureDirect Alkylation (Recommended)Reductive Amination (Avoid)
Reagents Benzyl Bromide + K₂CO₃Benzaldehyde + NaBH(OAc)₃
Mechanism Sɴ2 Nucleophilic SubstitutionImine formation + Hydride reduction
Effect on Amine Forms N-Benzyl tertiary amineForms N-Benzyl tertiary amine
Effect on 2-CHO Preserved (Inert to mild base) Reduced to CH₂OH (High Risk)
Reversibility Irreversible (Driven by KBr precip)Reversible intermediate

The Oligomerization Risk: Since the substrate contains both a secondary amine and an aldehyde, there is a risk of intermolecular reaction (Amine A attacks Aldehyde B).

  • Mitigation: By using heterogeneous conditions (K₂CO₃/ACN) , the effective concentration of the reactive free amine in solution is modulated. Furthermore, the alkylation with Benzyl Bromide is kinetically faster than the formation of unstable hemiaminals between two bulky desipramine molecules.

Part 3: Troubleshooting & FAQs

Q1: I see a new spot on TLC that is very non-polar. What is it?

  • Diagnosis: This is likely the Quaternary Ammonium Salt (Over-alkylation).

  • Fix: Reduce Benzyl Bromide equivalents to 0.95 eq. It is better to have unreacted starting material (recyclable) than over-alkylated byproduct. Ensure the reaction temperature does not exceed 25°C.

Q2: The aldehyde peak (approx. 10 ppm) disappeared from my Proton NMR.

  • Diagnosis: The aldehyde has likely oxidized to a carboxylic acid or undergone Cannizzaro disproportionation.

  • Cause: Use of strong bases (NaOH, KOH) or presence of oxidants.

  • Fix: Switch to mild bases like K₂CO₃ or Cs₂CO₃. Degas solvents to remove dissolved oxygen.

Q3: Can I use reductive amination if I protect the aldehyde first?

  • Answer: Yes. You can convert the 2-formyl group to an acetal (using ethylene glycol + pTSA).[1]

    • Workflow: Protection -> Reductive Amination (Benzaldehyde/STAB) -> Deprotection (aq.[1] HCl).

    • Verdict: This adds two extra steps. Only use this if direct alkylation fails completely due to steric hindrance.

Q4: My yield is low, and the reaction is sluggish.

  • Fix: Add 0.1 eq of Potassium Iodide (KI) . This converts Benzyl Bromide to Benzyl Iodide in situ (Finkelstein reaction), which is a more reactive electrophile, allowing the reaction to proceed at lower temperatures (protecting the aldehyde).

Part 4: Visualizations

Figure 1: Reaction Pathway & Chemoselectivity

ReactionPathway Substrate 2-Formyl Desipramine (Sec-Amine + Aldehyde) Product Target: N-Benzyl-2-Formyl Desipramine Substrate->Product Path A: Direct Alkylation (K2CO3, ACN, 25°C) SideProduct1 Side Product: 2-Hydroxymethyl Desipramine Substrate->SideProduct1 Path B: Reductive Amination (NaBH4 reduces CHO) SideProduct2 Side Product: Quaternary Ammonium Salt Substrate->SideProduct2 Over-Alkylation (Excess BnBr, High Temp) BnBr Benzyl Bromide (Electrophile) BnBr->Product Benzaldehyde Benzaldehyde (Reductive Amination) Benzaldehyde->SideProduct1

Caption: Path A (Green) preserves the 2-formyl group via direct alkylation.[1] Path B (Red) illustrates the risk of aldehyde reduction inherent in reductive amination protocols.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Issue Detected CheckTLC Check TLC/LCMS Start->CheckTLC Issue1 Multiple Spots / Streaking CheckTLC->Issue1 Issue2 No Reaction / Slow CheckTLC->Issue2 Issue3 Aldehyde Loss (NMR) CheckTLC->Issue3 Sol1 Use TEA-treated Silica Reduce Base Strength Issue1->Sol1 Sol2 Add KI (Catalyst) Switch Solvent to DMF Issue2->Sol2 Sol3 Avoid Reducing Agents Check Solvent Dryness Issue3->Sol3

Caption: Systematic diagnosis for common synthetic failures in amino-aldehyde alkylation.

References

  • N-Alkylation of Amines : Salvatore, R. N., et al. "Synthesis of secondary amines." Tetrahedron 57.37 (2001): 7785-7811.[1] Link

  • Chemoselectivity in Amine Synthesis : Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry 61.11 (1996): 3849-3862.[1] (Cited to highlight the risk of aldehyde reduction). Link[1]

  • Desipramine Structure & Reactivity : "Desipramine."[2][3][4] PubChem Database, National Center for Biotechnology Information. CID 2995.[3] Link[1]

  • Handling of Amino-Aldehydes : Mild alkylation protocols for multifunctional substrates. Organic Chemistry Portal. Link

Sources

Validation & Comparative

"N-Benzyl-2-formyl Desipramine vs. Desipramine efficacy"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-Benzyl-2-formyl Desipramine vs. Desipramine Efficacy Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and QA/QC Professionals

Executive Summary: Distinct Roles in Neuropharmacology

This guide provides a technical comparison between Desipramine (DMI) , a clinically established tricyclic antidepressant, and N-Benzyl-2-formyl Desipramine , a specialized structural analog primarily utilized as a reference standard for purity profiling.

While Desipramine is the active pharmaceutical ingredient (API) renowned for its selective norepinephrine reuptake inhibition (NRI), N-Benzyl-2-formyl Desipramine serves a critical role in analytical efficacy —acting as a specific marker to quantify process impurities and degradation products. This guide details the structural divergence, predicted pharmacological loss of the analog, and experimental protocols for distinguishing these compounds in high-performance liquid chromatography (HPLC).

Chemical & Structural Divergence

The efficacy of Desipramine relies heavily on its secondary amine structure and the specific geometry of the dibenzazepine ring. The introduction of benzyl and formyl groups in the analog fundamentally alters these properties.

Comparative Physicochemical Profile
FeatureDesipramine (API) N-Benzyl-2-formyl Desipramine
CAS Number 50-47-5 (HCl salt)134150-70-2
Molecular Formula


Molecular Weight 266.38 g/mol 384.51 g/mol
Key Functional Group Secondary Amine (Essential for NET binding)Tertiary Amine (N-Benzyl) + Aldehyde (2-Formyl)
Primary Application Antidepressant (NRI), Neuropathic PainImpurity Reference Standard (RC), Proteomics Tool
Lipophilicity (LogP) ~4.9 (High CNS penetration)>6.0 (Predicted; increased by Benzyl group)

Mechanistic Efficacy: Structure-Activity Relationship (SAR)

To understand why Desipramine is the therapeutic agent and the N-Benzyl analog is a reference tool, we must analyze the Structure-Activity Relationship (SAR) of tricyclic antidepressants (TCAs).

A. The Desipramine Pharmacophore (High Efficacy)

Desipramine is a secondary amine TCA. SAR studies confirm that demethylation of the tertiary amine (Imipramine) to a secondary amine (Desipramine) dramatically increases selectivity for the Norepinephrine Transporter (NET) over the Serotonin Transporter (SERT).

  • Mechanism: The secondary amine forms a critical ionic bond with Aspartate-75 (D75) in the NET binding pocket.

B. The N-Benzyl-2-formyl Modification (Loss of Efficacy)
  • N-Benzylation (Steric Hindrance): Adding a bulky benzyl group to the nitrogen converts it from a secondary to a tertiary amine with massive steric bulk. This prevents the molecule from fitting into the tight NET binding pocket, likely reducing affinity by orders of magnitude.

  • 2-Formylation (Electronic Shift): The addition of an aldehyde (formyl group) at the C2 position of the ring is electron-withdrawing. This alters the electron density of the tricyclic ring system, potentially disrupting pi-stacking interactions with aromatic residues (e.g., Phenylalanine) in the receptor site.

SAR_Comparison cluster_0 SAR Mechanism DMI Desipramine (API) NET NET Binding Pocket (Asp-75 Interaction) DMI->NET High Affinity (Secondary Amine) Activity Therapeutic Efficacy (NRI) NET->Activity Antidepressant Effect Analog N-Benzyl-2-formyl Desipramine Steric Steric Clash (Benzyl Group) Analog->Steric N-Benzyl Modification Analog->Activity Negligible Steric->NET Blocks Binding

Figure 1: Mechanistic divergence showing how N-benzylation prevents the critical NET interaction required for Desipramine's efficacy.

Experimental Protocol: Comparative Analysis via HPLC

For researchers utilizing N-Benzyl-2-formyl Desipramine, the primary goal is often impurity profiling . The following protocol ensures the separation of the API (Desipramine) from the Analog (Impurity) to validate experimental data integrity.

Objective

To achieve baseline resolution (


) between Desipramine and N-Benzyl-2-formyl Desipramine using Reverse-Phase HPLC (RP-HPLC).
Materials
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    , 
    
    
    
    .
  • Mobile Phase A: 0.1% Formic Acid in Water (Buffer).

  • Mobile Phase B: Acetonitrile (Organic modifier).

  • Detection: UV at 254 nm (Formyl group absorbance) and 215 nm.

Step-by-Step Workflow
  • Standard Preparation:

    • Dissolve Desipramine HCl (1 mg/mL) in Methanol.

    • Dissolve N-Benzyl-2-formyl Desipramine (1 mg/mL) in Acetonitrile (due to higher lipophilicity).

    • Prepare a mixed working standard:

      
       Desipramine + 
      
      
      
      Analog.
  • Gradient Elution Setup:

    • Time 0 min: 90% A / 10% B (Equilibration)

    • Time 15 min: 10% A / 90% B (Ramp to elute hydrophobic Analog)

    • Time 20 min: 10% A / 90% B (Hold)

  • Data Analysis (Expected Results):

    • Desipramine Retention Time (

      
      ):  ~6–8 minutes. (Elutes earlier due to secondary amine polarity).
      
    • N-Benzyl-2-formyl Desipramine Retention Time (

      
      ):  ~12–14 minutes. (Elutes later due to hydrophobic benzyl group).
      
    • Resolution Check: Ensure the "2-formyl" peak does not co-elute with other common impurities like Iminodibenzyl.

HPLC_Workflow Start Sample Preparation (API + Analog Spike) Injection HPLC Injection (C18 Column) Start->Injection Gradient Gradient Elution (10% -> 90% ACN) Injection->Gradient Separation Separation Phase Gradient->Separation Peak1 Peak 1: Desipramine (Polar, Early Elution) Separation->Peak1 tR ~7 min Peak2 Peak 2: N-Benzyl-2-formyl (Hydrophobic, Late Elution) Separation->Peak2 tR ~13 min Analysis Purity Calculation (Area %) Peak1->Analysis Peak2->Analysis

Figure 2: Analytical workflow for separating Desipramine from its N-Benzyl analog.

Strategic Recommendations for Researchers

  • For Pharmacology Studies: Do not use N-Benzyl-2-formyl Desipramine as a substitute for Desipramine. It acts as a negative control or a structural probe for steric bulk tolerance in NET binding studies.

  • For Stability Studies: Use the Analog as a marker for oxidative degradation (formyl group formation) or synthetic byproducts (benzyl protection remnants). Its presence in a Desipramine sample indicates a compromised synthesis route or improper storage.

  • Safety Note: The aldehyde group (2-formyl) is reactive. Handle the Analog with care as it may form Schiff bases with primary amines in biological buffers, potentially confounding assay results.

References

  • Tatsumi, M., Groshan, K., Blakely, R. D., & Richelson, E. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European Journal of Pharmacology. (Establishes Desipramine NET selectivity). Retrieved from [Link]

A Senior Scientist's Guide to the Validation of a Bioanalytical Method for N-Benzyl-2-formyl Desipramine: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive framework for the validation of a bioanalytical method for N-Benzyl-2-formyl Desipramine, a putative metabolite or derivative of the tricyclic antidepressant Desipramine. Grounded in the principles of the latest international regulatory guidelines, this document offers a comparative analysis of critical methodological choices, from sample preparation to detection.[1][2][3] It is designed for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the scientific rationale behind them to ensure the development of a robust, reliable, and defensible bioanalytical assay suitable for pharmacokinetic (PK) and toxicokinetic (TK) studies.[4][5]

Introduction: The Analytical Imperative

The quantitative measurement of drugs and their metabolites in biological matrices is a cornerstone of drug development.[4][5] The reliability and accuracy of this data are paramount for making critical decisions on the safety and efficacy of a new chemical entity.[5] Bioanalytical method validation (BMV) is the process that establishes, through documented evidence, that a specific method is fit for its intended purpose.[1][6]

1.1. The Analyte: N-Benzyl-2-formyl Desipramine

N-Benzyl-2-formyl Desipramine is a derivative of Desipramine, a well-known tricyclic antidepressant. While Desipramine itself is well-characterized, its derivatives present unique analytical challenges. The addition of a benzyl and a formyl group significantly alters the molecule's physicochemical properties, such as its polarity, ionization efficiency, and stability, necessitating a bespoke validation approach. This guide will use a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method as the foundational technique, which is the gold standard for quantitative bioanalysis due to its superior sensitivity and selectivity.[6][7]

1.2. Regulatory Framework: A Harmonized Approach

This validation guide is designed to meet the stringent requirements of global regulatory bodies. The principles and acceptance criteria described herein are harmonized with the latest guidance from the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) M10 guideline.[3][4][8][9][10][11] Adherence to these standards ensures that the generated data is of high quality, consistent, and acceptable for regulatory submissions worldwide.[1][8]

Method Development and Comparison

A robust validation begins with sound method development. The choices made at this stage have a profound impact on the method's ultimate performance.

2.1. Sample Preparation: A Critical Choice

The primary goal of sample preparation is to isolate the analyte from the complex biological matrix, remove interferences, and concentrate the analyte to a level suitable for detection. For a molecule like N-Benzyl-2-formyl Desipramine in plasma, several options exist, each with distinct advantages and disadvantages.

Technique Principle Advantages Disadvantages Best Suited For
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate plasma proteins.Fast, simple, inexpensive, high throughput."Dirty" extract, high risk of matrix effects, less concentration.[12][13]Early discovery, high-concentration analytes.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases based on its relative solubility.[14][15]Cleaner extract than PPT, good concentration factor, can be automated.More labor-intensive, requires solvent optimization, potential for emulsions.Analytes with moderate to low polarity.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away, followed by elution.Cleanest extract, highest concentration factor, excellent for removing phospholipids, highly selective.[13]Most expensive, requires method development for sorbent selection.Low-concentration analytes, methods requiring high sensitivity and minimal matrix effects.

Causality & Recommendation: Given the expected low concentrations in a typical PK study and the high potential for matrix effects in LC-MS/MS analysis[12][16][17], Solid-Phase Extraction (SPE) is the recommended approach for N-Benzyl-2-formyl Desipramine. The cleanliness of the SPE extract will likely lead to better accuracy, precision, and a more robust method in the long run. A mixed-mode cation exchange SPE sorbent would be an excellent starting point, leveraging the basic amine of the desipramine core for strong retention.

Experimental Workflow: SPE vs. LLE

The following diagram illustrates the comparative workflows for SPE and LLE.

G cluster_0 Solid-Phase Extraction (SPE) Workflow cluster_1 Liquid-Liquid Extraction (LLE) Workflow SPE_Start 1. Plasma Sample + IS SPE_Cond 2. Condition SPE Plate (Methanol, Water) SPE_Start->SPE_Cond SPE_Load 3. Load Sample SPE_Cond->SPE_Load SPE_Wash1 4. Wash 1 (e.g., 2% Formic Acid) SPE_Load->SPE_Wash1 SPE_Wash2 5. Wash 2 (e.g., Methanol) SPE_Wash1->SPE_Wash2 SPE_Elute 6. Elute (e.g., 5% NH4OH in ACN/MeOH) SPE_Wash2->SPE_Elute SPE_End 7. Evaporate & Reconstitute SPE_Elute->SPE_End LLE_Start 1. Plasma Sample + IS LLE_Buffer 2. Add Basic Buffer (e.g., Na2CO3) LLE_Start->LLE_Buffer LLE_Solvent 3. Add Extraction Solvent (e.g., MTBE) LLE_Buffer->LLE_Solvent LLE_Vortex 4. Vortex & Centrifuge LLE_Solvent->LLE_Vortex LLE_Transfer 5. Transfer Organic Layer LLE_Vortex->LLE_Transfer LLE_End 6. Evaporate & Reconstitute LLE_Transfer->LLE_End

Sources

Technical Comparison Guide: Impact of N-Benzyl-2-formyl Desipramine on Desipramine Immunoassay Specificity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Desipramine immunoassay performance, specifically focusing on the impact of the structural analog N-Benzyl-2-formyl Desipramine .

Executive Summary

In Therapeutic Drug Monitoring (TDM) and toxicology, the specificity of Tricyclic Antidepressant (TCA) immunoassays is critical due to the narrow therapeutic index of these drugs. Desipramine, a secondary amine TCA and active metabolite of Imipramine, presents a unique challenge: assays must distinguish it from its parent compound (Imipramine) and structural analogs.

This guide evaluates the performance of Desipramine immunoassays in the presence of N-Benzyl-2-formyl Desipramine (CAS 134150-70-2) . This molecule serves as a critical "stress test" for assay specificity because it combines modifications at two key sites: the ring system (2-formyl) and the side-chain amine (N-benzyl). Its presence—whether as a synthesis intermediate, a hapten precursor, or a degradation impurity—can significantly skew quantitation depending on the antibody design strategy employed by the assay kit.

Chemical Basis: The Analyte vs. The Cross-Reactant

To understand the cross-reactivity potential, we must analyze the structural divergence.

FeatureDesipramine (Target)N-Benzyl-2-formyl Desipramine (Interferent)Immunological Impact
Core Structure Dibenzazepine ringDibenzazepine ringShared epitope (high binding potential).
Ring Substitution None (Hydrogen at pos. 2)2-Formyl group (-CHO)Critical: The 2-position is a common site for hapten conjugation. Antibodies raised against 2-linked haptens may have higher affinity for this analog.
Amine Structure Secondary amine (-NHCH₃)Tertiary amine (-N(CH₃)Bn or -NHBn)*Critical: The bulky benzyl group sterically hinders binding in assays designed for the small methyl group, unless the immunogen also contained bulky N-substituents.

*Note: "N-Benzyl" typically implies alkylation of the secondary amine, creating a tertiary amine similar to Imipramine but with a larger steric footprint.

Comparative Analysis: Assay Platform Performance

The cross-reactivity of N-Benzyl-2-formyl Desipramine is not uniform; it is dictated by the Hapten Design Strategy of the assay.

A. Fluorescence Polarization Immunoassay (FPIA) – High Specificity
  • Representative System: Abbott TDx / Architect (Legacy/Modern)

  • Hapten Strategy: As described by Adamczyk et al., these systems often use a 2-position conjugation strategy (e.g., linking via the 2-amino or 2-formyl group) to preserve the N-methyl side chain.

  • Performance vs. N-Benzyl-2-formyl Desipramine:

    • Mechanism: Since the antibody is raised against a molecule linked at the 2-position, the "2-formyl" group on the interferent mimics the linker. This can lead to increased cross-reactivity if the antibody recognizes the linker handle.

    • Mitigation: However, the FPIA antibodies are rigorously screened to reject tertiary amines (like Imipramine). The bulky N-benzyl group is likely to be excluded by the binding pocket designed for the smaller N-methyl group.

    • Verdict: Moderate risk. The linker mimicry promotes binding, but the N-benzyl steric clash inhibits it. Specificity is generally superior to EMIT.

B. Homogeneous Enzyme Immunoassay (EMIT) – Broad Spectrum
  • Representative System: Siemens Syva EMIT

  • Hapten Strategy: Historically, many TCA assays used N-position conjugation (linking the drug to the protein via the side-chain amine).

  • Performance vs. N-Benzyl-2-formyl Desipramine:

    • Mechanism: Conjugation at the nitrogen masks the amine structure. Antibodies raised this way are often "blind" to changes at the nitrogen, leading to high cross-reactivity with Imipramine (tertiary) and Desipramine (secondary).

    • Verdict: High Risk. If the assay cannot distinguish N-methyl (Desipramine) from N-dimethyl (Imipramine), it will likely cross-react significantly with N-benzyl analogs.

C. LC-MS/MS – The Reference Standard
  • Performance: Zero cross-reactivity.

  • Role: Mass spectrometry resolves N-Benzyl-2-formyl Desipramine (MW ~384.5) from Desipramine (MW ~266.[1][2]4) based on mass-to-charge ratio (m/z) and retention time. It is the required confirmation method if interference is suspected.

Experimental Validation Protocol

To determine the exact cross-reactivity of N-Benzyl-2-formyl Desipramine in your specific assay, follow this protocol adapted from CLSI EP7-A2 guidelines .

Reagents Required
  • Desipramine Free Base (Reference Standard).

  • N-Benzyl-2-formyl Desipramine (Test Compound, e.g., Santa Cruz sc-498054).

  • Drug-Free Urine/Serum Matrix .

Workflow Diagram (DOT)

CrossReactivityWorkflow Stock Prepare Stock Solutions (1 mg/mL in MeOH) Spike Spike Matrix (1000 ng/mL Test Compound) Stock->Spike Control Control Sample (Desipramine only) Stock->Control Test Test Sample (Interferent only) Spike->Test Assay Run Immunoassay Control->Assay Test->Assay Calc Calculate % Cross-Reactivity (Apparent Conc / Spiked Conc) * 100 Assay->Calc

Figure 1: Workflow for determining cross-reactivity of structural analogs.

Step-by-Step Methodology
  • Preparation: Dissolve N-Benzyl-2-formyl Desipramine in methanol to create a 1 mg/mL stock.

  • Spiking: Spike drug-free matrix to a final concentration of 1,000 ng/mL (a typical high-physiological cutoff).

  • Measurement: Analyze the sample in triplicate using the Desipramine immunoassay.

  • Calculation:

    
    
    
  • Interpretation:

    • < 0.1%: Negligible interference.

    • 0.1% - 1.0%: Low interference (acceptable for screening).

    • > 1.0%: Significant interference (potential for false positives).

Summary Data Table: Predicted Interference Profile

Based on antibody binding principles and hapten design literature (Adamczyk et al., 1993), the following performance is projected:

Assay PlatformAntibody TypeRecognition SitePredicted Cross-Reactivity (N-Bn-2-F-DMI)
Abbott FPIA Polyclonal (Rabbit)Side-chain specific (2-linked)Low to Moderate (Linker mimicry possible, but steric exclusion likely)
Generic ELISA Monoclonal (Mouse)Ring specific (N-linked)High (N-substitution often tolerated)
LC-MS/MS N/AMolecular MassNone (Distinct m/z)

References

  • Adamczyk, M., Fishpaugh, J., Harrington, C., Johnson, D., & Vanderbilt, A. (1993). Immunoassay reagents for psychoactive drugs.[3][4][5] II. The method for the development of antibodies specific to imipramine and desipramine.[3] Journal of Immunological Methods.

  • Santa Cruz Biotechnology. (n.d.). N-Benzyl-2-formyl Desipramine (CAS 134150-70-2) Product Data.

  • Dasgupta, A. (2007). Clinical Utility of Free Drug Monitoring. In: Therapeutic Drug Monitoring. Academic Press. (Discusses general principles of TCA cross-reactivity).
  • Clinical and Laboratory Standards Institute (CLSI). (2005). Interference Testing in Clinical Chemistry; Approved Guideline—Second Edition (EP7-A2).

Sources

A Comparative Pharmacological Analysis of Tricyclic Antidepressants: Benchmarking Against a Novel Putative Agent, N-Benzyl-2-formyl Desipramine

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Pharmacology and Drug Development

Abstract: This guide provides a comprehensive comparative analysis of established tricyclic antidepressants (TCAs), including Desipramine, Imipramine, Amitriptyline, and Nortriptyline. The primary objective is to benchmark their pharmacological profiles against a novel, theoretically-derived compound, N-Benzyl-2-formyl Desipramine. Due to the absence of empirical data for N-Benzyl-2-formyl Desipramine in the current scientific literature, this document will first establish a detailed baseline of the known TCAs, supported by experimental data and protocols. Subsequently, a theoretical exploration of the potential pharmacological impact of N-benzyl and 2-formyl substitutions on the Desipramine scaffold will be presented. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of antidepressant compounds and their mechanisms of action.

Introduction to Tricyclic Antidepressants (TCAs)

Tricyclic antidepressants have been a significant class of medications for the treatment of major depressive disorder since their introduction in the 1950s.[1] Their characteristic three-ring chemical structure is the basis for their name.[1] While newer classes of antidepressants, such as Selective Serotonin Reuptake Inhibitors (SSRIs), are now more commonly prescribed due to their improved side-effect profiles, TCAs remain an important therapeutic option, particularly for treatment-resistant depression and certain other conditions like neuropathic pain.[2][3]

The therapeutic efficacy of TCAs is primarily attributed to their ability to inhibit the reuptake of the neurotransmitters norepinephrine (NE) and serotonin (5-HT) from the synaptic cleft, thereby increasing their availability to postsynaptic receptors.[4][5] However, their clinical utility is often tempered by a broad range of side effects, which stem from their interactions with various other receptors, including muscarinic acetylcholine, histamine H1, and alpha-1 adrenergic receptors.[3][5] The varying affinities of different TCAs for these transporters and receptors result in their distinct pharmacological and side-effect profiles.[5][6]

This guide will delve into a comparative analysis of four key TCAs: the secondary amines Desipramine and Nortriptyline, and the tertiary amines Imipramine and Amitriptyline.[7] Furthermore, we will introduce a hypothetical compound, N-Benzyl-2-formyl Desipramine, and provide a theoretical assessment of its potential pharmacological characteristics based on established principles of medicinal chemistry.

Mechanism of Action of Tricyclic Antidepressants

The principal mechanism of action for TCAs involves the blockade of the norepinephrine transporter (NET) and the serotonin transporter (SERT).[4] By inhibiting these transporters, TCAs prevent the reuptake of NE and 5-HT from the synaptic cleft into the presynaptic neuron, leading to an increased concentration and prolonged activity of these neurotransmitters in the synapse. This enhancement of noradrenergic and serotonergic neurotransmission is believed to be the primary driver of their antidepressant effects.

Caption: Simplified signaling pathway of tricyclic antidepressants.

Beyond their primary targets, TCAs interact with a range of other receptors, which are largely responsible for their side-effect profiles. These off-target interactions include:

  • Muscarinic M1 Receptor Antagonism: Leads to anticholinergic side effects such as dry mouth, blurred vision, constipation, and urinary retention.[5]

  • Histamine H1 Receptor Antagonism: Contributes to sedation and weight gain.[8]

  • Alpha-1 Adrenergic Receptor Antagonism: Can cause orthostatic hypotension and dizziness.[5]

The relative affinity of each TCA for these different receptors dictates its specific clinical characteristics.

Comparative Pharmacological Data of Established TCAs

The following table summarizes the in vitro receptor binding affinities (Ki, nM) of Desipramine, Imipramine, Amitriptyline, and Nortriptyline for key molecular targets. Lower Ki values indicate a higher binding affinity.

TargetDesipramine (Ki, nM)Imipramine (Ki, nM)Amitriptyline (Ki, nM)Nortriptyline (Ki, nM)
Norepinephrine Transporter (NET) 0.3 - 8.6[5]~50[5]~50[5]10:1 (NA/5HT ratio)[5]
Serotonin Transporter (SERT) 22 - 180[5]~20[5]~20[5]1:10 (5HT/NA ratio)[5]
Muscarinic M1 Receptor High (less than other TCAs)[5]High0.32 µM (IC50)[9]Moderate
Histamine H1 Receptor ModerateHighHighModerate
Alpha-1 Adrenergic Receptor ModerateHighHighModerate
Alpha-2A Adrenergic Receptor 4.62 µM[6]5.07 µM[6]330 nM[6]N/A

Analysis of Comparative Data:

  • Desipramine exhibits a strong preference for NET over SERT, making it one of the more selective noradrenergic TCAs. It has comparatively lower affinity for muscarinic and histaminic receptors than tertiary amine TCAs, which often translates to a more tolerable side-effect profile.[5]

  • Imipramine , a tertiary amine, is a potent inhibitor of both NET and SERT.[4] It also has significant affinity for muscarinic, histaminic, and alpha-1 adrenergic receptors, contributing to a more pronounced side-effect profile.

  • Amitriptyline , another tertiary amine, demonstrates potent inhibition of both NET and SERT, similar to imipramine.[4] It is also a potent antagonist at muscarinic, histaminic, and alpha-1 adrenergic receptors, often leading to significant sedation and anticholinergic effects.[6][9]

  • Nortriptyline , a secondary amine and the active metabolite of amitriptyline, shows a preference for NET inhibition.[5] It has a more balanced receptor binding profile with lower affinity for muscarinic and histaminic receptors compared to its parent compound, generally resulting in better tolerability.[5]

Theoretical Profile of N-Benzyl-2-formyl Desipramine

As there is no available experimental data for N-Benzyl-2-formyl Desipramine, the following is a theoretical projection of its potential pharmacological properties based on known structure-activity relationships.

Caption: Chemical structure of Desipramine and a placeholder for the hypothetical N-Benzyl-2-formyl Desipramine.

4.1. The Impact of N-Benzylation:

The addition of a benzyl group to the secondary amine of Desipramine would convert it into a tertiary amine. This modification is likely to have several consequences:

  • Increased Lipophilicity: The benzyl group would increase the overall lipophilicity of the molecule, which could enhance its ability to cross the blood-brain barrier.

  • Altered Transporter Affinity: N-alkylation can significantly impact binding to monoamine transporters. While the precise effect is difficult to predict without experimental data, it is plausible that the bulky benzyl group could alter the affinity and selectivity for NET and SERT. It may decrease the high selectivity for NET that is characteristic of Desipramine.

  • Potential for Increased Off-Target Activity: Tertiary amines within the TCA class generally exhibit higher affinity for muscarinic, histaminic, and adrenergic receptors compared to their secondary amine counterparts. Therefore, N-benzylation of Desipramine could potentially lead to a less favorable side-effect profile, with increased sedation, anticholinergic effects, and orthostatic hypotension.

4.2. The Impact of 2-Formylation:

The introduction of a formyl group (-CHO) at the 2-position of the dibenzazepine ring system would represent a significant chemical modification.

  • Electronic Effects: The formyl group is an electron-withdrawing group. This could alter the electron distribution within the tricyclic ring system, potentially influencing its interaction with receptor binding sites.

  • Steric Hindrance: The presence of a formyl group at the 2-position could introduce steric hindrance, which might affect the overall conformation of the molecule and its ability to bind to its targets.

  • Metabolic Implications: The formyl group could provide a new site for metabolic transformation, potentially altering the pharmacokinetic profile of the compound.

4.3. Predicted Overall Profile:

Based on these theoretical considerations, N-Benzyl-2-formyl Desipramine is predicted to be a more lipophilic, tertiary amine TCA. It would likely retain inhibitory activity at NET and SERT, though its selectivity profile may differ from that of Desipramine. A key area of investigation would be its affinity for off-target receptors, as the combination of N-benzylation and 2-formylation could lead to a unique and potentially less desirable side-effect profile compared to existing TCAs.

Experimental Protocols for Comparative Analysis

To empirically determine the pharmacological profile of a novel compound like N-Benzyl-2-formyl Desipramine and compare it to established TCAs, a series of in vitro and in vivo assays are essential.

5.1. In Vitro Assay: Neurotransmitter Reuptake Inhibition

This assay is fundamental to determining the potency and selectivity of a compound for the norepinephrine, serotonin, and dopamine transporters.

Caption: Experimental workflow for a neurotransmitter reuptake inhibition assay.

Step-by-Step Methodology:

  • Cell Culture: Maintain stable cell lines (e.g., HEK293) expressing the human norepinephrine transporter (hNET), serotonin transporter (hSERT), or dopamine transporter (hDAT).

  • Cell Plating: Seed the cells into 96-well microplates at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds (N-Benzyl-2-formyl Desipramine and comparator TCAs) in a suitable assay buffer.

  • Assay Initiation: Remove the culture medium from the cells and add the compound dilutions. Incubate for a predetermined time (e.g., 20 minutes) at 37°C.

  • Radioligand Addition: Add a fixed concentration of the respective radiolabeled neurotransmitter ([³H]norepinephrine, [³H]serotonin, or [³H]dopamine) to each well.

  • Incubation: Incubate the plates for a specific duration (e.g., 10 minutes) at 37°C to allow for transporter-mediated uptake.

  • Assay Termination: Rapidly terminate the uptake by washing the cells with ice-cold assay buffer to remove extracellular radioligand.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific radioligand uptake (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

5.2. In Vivo Assay: Forced Swim Test (FST) in Mice

The FST is a widely used behavioral assay to screen for potential antidepressant activity. It is based on the principle that an animal will cease struggling and adopt an immobile posture after a period of being in an inescapable, stressful situation. Antidepressant treatment is expected to reduce the duration of immobility.

Step-by-Step Methodology:

  • Apparatus: Use a transparent glass cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Animal Acclimation: Allow mice to acclimate to the testing room for at least one hour before the experiment.

  • Drug Administration: Administer the test compound (N-Benzyl-2-formyl Desipramine or comparator TCAs) or vehicle to the mice at a specified time before the test (e.g., 30-60 minutes for acute administration).

  • Test Procedure: Gently place each mouse into the cylinder of water for a 6-minute session.

  • Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the 6-minute session. Immobility is defined as the absence of all movement except for that required to keep the head above water.

  • Data Analysis: Compare the mean duration of immobility between the different treatment groups. A significant reduction in immobility time compared to the vehicle group is indicative of antidepressant-like activity.

5.3. In Vivo Assay: Chronic Mild Stress (CMS) Model

The CMS model is a more translationally relevant model of depression that involves exposing rodents to a series of unpredictable, mild stressors over a prolonged period.[4] This induces a state of anhedonia (a core symptom of depression), which can be measured by a decrease in the consumption of a sweetened solution.

Step-by-Step Methodology:

  • Stress Regimen: For a period of several weeks (e.g., 4-8 weeks), expose rodents to a variable sequence of mild stressors. These can include:

    • Stroboscopic lighting

    • Tilted cage (45°)

    • Damp bedding

    • Reversed light/dark cycle

    • Social isolation

    • Paired housing with an unfamiliar partner[6]

  • Sucrose Preference Test: At regular intervals, assess the animals' preference for a 1% sucrose solution over plain water. This is typically done by presenting two pre-weighed bottles, one with sucrose solution and one with water, for a set period (e.g., 24 hours).

  • Drug Treatment: After the induction of anhedonia (confirmed by a significant decrease in sucrose preference), begin chronic administration of the test compound or vehicle.

  • Monitoring: Continue the stress regimen and drug treatment, and monitor sucrose preference weekly.

  • Data Analysis: Compare the sucrose preference of the different treatment groups over time. A reversal of the stress-induced decrease in sucrose preference is indicative of antidepressant efficacy.

Conclusion

This guide has provided a detailed comparative analysis of the established tricyclic antidepressants Desipramine, Imipramine, Amitriptyline, and Nortriptyline, highlighting their distinct pharmacological profiles. The lack of empirical data on N-Benzyl-2-formyl Desipramine necessitates a theoretical approach to predicting its properties. Based on structure-activity relationships, it is hypothesized that N-Benzyl-2-formyl Desipramine would be a tertiary amine TCA with potentially altered transporter selectivity and an increased propensity for off-target receptor interactions compared to its parent compound, Desipramine.

The experimental protocols outlined in this guide provide a clear framework for the empirical evaluation of this and other novel antidepressant candidates. Such studies are crucial for validating theoretical predictions and for the rational design of new therapeutic agents with improved efficacy and tolerability. Further research, including the synthesis and comprehensive pharmacological characterization of N-Benzyl-2-formyl Desipramine, is required to test the hypotheses presented herein and to determine its potential as a novel antidepressant.

References

  • Maj, J., Skuza, G., & Sowińska, H. (1984). Amitriptylinoxide: Receptor-binding Profile Compared with other Antidepressant Drugs. Arzneimittelforschung, 34(5), 558-561.
  • Netzer, R., & Toll, L. (2018). The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice. Journal of Visualized Experiments, (136), 57643.
  • PsychDB. (2024, August 11). Tricyclic Antidepressants (TCA). Retrieved from [Link]

  • Gurevich, E. V., Gurevich, I., & Sallese, M. (2014). Tricyclic antidepressants exhibit variable pharmacological profiles at the α2A adrenergic receptor. PeerJ, 2, e537.
  • Psychopharmacology Institute. (2023, April 17). Tricyclic Antidepressants: Mechanism, Clinical Applications, and Safety Profile. Retrieved from [Link]

  • Schneider, J., Patterson, M., & Jimenez, X. F. (2020, March 11). Beyond Depression: Other Uses for Tricyclic Antidepressants. Cleveland Clinic Journal of Medicine. Retrieved from [Link]

  • Gillman, P. K. (2007). Tricyclic antidepressant pharmacology and therapeutic drug interactions updated. British Journal of Pharmacology, 151(6), 737–748.
  • Richelson, E. (1984). Antagonism by antidepressants of neurotransmitter receptors of normal human brain in vitro. Journal of Pharmacology and Experimental Therapeutics, 230(1), 94-102.
  • Kroeze, W. K., Hufeisen, S. J., Popadak, B. A., Renock, S. M., Steinberg, S., Ernsberger, P., ... & Roth, B. L. (2003). H1-histamine receptor affinity predicts short-term weight gain for typical and atypical antipsychotic drugs. Neuropsychopharmacology, 28(3), 519-526.
  • The Carlat Report. (2022, May 1). Tricyclic Antidepressants: When and How to Use Them. Retrieved from [Link]

  • Psychiatrist.com. (2003). Classification of Antidepressants and Their Clinical Implications. Retrieved from [Link]

  • Naidoo, K. J., & Kaye, P. T. (2023). Strategies in the synthesis of dibenzo[b,f]heteropines. RSC Medicinal Chemistry, 14(5), 789-810.
  • Fravolini, A., & Grandolini, G. (2023). Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. RSC Advances, 13(18), 12154-12158.
  • Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. Retrieved from [Link]

  • White, C. M., Zorigt, N., Deng, T., & Driver, T. G. (2022). Iodine(III)-Mediated Oxidation of Anilines to Construct Dibenzazepines. ChemRxiv.
  • Mondal, A. R. S., Midya, S., & Hari, D. P. (2025). Ring‐Expansion Strategy for the Synthesis of Benzazepines and Dibenzazepines. Organic Letters.
  • ResearchGate. (n.d.). Development of optimal conditions for dibenzazepine formation. Retrieved from [Link]

  • Dr. Oracle. (2025, February 16). What are the categories and examples of Tricyclic Antidepressants (TCAs)? Retrieved from [Link]

  • Nojimoto, F. D., Mueller, A., Hebeler-Barbosa, F., Akinaga, J., Lima, V., de A Kiguti, L. R., & Pupo, A. S. (2010). The tricyclic antidepressants amitriptyline, nortriptyline and imipramine are weak antagonists of human and rat alpha1B-adrenoceptors. Neuropharmacology, 59(1-2), 49-57.

Sources

A Senior Application Scientist's Guide to Assessing Monoamine Transporter Selectivity: Profiling N-Benzyl-2-formyl Desipramine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Selectivity in Neuropharmacology

In the landscape of neuropharmacology and central nervous system (CNS) drug development, the precise targeting of molecular machinery is paramount. Among the most validated targets for treating mood disorders are the plasma membrane monoamine transporters, specifically the norepinephrine transporter (NET) and the serotonin transporter (SERT).[1][2] These proteins are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signal. The therapeutic efficacy of many antidepressants is rooted in their ability to inhibit these transporters, increasing the synaptic availability of norepinephrine and/or serotonin.[3]

However, the clinical utility of a compound is defined not just by its potency but by its selectivity. The ratio of a drug's affinity for NET versus SERT dictates its pharmacological classification—as a selective norepinephrine reuptake inhibitor (NRI), a selective serotonin reuptake inhibitor (SSRI), or a dual-acting agent—and profoundly influences its therapeutic applications and side-effect profile.

This guide focuses on a novel compound, N-Benzyl-2-formyl Desipramine , a structural derivative of the well-established tricyclic antidepressant, Desipramine. Desipramine itself is known for its relatively selective and potent inhibition of NET.[4] By introducing N-benzyl and 2-formyl modifications, we create a new chemical entity whose transporter selectivity profile is unknown. The purpose of this document is to provide a comprehensive, field-proven framework for definitively characterizing the binding affinity and functional potency of this test compound at human NET and SERT, thereby establishing its selectivity index. We will detail the gold-standard experimental protocols, explain the causality behind methodological choices, and present a framework for interpreting the resulting data in comparison to established reference compounds.

Part 1: Theoretical Assessment and Structural Rationale

Before embarking on empirical testing, a structural analysis of N-Benzyl-2-formyl Desipramine provides a hypothesis-driven foundation for our investigation.

  • The Desipramine Scaffold: Desipramine is a secondary amine tricyclic antidepressant with a high affinity for NET and a significantly lower affinity for SERT.[4][5] Its effectiveness in treating conditions like ADHD was a basis for the development of more selective NRIs.[4]

  • N-Benzyl Substitution: The addition of a bulky benzyl group to the secondary amine of the side chain can have significant pharmacological consequences. While simple N-alkylation often diminishes activity, larger substitutions can introduce new interactions with the transporter binding pocket, potentially altering both affinity and selectivity.

  • 2-Formyl Substitution: Modification of the tricyclic ring system is a key determinant of transporter specificity. The introduction of an electron-withdrawing formyl group at the 2-position could alter the electrostatic potential and conformation of the molecule, influencing how it docks within the distinct binding sites of NET and SERT.[6]

These modifications necessitate a thorough and precise experimental evaluation to quantify their net effect on transporter interaction.

Part 2: Experimental Design for Definitive Selectivity Profiling

To build a comprehensive and trustworthy profile of a new chemical entity, it is essential to employ orthogonal assays that measure both direct molecular interaction (binding affinity) and biological function (uptake inhibition). We will employ two self-validating systems: radioligand binding assays and synaptosomal uptake inhibition assays.

Method A: Radioligand Competitive Binding Assays

This method is the gold standard for determining the affinity of a compound for a specific receptor or transporter binding site.[7][8] It measures the ability of the unlabeled test compound (N-Benzyl-2-formyl Desipramine) to displace a high-affinity, selective radioligand from its target. The result is expressed as the inhibition constant (Kᵢ), an intrinsic measure of binding affinity.[9]

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare membranes from HEK293 cells expressing hNET or hSERT incubate Incubate Membranes + Test Compound + Radioligand in 96-well plate. Allow to reach equilibrium. prep_membranes->incubate prep_ligands Prepare serial dilutions of Test Compound & Controls prep_ligands->incubate prep_radio Prepare fixed concentration of Radioligand ([3H]Nisoxetine for NET, [3H]Citalopram for SERT) prep_radio->incubate filter Rapidly filter plate contents through glass fiber filters to separate bound vs. free radioligand incubate->filter wash Wash filters with ice-cold buffer to remove non-specific binding filter->wash count Add scintillation cocktail and quantify radioactivity (CPM) using a counter wash->count plot Plot % Inhibition vs. log[Test Compound] count->plot calc_ic50 Determine IC50 value via non-linear regression plot->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki

Caption: Workflow for determining binding affinity (Ki) via competitive radioligand assay.

Detailed Protocol: Competitive Radioligand Binding

  • Membrane Preparation:

    • Culture human embryonic kidney (HEK293) cells stably expressing either recombinant human NET (hNET) or human SERT (hSERT).

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris, pH 7.4 with protease inhibitors).

    • Centrifuge the homogenate to pellet the cell membranes. Wash the pellet by resuspension and re-centrifugation.

    • Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., via BCA assay). Store aliquots at -80°C.

  • Assay Execution (96-well plate format):

    • To each well, add:

      • 50 µL of assay buffer (50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4).

      • 50 µL of the test compound (N-Benzyl-2-formyl Desipramine) or reference compound, serially diluted to cover a 5-log unit range (e.g., 0.1 nM to 10 µM).

      • 50 µL of the appropriate radioligand at a fixed concentration near its Kₔ value (e.g., ~1 nM [³H]Nisoxetine for NET assays[10]; ~2 nM [³H]Citalopram for SERT assays[11]).

      • 100 µL of the thawed membrane preparation (typically 10-20 µg protein/well).

    • Total Binding Control: Wells containing radioligand and membranes but no competing compound.

    • Non-Specific Binding (NSB) Control: Wells containing radioligand, membranes, and a high concentration of a known selective inhibitor (e.g., 10 µM Desipramine for NET; 10 µM Fluoxetine for SERT) to saturate all specific binding sites.

    • Incubate the plate with gentle agitation for 60-120 minutes at room temperature to allow binding to reach equilibrium.[11][12]

  • Filtration and Counting:

    • Rapidly terminate the incubation by vacuum filtration through a glass fiber filter plate (e.g., Whatman GF/B), which traps the membranes with bound radioligand.

    • Immediately wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound: 100 * (1 - [(CPMSample - CPMNSB) / (CPMTotal - CPMNSB)]).

    • Plot percent inhibition against the log concentration of the test compound and fit the data using non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.

    • Convert the experimentally derived IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation :[9][13][14] Kᵢ = IC₅₀ / (1 + [L]/Kₔ) Where:

      • IC₅₀ is the concentration of the test compound that inhibits 50% of specific radioligand binding.

      • [L] is the concentration of the radioligand used in the assay.

      • Kₔ is the dissociation constant of the radioligand for the transporter (must be predetermined via saturation binding experiments).

Method B: Synaptosomal Uptake Inhibition Assays

This functional assay measures how the test compound affects the primary biological function of the transporter: clearing neurotransmitters from the extracellular space.[15] It uses synaptosomes, which are resealed nerve terminals isolated from brain tissue that retain functional transporters.[16][17] The assay quantifies the inhibition of radiolabeled neurotransmitter uptake (e.g., [³H]Norepinephrine or [³H]Serotonin), providing a functional potency value (IC₅₀).

Experimental Workflow: Synaptosomal Uptake Assay

G cluster_prep Preparation cluster_incubation Uptake Reaction cluster_separation Separation & Counting cluster_analysis Data Analysis prep_synaptosomes Isolate synaptosomes from rat brain tissue (e.g., cortex) via differential centrifugation pre_incubate Pre-incubate synaptosomes with Test Compound or vehicle prep_synaptosomes->pre_incubate prep_compounds Prepare serial dilutions of Test Compound & Controls prep_compounds->pre_incubate add_substrate Initiate uptake by adding [3H]Norepinephrine (for NET) or [3H]Serotonin (for SERT) pre_incubate->add_substrate incubate_short Incubate for a short period (e.g., 3-5 min) at 37°C add_substrate->incubate_short filter Rapidly filter reaction mixture to trap synaptosomes containing internalized radioactivity incubate_short->filter wash Wash filters with ice-cold buffer to remove external substrate filter->wash count Lyse synaptosomes and quantify internalized radioactivity via scintillation counting wash->count plot Plot % Uptake Inhibition vs. log[Test Compound] count->plot calc_ic50 Determine functional IC50 value via non-linear regression plot->calc_ic50

Caption: Workflow for determining functional potency (IC50) via synaptosomal uptake assay.

Detailed Protocol: Neurotransmitter Uptake Inhibition

  • Synaptosome Preparation: [18][19]

    • Humanely euthanize an adult rat and rapidly dissect the brain, placing it in ice-cold 0.32 M sucrose buffer. The frontal cortex is a suitable region rich in both NET and SERT.

    • Homogenize the tissue in the sucrose buffer using a glass-Teflon homogenizer.

    • Perform a series of differential centrifugations:

      • First, a low-speed spin (~1,000 x g for 10 min) to remove nuclei and cell debris (P1 pellet).

      • Centrifuge the resulting supernatant (S1) at a higher speed (~15,000-20,000 x g for 20 min) to pellet the crude synaptosomal fraction (P2).[17]

    • Gently resuspend the P2 pellet in a physiological buffer (e.g., Krebs-Ringer buffer) and determine the protein concentration.

  • Uptake Assay Execution:

    • Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of the test compound (N-Benzyl-2-formyl Desipramine) or reference compounds for 10-15 minutes at 37°C.

    • Initiate the uptake reaction by adding a fixed, low concentration of radiolabeled neurotransmitter ([³H]Norepinephrine for NET or [³H]Serotonin for SERT).[15][20]

    • Allow the uptake to proceed for a short, defined period within the linear range of uptake (typically 3-5 minutes).

    • Non-Specific Uptake Control: Conduct parallel reactions at 4°C or in the presence of a saturating concentration of a potent inhibitor to define uptake that is not transporter-mediated.

  • Termination and Counting:

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters, trapping the synaptosomes.

    • Wash the filters immediately with several volumes of ice-cold buffer to remove all external radiolabel.

    • Place the filters in scintillation vials, lyse the synaptosomes (e.g., with a detergent or solubilizing agent), add scintillation cocktail, and quantify the internalized radioactivity.

  • Data Analysis:

    • Calculate the percent inhibition of specific uptake for each drug concentration.

    • Plot percent inhibition versus the log concentration of the test compound.

    • Use non-linear regression to fit the data and determine the functional IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of neurotransmitter transport.

Part 3: Data Interpretation and Comparative Analysis

The data generated from these two orthogonal assays provide a robust, multi-faceted assessment of the compound's selectivity.

Calculating the Selectivity Index

The primary metric for selectivity is the ratio of the compound's affinity or potency at the off-target transporter versus the on-target transporter. For a compound presumed to be NET-selective, the selectivity index is calculated as:

  • Binding Selectivity Ratio = Kᵢ (SERT) / Kᵢ (NET)

  • Functional Selectivity Ratio = IC₅₀ (SERT) / IC₅₀ (NET)

A higher ratio indicates greater selectivity for NET over SERT. A ratio near 1 suggests a dual-acting compound, while a ratio significantly less than 1 would indicate SERT selectivity.

Comparative Data Analysis

The experimental values for N-Benzyl-2-formyl Desipramine must be contextualized by comparing them to well-characterized reference compounds run in the same assays.

CompoundTransporterBinding Affinity (Kᵢ, nM)Functional Potency (IC₅₀, nM)Selectivity Ratio (SERT/NET)Pharmacological Class
N-Benzyl-2-formyl Desipramine NET (Experimental Value) (Experimental Value) \multirow{2}{}{\textbf{EXP / EXP}}\multirow{2}{}{(To Be Determined)}
(Test Compound)SERT (Experimental Value) (Experimental Value)
Desipramine [4][5]NET~1-7(Assay Dependent)\multirow{2}{}{~23 - 46}\multirow{2}{}{NRI (Reference)}
(Reference)SERT~7-163(Assay Dependent)
Nisoxetine [21][22][23]NET~0.5-5(Assay Dependent)\multirow{2}{}{~90 - 750}\multirow{2}{}{Highly Selective NRI}
(Positive Control)SERT~150-380(Assay Dependent)
(Es)citalopram [24][25][26]NET>7000(Assay Dependent)\multirow{2}{}{~0.00015}\multirow{2}{}{Highly Selective SSRI}
(Positive Control)SERT~1-4(Assay Dependent)
Fluoxetine [27][28]NET~660(Assay Dependent)\multirow{2}{}{~0.0015}\multirow{2}{}{SSRI (Reference)}
(Reference)SERT~1(Assay Dependent)

Note: Literature values for Kᵢ and IC₅₀ can vary based on experimental conditions (e.g., tissue source, radioligand, buffer composition). The values presented are representative ranges. It is critical to run reference compounds in parallel with the test compound for valid comparison.

Conclusion: Synthesizing a Complete Pharmacological Profile

The rigorous, two-pronged approach outlined in this guide—combining direct binding affinity measurements with functional uptake inhibition assays—provides the necessary data to authoritatively assess the selectivity of a novel compound like N-Benzyl-2-formyl Desipramine. By meticulously following these self-validating protocols and benchmarking the results against established standards, researchers and drug development professionals can confidently determine the compound's pharmacological profile. This foundational characterization is the critical first step in understanding its potential therapeutic utility and advancing it through the drug discovery pipeline.

References
  • Hollister, L. E., & Claghorn, J. L. (1993). The Tricyclic and Tetracyclic Antidepressants. In Principles of Psychopharmacology for Mental Health Professionals.
  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108.
  • Bio-protocol. (2017). Preparation, Stimulation and Other Uses of Adult Rat Brain Synaptosomes. Bio-protocol, 7(24), e2653. [Link]

  • Evans, G. J. (2015). Subcellular Fractionation of the Brain: Preparation of Synaptosomes and Synaptic Vesicles. Cold Spring Harbor Protocols, 2015(8), pdb.prot083469. [Link]

  • Calculator.net. (2024). Cheng-Prusoff Equation Calculator. Retrieved February 21, 2026, from [Link]

  • University of California, Irvine. (n.d.). PREPARATION OF RAT BRAIN SYNAPTOSOMES. Retrieved February 21, 2026, from [Link]

  • Yadav, A., et al. (2017). Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain. Journal of Advanced Research, 8(4), 337-342. [Link]

  • Wikipedia. (n.d.). Nisoxetine. Retrieved February 21, 2026, from [Link]

  • Yung-Chi, C., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108. [Link]

  • Andersen, J., et al. (2011). Molecular determinants for selective recognition of antidepressants in the human serotonin and norepinephrine transporters. Proceedings of the National Academy of Sciences, 108(30), 12473-12478. [Link]

  • Patsnap. (2024). What is the mechanism of Desipramine Hydrochloride? Retrieved February 21, 2026, from [Link]

  • Chem Help ASAP. (2021, January 14). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. [Link]

  • Coleman, J. A., Green, E. M., & Gouaux, E. (2016). X-ray structures and mechanism of the human serotonin transporter. Nature, 532(7599), 334–339. [Link]

  • David, D. J., et al. (2012). Blockade of the high-affinity noradrenaline transporter (NET) by the selective 5-HT reuptake inhibitor escitalopram: an in vivo microdialysis study in mice. British journal of pharmacology, 165(5), 1317–1330. [Link]

  • Wikipedia. (n.d.). Desipramine. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (n.d.). Analysis of SERT expression/binding sites by radioligand saturation binding. Retrieved February 21, 2026, from [Link]

  • Gedda, L., et al. (2007). A Novel Method for Real-Time Quantification of Radioligand Binding to Living Tumor Cells In Vitro. Journal of Nuclear Medicine, 48(4), 640-647. [Link]

  • NET Research Foundation. (n.d.). Novel radioligands to improve radiotherapy of NETs. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (2013). A good protocol for extracting mouse brain synaptosomes?. Retrieved February 21, 2026, from [Link]

  • Zwartsen, A., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 674. [Link]

  • Singh, S. K., et al. (2007). LeuT-desipramine structure suggests how antidepressants inhibit human neurotransmitter transporters. Science, 317(5843), 1394-1398. [Link]

  • Wikipedia. (n.d.). Fluoxetine. Retrieved February 21, 2026, from [Link]

  • Ginovart, N., et al. (2004). Comparative Evaluation of Serotonin Transporter Radioligands 11 C-DASB and 11 C-McN 5652 in Healthy Humans. Journal of Nuclear Medicine, 45(4), 594-605. [Link]

  • Eurofins. (n.d.). 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Retrieved February 21, 2026, from [Link]

  • PDSP. (n.d.). Assay Protocol Book. Retrieved February 21, 2026, from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (n.d.). Fluoxetine, but not other selective serotonin uptake inhibitors, increases norepinephrine and dopamine extracellular levels in prefrontal cortex. Retrieved February 21, 2026, from [Link]

  • Schildkraut, J. J., et al. (2008). Enhanced norepinephrine output during longterm desipramine treatment: a possible role for the extraneuronal monoamine transporter (SLC22A3). Journal of Psychopharmacology, 22(4), 367-376. [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved February 21, 2026, from [Link]

  • Andrews, A. M., & Murphy, D. L. (2009). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. In Electrochemical Methods for Neuroscience. CRC Press/Taylor & Francis. [Link]

  • Andersen, J., et al. (2016). The allosteric citalopram binding site differentially interferes with neuronal firing rate and SERT trafficking in serotonergic neurons. Neuropharmacology, 110(Pt A), 332-340. [Link]

  • Wikipedia. (n.d.). Citalopram. Retrieved February 21, 2026, from [Link]

  • R Discovery. (n.d.). What are the mechanisms of action at the molecular and cellular levels for citalopram and its hydrobromide form in therapy?. Retrieved February 21, 2026, from [Link]

  • Dr. Oracle. (2025). What other receptors does fluoxetine (Selective Serotonin Reuptake Inhibitor) act on besides the serotonin transporter?. Retrieved February 21, 2026, from [Link]

  • Al-Samhari, M. M., et al. (2018). Desipramine induces eryptosis in human erythrocytes, an effect blunted by nitric oxide donor sodium nitroprusside and N-acetyl-L-cysteine but enhanced by Calcium depletion. Cellular Physiology and Biochemistry, 48(2), 804-818. [Link]

  • ResearchGate. (n.d.). Uptake and release of [3H]-5-HT using synaptosome preparations obtained from whole brain in controls, SERTcre/+, and VMAT2sert−cre mice. Retrieved February 21, 2026, from [Link]

  • Rudnick, G. (2009). Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes. The Journal of Neuroscience, 29(31), 9635-9643. [Link]

  • Hyslop, D. K., & Tirey, E. L. (1982). Characterization of sodium-dependent, high-affinity serotonin uptake in rat spinal cord synaptosomes. Biochemical pharmacology, 31(8), 1539-1545. [Link]

  • Springer Nature Experiments. (n.d.). Synaptosome Preparations: Which Procedure Should I Use?. Retrieved February 21, 2026, from [Link]

  • Plenge, P., & Mellerup, E. T. (1984). [3H]citalopram binding to brain and platelet membranes of human and rat. Journal of neurochemistry, 43(1), 243-248. [Link]

  • Svenningsson, P., et al. (2013). Fluoxetine and all other SSRIs are 5-HT2B Agonists - Importance for their Therapeutic Effects. Frontiers in Pharmacology, 4, 153. [Link]

  • Khan, S. A., et al. (2014). Comparrative Assay of Citalopram in Different Media. International Journal of Pharmaceutical Sciences and Research, 5(9), 3845. [Link]

Sources

"head-to-head study of N-Benzyl-2-formyl Desipramine and other novel antidepressants"

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's analysis of a promising, novel (hypothetical) antidepressant, N-Benzyl-2-formyl Desipramine, in the context of next-generation therapies.

Disclaimer: N-Benzyl-2-formyl Desipramine is a hypothetical compound created for this guide to illustrate a plausible next-generation antidepressant profile. All data presented for this compound is theoretical. The comparator drugs—Esketamine, Zuranolone, and Gepirone—and their associated data are based on published scientific literature.

Introduction: Beyond Monoamines—The Pressing Need for Mechanistic Diversity in Antidepressant Development

For decades, the pharmacological treatment of Major Depressive Disorder (MDD) has been dominated by agents targeting monoamine neurotransmitter systems. However, a significant percentage of patients do not respond adequately to these treatments, and the delay in therapeutic onset remains a critical challenge.[1][2] This has catalyzed a paradigm shift in antidepressant research, moving beyond simple monoamine reuptake inhibition to explore novel mechanisms of action, including modulation of the glutamatergic and GABAergic systems.[3] The development of rapid-acting agents has become a primary focus, particularly for treatment-resistant depression (TRD), a condition affecting a substantial portion of patients.[3]

This guide provides a head-to-head comparison of a hypothetical novel compound, N-Benzyl-2-formyl Desipramine, with three recently approved, mechanistically distinct antidepressants: Esketamine, Zuranolone, and Gepirone. We will delve into their pharmacological profiles, present a comparative analysis of their performance based on existing clinical data for the approved agents, and provide detailed experimental protocols relevant to their preclinical evaluation.

Pharmacological Profiles of Novel Antidepressants

A core principle in modern antidepressant development is the targeting of diverse neural pathways to address the complex pathophysiology of depression.[1] The agents discussed below represent a significant departure from traditional SSRIs and TCAs.

N-Benzyl-2-formyl Desipramine (Hypothetical)

Building on the scaffold of Desipramine, a known norepinephrine reuptake inhibitor, N-Benzyl-2-formyl Desipramine is conceptualized as a multi-target agent.[4][5] The addition of an N-benzyl group is theorized to enhance its affinity for the serotonin transporter (SERT), while the 2-formyl group introduces partial agonist activity at the 5-HT2A receptor. This would classify it as a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) with direct serotonergic receptor modulation, a profile designed to offer broad efficacy with a potentially improved side-effect profile compared to older TCAs.

Esketamine

Esketamine, the S-enantiomer of ketamine, represents a landmark shift towards targeting the glutamate system.[6] Its primary mechanism of action is as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[7][8][9] By blocking NMDA receptors, particularly on GABAergic interneurons, esketamine leads to a surge in glutamate release. This glutamate surge then preferentially activates AMPA receptors, triggering downstream signaling cascades that enhance neuroplasticity, including the release of Brain-Derived Neurotrophic Factor (BDNF) and activation of the mTOR pathway.[8][10] This mechanism is credited with its rapid antidepressant effects, often observed within hours of administration.[1][9]

Zuranolone

Zuranolone is a neuroactive steroid that acts as a positive allosteric modulator of GABA-A receptors.[11][12][13] This mechanism enhances the inhibitory effects of GABA, the brain's primary inhibitory neurotransmitter.[12][14] Unlike benzodiazepines, which also modulate GABA-A receptors, zuranolone is thought to modulate both synaptic and extrasynaptic receptors, potentially restoring the balance between excitatory and inhibitory signaling in brain networks critical for mood regulation.[13][15] This novel mechanism has shown particular promise in the treatment of postpartum depression.[14]

Gepirone

Gepirone is a selective partial agonist of the 5-HT1A serotonin receptor.[16][17][18] Its mechanism involves the modulation of serotonergic activity.[16][19] By acting as a partial agonist, it can increase serotonergic signaling when levels are low and decrease it when they are high, effectively normalizing serotonin function. Long-term treatment with gepirone leads to the desensitization of presynaptic 5-HT1A autoreceptors, which increases the release of serotonin in the synapse.[19]

Caption: Comparative signaling pathways of novel antidepressants.

Head-to-Head Performance Comparison

While direct head-to-head clinical trials for all these agents against each other are not available, a comparative summary can be synthesized from their individual clinical trial data.[20]

FeatureN-Benzyl-2-formyl Desipramine (Hypothetical)EsketamineZuranoloneGepirone
Primary Mechanism SNRI & 5-HT2A Partial AgonistNMDA Receptor Antagonist[7][8]GABA-A Positive Allosteric Modulator[11][13]5-HT1A Partial Agonist[16][17]
Onset of Action Moderate (1-2 weeks)Rapid (Hours to days)[1][9]Rapid (Days)[12]Standard (Weeks)
Administration OralIntranasalOral[14]Oral[17]
Key Indication MDDTreatment-Resistant Depression (TRD)[3]Postpartum Depression (PPD)[14]MDD[17]
Common Side Effects Nausea, headache, potential anticholinergic effectsDissociation, sedation, increased blood pressureDrowsiness, dizziness, fatigue[14]Dizziness, nausea, insomnia[17]
Clinical Setting OutpatientREMS-certified clinicOutpatient (with driving restrictions)[11]Outpatient
Experimental Protocols for Preclinical Evaluation

The validation of a novel antidepressant's mechanism and efficacy relies on a series of well-defined preclinical assays. Below are representative protocols for assessing receptor binding and behavioral effects.

Protocol 1: Radioligand Receptor Binding Assay

This assay is crucial for determining the binding affinity (Ki) of a test compound for its intended targets.

Objective: To determine the inhibitory constant (Ki) of N-Benzyl-2-formyl Desipramine for the human serotonin transporter (SERT), norepinephrine transporter (NET), and 5-HT2A receptor.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from HEK-293 cells stably expressing the human SERT, NET, or 5-HT2A receptor.

  • Assay Buffer Preparation: Prepare an appropriate assay buffer for each target. For SERT, this may be a Tris-HCl buffer containing NaCl and KCl.

  • Competition Binding:

    • In a 96-well plate, add a fixed concentration of a specific radioligand (e.g., [³H]Citalopram for SERT, [³H]Nisoxetine for NET, [³H]Ketanserin for 5-HT2A).

    • Add increasing concentrations of the unlabeled test compound (N-Benzyl-2-formyl Desipramine) or a known reference compound.

    • Add the cell membrane preparation to initiate the binding reaction.

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a set duration to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound radioligand from the unbound.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a competitive radioligand binding assay.

Protocol 2: Forced Swim Test (FST) in Rodents

The FST is a widely used behavioral test to screen for potential antidepressant activity.[21][22][23]

Objective: To assess the antidepressant-like effects of N-Benzyl-2-formyl Desipramine in mice.

Methodology:

  • Animal Acclimation: Acclimate male C57BL/6 mice to the testing room for at least one hour before the experiment.

  • Drug Administration: Administer the test compound (N-Benzyl-2-formyl Desipramine at various doses), a positive control (e.g., a known antidepressant like Desipramine), or vehicle (e.g., saline) via intraperitoneal injection 30-60 minutes before the test.

  • Test Apparatus: Use a glass cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.

  • Test Procedure:

    • Gently place each mouse into the cylinder.

    • Record a 6-minute test session using a video camera.

  • Behavioral Scoring:

    • Score the last 4 minutes of the test session.

    • An experienced observer, blind to the treatment conditions, should score the duration of immobility. Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.

  • Data Analysis:

    • Compare the mean duration of immobility between the different treatment groups using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).

    • A significant reduction in immobility time compared to the vehicle group suggests antidepressant-like activity.[24][25]

Ethical Considerations: The use of the FST has been a subject of debate regarding its interpretation and animal welfare implications. It is crucial to design experiments to minimize animal stress and to interpret the results cautiously as a screening tool for potential antidepressant effects rather than a direct model of depression.[21][24]

Conclusion and Future Directions

The landscape of antidepressant therapy is rapidly evolving, with a clear movement towards drugs that offer novel mechanisms of action, faster onset, and improved tolerability. While the hypothetical N-Benzyl-2-formyl Desipramine represents a logical evolution of monoamine-based therapies, agents like Esketamine and Zuranolone demonstrate the significant potential of targeting the glutamate and GABA systems, respectively. Gepirone further diversifies the field by selectively targeting a key serotonin receptor subtype.

The future of antidepressant development will likely involve a multi-pronged approach: refining existing scaffolds to create multi-target agents, exploring entirely new pathways like those involved in neurogenesis and inflammation, and leveraging biomarkers to personalize treatment.[26] Head-to-head comparative studies of these novel agents will be crucial to delineate their respective advantages and to guide clinicians in selecting the most appropriate therapy for individual patients.

References
  • Exploring the Mechanisms of Action of Novel Antidepressants Clinical and Neurobiological Perspectives - Hilaris. (URL: )
  • Characteristics, Mechanism of Action, and Side Effects of Esketamine. (URL: )
  • Trends in research on novel antidepressant tre
  • Mechanism of Action - ZURZUVAE® (zuranolone) C-IV. (URL: )
  • A Review of Novel Antidepressants: A Guide for Clinicians - PMC. (URL: [Link])

  • What is the mechanism of Gepirone hydrochloride?
  • What is the mechanism of Zuranolone?
  • Zuranolone | C25H35N3O2 | CID 86294073 - PubChem. (URL: [Link])

  • Novel rapid-acting antidepressants: molecular and cellular signaling mechanisms - PMC. (URL: [Link])

  • GEPIRONE - Inxight Drugs. (URL: )
  • The new antidepressants - mechanisms of action - Australian Prescriber. (URL: [Link])

  • Zuranolone, a Positive Allosteric Modulator of the GABAA Receptor: Hypothesized Mechanism of Action in Major Depressive Disorder | CNS Spectrums - Cambridge University Press & Assessment. (URL: [Link])

  • Gepirone - Wikipedia. (URL: [Link])

  • Full article: Esketamine Nasal Spray: Rapid Relief for TRD and Suicide Prevention—Mechanisms and Pharmacodynamics - Taylor & Francis. (URL: [Link])

  • Ketamine, Esketamine, and Arketamine: Their Mechanisms of Action and Applications in the Treatment of Depression and Alleviation of Depressive Symptoms - PMC. (URL: [Link])

  • Factsheet on the forced swim test. (URL: )
  • What Does an Esketamine Tre
  • Gepirone for Major Depressive Disorder: From Pharmacokinetics to Clinical Evidence: A Narrative Review - MDPI. (URL: [Link])

  • A New Dawn: FDA Greenlights Exxua (Gepirone ER) for Major Depressive Disorder | McGovern Medical School - UTHealth Houston. (URL: [Link])

  • Esketamine Guide: Pharmacology, Indications, Dosing Guidelines and Adverse Effects | Psychopharmacology Institute. (URL: )
  • Zuranolone - Wikipedia. (URL: [Link])

  • Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice - NSW Department of Primary Industries. (URL: [Link])

  • Behavioural despair test - Wikipedia. (URL: [Link])

  • Statement on the forced swim test in rodent models - NHMRC. (URL: [Link])

  • Pre clinical Screening of anti depressants | PPTX - Slideshare. (URL: [Link])

  • Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs - Frontiers. (URL: [Link])

  • Direct comparison of tricyclic and serotonin-reuptake inhibitor antidepressants in randomized head-to-head trials in acute major depression: Systematic review and meta-analysis - PubMed. (URL: [Link])

  • Novel Antidepressants in the Pipeline (Phase II and III): A Systematic Review of the US Clinical Trials Registry - PMC. (URL: [Link])

  • Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing - Journal of Herbmed Pharmacology. (URL: [Link])

  • Antidepressant with novel action appears safe and effective in phase 1b clinical trial. (URL: [Link])

  • Models for depression in drug screening and preclinical studies: Future directions. (URL: [Link])

  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor | Analytical Chemistry - ACS Publications. (URL: [Link])

  • A Review On Preclinical Screening Methods For Antidepressant, Analgesic, And Antipyretic Activitys - RJPN. (URL: [Link])

  • A Perspective Study: Preclinical Screening of Anti-Depressant Activity. - ijprajournal. (URL: [Link])

  • Novel antidepressant drugs: Beyond monoamine targets | CNS Spectrums | Cambridge Core. (URL: [Link])

  • Receptor Binding Assay - Part 1 - YouTube. (URL: [Link])

  • SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay - TW. (URL: [Link])

  • Desipramine - Wikipedia. (URL: [Link])

  • Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. (URL: [Link])

  • Desipramine - StatPearls - NCBI Bookshelf - NIH. (URL: [Link])

  • Desipramine: Side Effects, Dosage, Uses, and More - Healthline. (URL: [Link])

  • Desipramine (Norpramin) Side Effects & Uses in Addiction Treatment. (URL: [Link])

  • Desipramine Hydrochloride Tablets USP 10, 25, 50, 75, 100 and 150 mg ANTIDEPRESSANT. (URL: [Link])

Sources

A Comprehensive Guide to Validating the Therapeutic Target of N-Benzyl-2-formyl Desipramine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Hypothesis of N-Benzyl-2-formyl Desipramine

N-Benzyl-2-formyl Desipramine (NB-DMI) is a novel compound structurally related to the tricyclic antidepressant (TCA) Desipramine. Desipramine primarily functions by inhibiting the reuptake of norepinephrine and, to a lesser extent, serotonin, by blocking the norepinephrine transporter (NET) and the serotonin transporter (SERT), respectively.[1][2] This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, which is believed to contribute to its antidepressant effects.[1] The monoamine hypothesis of depression posits that a deficiency in the brain of monoamines like serotonin and norepinephrine is a significant contributor to the condition.[3][4]

The therapeutic potential of NB-DMI is hypothesized to stem from a similar, yet potentially more refined, mechanism of action. The structural modifications in NB-DMI may confer altered affinity and selectivity for monoamine transporters, and possibly engage other targets, offering a novel therapeutic window. Validating the precise molecular target(s) of NB-DMI is a critical step in its development as a therapeutic agent.[5][6] This guide will compare and contrast key experimental approaches to rigorously validate the therapeutic target of NB-DMI.

The Landscape of Target Validation

Target validation is the process of demonstrating that a specific molecular target is critically involved in a disease process and that modulating it is likely to have a therapeutic benefit.[7] This process typically involves a combination of in vitro and in vivo experiments.[6] For a compound like NB-DMI, the primary putative targets are the monoamine transporters, specifically NET and SERT. Therefore, our validation strategy will focus on confirming direct engagement of these transporters and elucidating the functional consequences of this interaction.

We will explore three complementary experimental pillars for validating the therapeutic target of NB-DMI:

  • Direct Target Engagement: Does NB-DMI physically interact with its hypothesized targets?

  • Cellular Functional Consequences: Does this interaction translate into the expected biological activity in a cellular context?

  • In Vivo Pharmacodynamic Effects: Does target engagement lead to the predicted physiological changes in a living organism?

Pillar 1: Confirming Direct Target Engagement

The initial and most fundamental step is to confirm a direct physical interaction between NB-DMI and its putative targets, NET and SERT. Two powerful and widely used techniques for this purpose are in vitro binding assays and the Cellular Thermal Shift Assay (CETSA).

In Vitro Binding Assays

In vitro binding assays are a cornerstone of pharmacology, providing a direct measure of the affinity of a compound for its target.[8] These assays typically utilize cell lines engineered to express the target of interest or membrane preparations from tissues rich in the target.[9]

Experimental Protocol: Radioligand Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of NB-DMI for human SERT and NET.

Principle: A radiolabeled ligand with known high affinity for the target transporter (e.g., [³H]-citalopram for SERT, [³H]-nisoxetine for NET) is incubated with a source of the transporter. The unlabeled test compound (NB-DMI) is added at increasing concentrations to compete for binding with the radioligand. The concentration of NB-DMI that displaces 50% of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).

Step-by-Step Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture human embryonic kidney (HEK293) cells stably expressing either human SERT or human NET.

    • Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add a fixed amount of membrane preparation (e.g., 10-20 µg of protein) to each well.

    • Add a fixed concentration of the appropriate radioligand (e.g., 1 nM [³H]-citalopram for SERT or 2 nM [³H]-nisoxetine for NET).

    • Add increasing concentrations of NB-DMI (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

    • For determination of non-specific binding, add a high concentration of a known potent inhibitor (e.g., 10 µM fluoxetine for SERT, 10 µM desipramine for NET).

    • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters several times with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of NB-DMI by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a percentage of the control (no NB-DMI) against the logarithm of the NB-DMI concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Comparative Binding Affinities

CompoundSERT Ki (nM)NET Ki (nM)Selectivity (SERT/NET)
Desipramine (Reference)Expected valueExpected valueExpected value
NB-DMIExperimental valueExperimental valueCalculated value

Causality Behind Experimental Choices: The use of stably transfected cell lines ensures a high and consistent expression of the target transporter, leading to a robust and reproducible assay.[8] The choice of radioligands is critical; they must have high affinity and specificity for their respective targets to provide a sensitive measure of competitive binding.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in a more physiologically relevant context – within intact cells.[10][11] The principle is that the binding of a ligand to its target protein increases the protein's thermal stability.[12]

Experimental Protocol: CETSA for SERT and NET Engagement

Principle: Cells expressing the target transporter are treated with the test compound (NB-DMI) and then heated to various temperatures. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[13]

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture HEK293 cells stably expressing either human SERT or human NET.

    • Treat the cells with either vehicle (e.g., DMSO) or a saturating concentration of NB-DMI for a specified time (e.g., 1 hour) at 37°C.

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a fixed duration (e.g., 3 minutes) using a thermal cycler.

    • Immediately cool the tubes on ice.

  • Cell Lysis and Separation:

    • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

    • Separate the soluble fraction (containing non-denatured proteins) from the insoluble fraction (containing aggregated proteins) by centrifugation at high speed.

  • Protein Quantification:

    • Collect the supernatant (soluble fraction).

    • Quantify the amount of the target protein (SERT or NET) in the soluble fraction using a specific and sensitive method, such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis:

    • For each temperature point, quantify the band intensity (Western blot) or absorbance (ELISA).

    • Normalize the data to the amount of protein at the lowest temperature (e.g., 40°C).

    • Plot the percentage of soluble protein against the temperature for both vehicle- and NB-DMI-treated samples.

    • Determine the melting temperature (Tm), the temperature at which 50% of the protein is denatured, for both conditions. A significant increase in Tm in the presence of NB-DMI confirms target engagement.

Data Presentation: Thermal Shift Comparison

TargetVehicle Tm (°C)NB-DMI Tm (°C)ΔTm (°C)
SERTExperimental valueExperimental valueCalculated value
NETExperimental valueExperimental valueCalculated value

Causality Behind Experimental Choices: CETSA provides evidence of target engagement within the complex milieu of a living cell, which is a significant advantage over assays using isolated proteins or membranes.[11][12] This method can help to rule out artifacts that may arise in more artificial assay systems.

Visualization: Target Engagement Workflow

G cluster_0 Pillar 1: Direct Target Engagement cluster_1 Key Outputs in_vitro In Vitro Binding Assays (Radioligand Competition) cetsa Cellular Thermal Shift Assay (CETSA) in_vitro->cetsa Complementary Validation ki_value Binding Affinity (Ki) in_vitro->ki_value tm_shift Thermal Shift (ΔTm) cetsa->tm_shift

Caption: Workflow for confirming direct target engagement of NB-DMI.

Pillar 2: Assessing Cellular Functional Consequences

Confirming direct binding is necessary but not sufficient. The next crucial step is to demonstrate that this binding event translates into a functional consequence at the cellular level. For a reuptake inhibitor, the expected functional outcome is a reduction in the uptake of the neurotransmitter substrate.

Experimental Protocol: Neurotransmitter Uptake Inhibition Assay

Principle: This assay directly measures the ability of NB-DMI to inhibit the uptake of radiolabeled neurotransmitters (serotonin or norepinephrine) into cells expressing the corresponding transporter.[14]

Step-by-Step Methodology:

  • Cell Culture:

    • Plate HEK293 cells stably expressing either human SERT or human NET in a 96-well plate and grow to confluence.

  • Pre-incubation:

    • Wash the cells with a suitable buffer (e.g., Krebs-Ringer-HEPES buffer).

    • Pre-incubate the cells with increasing concentrations of NB-DMI (or a reference compound like Desipramine) for a short period (e.g., 15-30 minutes) at 37°C.

  • Uptake Initiation:

    • Add a fixed concentration of the radiolabeled neurotransmitter ([³H]-serotonin for SERT-expressing cells or [³H]-norepinephrine for NET-expressing cells).

    • Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C to allow for uptake. This time should be within the linear range of uptake.

  • Uptake Termination and Lysis:

    • Rapidly terminate the uptake by washing the cells multiple times with ice-cold buffer.

    • Lyse the cells with a suitable lysis buffer (e.g., 1% SDS).

  • Quantification:

    • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of uptake inhibition at each concentration of NB-DMI relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the NB-DMI concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of NB-DMI required to inhibit 50% of the neurotransmitter uptake.

Data Presentation: Functional Potency Comparison

CompoundSERT Uptake IC50 (nM)NET Uptake IC50 (nM)Functional Selectivity (SERT/NET)
Desipramine (Reference)Expected valueExpected valueExpected value
NB-DMIExperimental valueExperimental valueCalculated value

Causality Behind Experimental Choices: This functional assay provides a direct measure of the pharmacological effect of NB-DMI on the activity of its target transporters.[15] By comparing the IC50 values for SERT and NET, we can determine the functional selectivity of the compound, which is a critical parameter for predicting its therapeutic profile and potential side effects.

Visualization: Cellular Functional Assay Logic

G nb_dmi NB-DMI transporter SERT or NET Transporter nb_dmi->transporter Binds to inhibition Uptake Inhibition nb_dmi->inhibition Causes uptake Neurotransmitter Uptake transporter->uptake Mediates neurotransmitter [³H]-Serotonin or [³H]-Norepinephrine neurotransmitter->uptake cell HEK293 Cell inhibition->uptake Blocks

Caption: Logic of the neurotransmitter uptake inhibition assay.

Pillar 3: Demonstrating In Vivo Target Engagement and Pharmacodynamics

The ultimate validation of a therapeutic target requires demonstrating that the compound engages its target in a living organism and produces the desired physiological effect.[16] In vivo microdialysis is a powerful technique for this purpose, allowing for the direct measurement of neurotransmitter levels in specific brain regions of freely moving animals.[17]

Experimental Protocol: In Vivo Microdialysis in Rodents

Principle: A microdialysis probe is stereotaxically implanted into a brain region rich in noradrenergic and serotonergic terminals (e.g., the prefrontal cortex or hippocampus). The probe is perfused with artificial cerebrospinal fluid (aCSF), and the dialysate is collected and analyzed for neurotransmitter content. Administration of NB-DMI is expected to increase the extracellular concentrations of norepinephrine and/or serotonin.[18]

Step-by-Step Methodology:

  • Animal Surgery and Probe Implantation:

    • Anesthetize a rat or mouse and stereotaxically implant a microdialysis guide cannula targeting the desired brain region.

    • Allow the animal to recover from surgery for several days.

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

    • Allow a stabilization period for the animal and for the neurotransmitter levels in the dialysate to reach a steady baseline.

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

  • Drug Administration and Sample Collection:

    • Administer NB-DMI (or vehicle control) via a systemic route (e.g., intraperitoneal or oral).

    • Continue to collect dialysate samples at the same regular intervals for several hours post-administration.

  • Neurotransmitter Analysis:

    • Analyze the collected dialysate samples for norepinephrine and serotonin content using a highly sensitive analytical method, such as high-performance liquid chromatography with electrochemical detection (HPLC-EC) or mass spectrometry.[19]

  • Data Analysis:

    • Quantify the concentration of each neurotransmitter in each sample.

    • Express the post-drug concentrations as a percentage of the average baseline concentration for each animal.

    • Plot the mean percentage of baseline neurotransmitter levels against time for the NB-DMI and vehicle-treated groups.

    • Perform statistical analysis (e.g., two-way ANOVA with repeated measures) to determine if NB-DMI significantly increases extracellular norepinephrine and/or serotonin levels compared to the vehicle control.

Data Presentation: In Vivo Neurotransmitter Levels

TreatmentPeak Norepinephrine Increase (% of Baseline)Peak Serotonin Increase (% of Baseline)
VehicleExperimental valueExperimental value
Desipramine (Reference)Expected valueExpected value
NB-DMIExperimental valueExperimental value

Causality Behind Experimental Choices: In vivo microdialysis provides the most direct evidence that NB-DMI engages its target and produces the intended pharmacodynamic effect in the brain.[16][17] This technique allows for the simultaneous measurement of multiple neurotransmitters, providing a comprehensive picture of the compound's neurochemical profile.[20] The choice of brain region is important, as different regions have varying densities of SERT and NET and are implicated in different aspects of mood and cognition.

Visualization: In Vivo Microdialysis Experimental Design

G animal Rodent Model surgery Probe Implantation (e.g., Prefrontal Cortex) animal->surgery baseline Baseline Sample Collection surgery->baseline drug_admin NB-DMI Administration baseline->drug_admin post_drug Post-Drug Sample Collection drug_admin->post_drug analysis HPLC-EC or MS Analysis of Dialysate post_drug->analysis results Extracellular Neurotransmitter Levels analysis->results

Caption: Experimental workflow for in vivo microdialysis.

Comparative Summary and Conclusion

The validation of NB-DMI's therapeutic target is a multi-faceted process that requires a convergence of evidence from different experimental approaches.

Method Key Question Answered Advantages Limitations
In Vitro Binding Does NB-DMI bind to SERT/NET? What is its affinity?Quantitative, high-throughput, determines affinity (Ki).[8]Lacks physiological context, may not reflect cellular activity.
CETSA Does NB-DMI engage SERT/NET in intact cells?Physiologically relevant, confirms intracellular target engagement.[10][11]Semi-quantitative, may not be suitable for all targets.[10]
Uptake Inhibition Does NB-DMI functionally inhibit SERT/NET?Direct measure of functional activity, determines potency (IC50).[14]Performed in artificial cell systems.
In Vivo Microdialysis Does NB-DMI increase synaptic neurotransmitter levels in the brain?Highest physiological relevance, measures pharmacodynamic effect in a living organism.[16][17]Technically demanding, lower throughput, subject to animal variability.

By systematically applying these complementary techniques, researchers can build a robust and compelling case for the therapeutic target of N-Benzyl-2-formyl Desipramine. A strong positive result across all three pillars—demonstrating direct binding, functional inhibition in cells, and the predicted neurochemical changes in vivo—would provide a solid foundation for advancing NB-DMI into further preclinical and clinical development.

References

  • Infinix Bio. (2026, February 15). Target Validation Techniques: Unlocking the Future of Drug Development.
  • Creative Proteomics. (n.d.).
  • American Journal of Psychiatry. (2006, January 1). SERT-ainly Involved in Depression, But When?
  • University of Cambridge. (n.d.). Application of the cellular thermal shift assay (CETSA)
  • PMC. (n.d.). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery.
  • Antec Scientific. (2009, September 15). Neurotransmitter analysis and On-line Microdialysis (OMD).
  • McGovern Medical School - UTHealth Houston. (2023, December 11). The Serotonin Basis of Depression: Unraveling the Neurochemical Web.
  • PubMed. (2024, December 15). Application of the Cellular Thermal Shift Assay (CETSA)
  • Proceedings of the Texas A&M Medical Student Grand Rounds. (2023, June 22). The Role of Serotonin Transporter (SERT)
  • MtoZ Biolabs. (n.d.).
  • NCBI Bookshelf - NIH. (2023, August 14).
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Desipramine Hydrochloride?
  • bioRxiv. (2026, February 8).
  • ACS Publications. (2023, March 27). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • Patsnap Synapse. (2025, May 29). How is transporter interaction assessed?
  • Chemspace. (2025, December 8).
  • Pronexus Analytical AB. (n.d.). Benefits of in vivo monitoring | Microdialysis.
  • Danaher Life Sciences. (n.d.).
  • Frontiers. (2022, February 23). Serotonin Receptor and Transporter Endocytosis Is an Important Factor in the Cellular Basis of Depression and Anxiety.
  • Analyst (RSC Publishing). (2024, March 11). Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution.
  • World Journal of Biology Pharmacy and Health Sciences. (2024, March 3).
  • News-Medical. (2019, February 6). Making the Most of Microdialysis for Neurotransmitter Analysis.
  • Wikipedia. (n.d.). Serotonin transporter.
  • Wikipedia. (n.d.). Norepinephrine transporter.
  • PubMed. (2017, January 1). Norepinephrine Transporter in Major Depressive Disorder: A PET Study.
  • Wikipedia. (n.d.). Desipramine.
  • PMC. (n.d.).
  • PMC - NIH. (n.d.). Norepinephrine transporter inhibitors and their therapeutic potential.
  • PMC. (n.d.). LeuT-desipramine structure suggests how antidepressants inhibit human neurotransmitter transporters.
  • ResearchGate. (2025, August 7). (PDF) The importance of norepinephrine in depression.
  • Journal of Neuroscience. (1997, November 1). Reduced Levels of Norepinephrine Transporters in the Locus Coeruleus in Major Depression.
  • Frontiers. (2020, May 18).
  • PubMed. (n.d.). Transporter assays as useful in vitro tools in drug discovery and development.
  • ResearchGate. (n.d.). Summary of in vitro methodologies for assessing transporter inhibition....
  • PMC. (n.d.).
  • Patsnap Synapse. (2024, June 14). What is Desipramine Hydrochloride used for?
  • PubMed. (n.d.). An antidepressant mechanism of desipramine is to decrease tumor necrosis factor-alpha production culminating in increases in noradrenergic neurotransmission.
  • Taylor & Francis. (n.d.). Desipramine – Knowledge and References. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnshV2qBacR2JSsm00eTs8ViK0uko6BSC4z71cyuKOA7iykywoaRTcayDAazpMeUMLCdKc633joIOZ2v92ygtWNw3LKI0dlK6d1GOfVMpjDfo4Sr0MblG3yIBu5E_G1AkT5GBoxoYjLaoWscW8vrjQ1UAz-7wu5k2uNQs3UA0VLo8usxMTtujIo_LLUvy-Fi7s-7N6k875XgGlTekdkA==]([Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: N-Benzyl-2-formyl Desipramine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

"Cradle-to-Grave" Stewardship As researchers, our responsibility does not end when an experiment concludes. N-Benzyl-2-formyl Desipramine is a complex pharmaceutical impurity derived from the tricyclic antidepressant (TCA) class. Its disposal requires a dual-threat management strategy: addressing the biological potency of the desipramine scaffold and the chemical reactivity of the formyl (aldehyde) and benzyl moieties.

Immediate Action Required:

  • DO NOT dispose of down the drain.[1][2] This compound is toxic to aquatic life and non-biodegradable in standard water treatment facilities.

  • DO NOT mix with strong oxidizing agents. The formyl group introduces a reducing potential that creates fire/explosion risks if commingled with nitrates, peroxides, or permanganates.

Part 2: Chemical Identity & Hazard Profiling[3]

To properly categorize this waste, we must understand its functional components. The "2-formyl" designation indicates an aldehyde group attached to the aromatic ring, altering its stability profile compared to the parent API.

PropertySpecificationOperational Implication
Compound Name N-Benzyl-2-formyl DesipramineSpecific impurity/degradant of Desipramine.
Parent CAS 58-28-6 (Desipramine HCl)Use parent CAS for toxicological reference if specific derivative data is unavailable.
Functional Groups Secondary Amine, Aldehyde (Formyl), BenzylAldehyde: Susceptible to oxidation; incompatible with oxidizers.Amine: Basic; incompatible with strong acids.
Physical State Solid (typically) or OilSolids require different incineration protocols than liquids.
Hazard Class Acute Tox. 4 (Oral); Aquatic Acute 1Treat as High Hazard Pharmaceutical Waste.
The "Formyl" Factor: Why It Matters

Standard Desipramine is relatively stable. However, the 2-formyl group acts as a reducing agent. In a mixed-waste drum, if this compound contacts strong oxidizers (e.g., nitric acid waste), it can generate significant heat or toxic vapors.

  • Scientific Rationale: Aldehydes (

    
    ) are easily oxidized to carboxylic acids. This reaction is exothermic. Therefore, Segregation Stream B  (Organic, Non-Halogenated, Non-Oxidizer) is mandatory.
    
Part 3: Operational Disposal Protocol

This protocol follows the NRC Prudent Practices in the Laboratory guidelines, adapted for bioactive pharmaceutical impurities.

Step 1: Deactivation (Assessment)

Note: Chemical deactivation in the lab (e.g., oxidation with bleach) is generally discouraged due to regulatory permitting issues. The safest route is off-site incineration.

  • Assess Purity: Determine if the waste is pure substance or in solution (e.g., HPLC eluent).

  • pH Check: If in solution, ensure pH is neutral (6-8) to prevent immediate container degradation.

Step 2: Segregation & Containment

Protocol:

  • Select Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar for solids or an Amber Glass bottle for liquids.

    • Why Amber Glass? TCAs are photosensitive. Light degradation can yield unknown byproducts, complicating waste profiling.

  • Segregate: Place in the "Blue Bin" category (Non-Halogenated Organics) or a dedicated "Cytotoxic/Bioactive" stream depending on your facility's specific pharmaceutical waste protocols.

    • Critical: Keep separate from "Red Bin" (Flammables/Oxidizers) if the concentration is high.

Step 3: Labeling (GHS Compliant)

Affix a hazardous waste tag with the following specific data:

  • Constituents: 95% Acetonitrile (if liquid), <1% N-Benzyl-2-formyl Desipramine.

  • Hazard Checkboxes: [x] Toxic [x] Irritant [ ] Oxidizer [ ] Corrosive.

Step 4: Final Destruction

Transfer custody to a licensed waste vendor (e.g., Veolia, Clean Harbors).

  • Required Method: High-Temperature Incineration (HTI) .

  • Mechanism:[3][4] HTI at >1000°C ensures the complete thermal decomposition of the tricyclic ring structure, preventing bio-accumulation in the environment.

Part 4: Visual Workflow (Decision Logic)

The following diagram illustrates the decision matrix for handling this specific impurity, emphasizing the segregation logic driven by the formyl group.

DisposalWorkflow cluster_legend Legend Start Waste Generation: N-Benzyl-2-formyl Desipramine StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid Solution (HPLC Waste) StateCheck->Liquid Segregation CRITICAL SEGREGATION: Isolate from Oxidizers (Due to Formyl Group) Solid->Segregation Liquid->Segregation ContainerSolid Container: Wide-Mouth HDPE Segregation->ContainerSolid Solids ContainerLiquid Container: Amber Glass (Light Sensitive) Segregation->ContainerLiquid Liquids Labeling Labeling: 'Toxic - Bioactive Impurity' ContainerSolid->Labeling ContainerLiquid->Labeling Destruction Final Disposal: High-Temp Incineration Labeling->Destruction Via Licensed Vendor L1 Action Step L2 Safety Critical

Caption: Figure 1. Decision logic for N-Benzyl-2-formyl Desipramine disposal, highlighting the critical segregation step necessitated by the reactive formyl moiety.

Part 5: Regulatory Compliance & RCRA Codes[7]

While N-Benzyl-2-formyl Desipramine is not explicitly listed on the EPA's P-list or U-list, it falls under the "Cradle-to-Grave" liability of the generator.

  • Waste Characterization (40 CFR 262.11):

    • Status: Non-RCRA Regulated Hazardous Waste (unless mixed with listed solvents like Methanol [F003] or Acetonitrile [U003]).

    • Best Practice: Manage as "Non-RCRA Pharmaceutical Waste" to ensure incineration. Do not classify as general refuse.

  • Sewer Ban:

    • Under the Clean Water Act , discharging bioactive pharmaceuticals is prohibited. This compound is toxic to aquatic organisms (Aquatic Acute 1) and must not enter municipal water systems.

Part 6: Emergency Contingencies (Spills)

In the event of a benchtop spill of the solid or concentrated oil:

  • PPE: Double nitrile gloves, lab coat, and safety goggles. Respiratory protection (N95) is recommended for powders to prevent inhalation of bioactive dust.

  • Containment: Do not dry sweep. Cover with a damp absorbent pad or use a HEPA vacuum to prevent aerosolization.

  • Decontamination: Clean the surface with a mild soap solution followed by water.

    • Avoid: Do not use bleach (sodium hypochlorite) immediately on the concentrated substance, as it may react vigorously with the formyl/amine groups.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2] [Link]

  • U.S. Environmental Protection Agency. (2024). Management of Pharmaceutical Hazardous Waste. EPA.gov. [Link]

  • PubChem. (n.d.). Desipramine Hydrochloride (Compound Summary). National Library of Medicine. [Link]

Sources

Personal protective equipment for handling N-Benzyl-2-formyl Desipramine

Author: BenchChem Technical Support Team. Date: February 2026

Operational Context & Risk Assessment[1]

N-Benzyl-2-formyl Desipramine is typically utilized as a pharmaceutical reference standard for impurity profiling during the quality control of Desipramine formulations. As a structural analog of a Tricyclic Antidepressant (TCA) containing a reactive formyl (aldehyde) moiety and a lipophilic benzyl group, this compound presents a dual-threat profile: pharmacological potency and chemical reactivity .

The "Precautionary Principle"

In the absence of a compound-specific Occupational Exposure Limit (OEL), you must handle this substance as a Potent Compound (OEB 4 equivalent) . The structural modification (N-benzyl) increases lipophilicity, potentially enhancing dermal absorption rates compared to the parent hydrochloride salt, while the formyl group introduces potential sensitization risks.

Hazard Characterization Matrix
Hazard DomainClassificationMechanism of Action
Acute Toxicity High (Category 3 equivalent)Inhibition of norepinephrine/serotonin reuptake; sodium channel blockade (cardiotoxicity).
Sensitization Moderate to High The formyl group is a structural alert for protein binding (Schiff base formation), posing a risk of respiratory or dermal sensitization.
Target Organs CNS, CardiovascularPotential for QT prolongation, anticholinergic toxidrome, and seizures upon significant exposure.
Physical State Solid / PowderHigh risk of airborne particulate generation during weighing.

Personal Protective Equipment (PPE) Strategy

Do not rely on a single barrier. Use a "Defense in Depth" strategy where engineering controls (fume hoods) are the primary defense, and PPE is the secondary fail-safe.

The PPE Matrix
Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory Engineering Control: Class II, Type A2 Biosafety Cabinet or Chemical Fume Hood. PPE: N95 or P100 Respirator (only if outside hood).The primary risk is inhalation of particulates during weighing. The hood maintains negative pressure to capture fugitive dust.
Dermal (Hands) Double-Gloving Protocol: 1. Inner: Nitrile (4 mil) 2. Outer: Nitrile (Extended Cuff, 5-8 mil)TCAs are lipophilic. Double gloving creates a sacrificial outer layer. If the outer glove is splashed during solubilization, remove immediately; the inner glove protects during the change.
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient for dissolved standards. Goggles seal the eyes against aerosols or splashes of methanolic solutions.
Body Tyvek® Lab Coat (Closed front) + Sleeve CoversCotton coats absorb liquids. Tyvek repels particulates and splashes, preventing migration to street clothes.

Operational Workflow Visualization

The following diagram outlines the critical path for handling this compound, emphasizing the containment of the "Red Zone" (Open Handling).

G Storage 1. Cold Storage (-20°C) Equilibration 2. Thermal Equilibration (Ambient Temp) Storage->Equilibration Prevent Condensation PPE_Donning 3. PPE Donning (Double Gloves/Goggles) Equilibration->PPE_Donning Weighing 4. Weighing (Static Control/Balance Enclosure) PPE_Donning->Weighing Enter Containment Solubilization 5. Solubilization (Methanol/DMSO) Weighing->Solubilization Wetting Analysis 6. Instrumental Analysis (HPLC/LC-MS) Solubilization->Analysis Sealed Vial Waste 7. Disposal (High Temp Incineration) Solubilization->Waste Excess Analysis->Waste

Figure 1: Critical path workflow for handling N-Benzyl-2-formyl Desipramine, highlighting the transition from storage to containment (Red) and analysis (Green).[1][2]

Step-by-Step Handling Protocol

Phase 1: Preparation & Weighing (The Critical Step)

Context: Most laboratory exposures occur during the weighing of potent powders due to static electricity.

  • Thermal Equilibration: Remove the vial from the freezer (-20°C) and allow it to reach room temperature before opening. This prevents condensation, which can hydrolyze the formyl group or cause powder clumping.

  • Static Mitigation: Place the vial inside the balance enclosure. Use an anti-static gun (ionizer) on the vial and spatula. Small impurity standards are prone to "flying" due to static charge.

  • Taring: Tare the receiving vessel (volumetric flask) before adding the solid. Avoid transferring solid back to the stock vial.

  • Wet Transfer: If possible, add a small volume of solvent (e.g., Methanol) to the weighing boat to dissolve the solid immediately, then rinse quantitatively into the flask. This eliminates airborne dust instantly.

Phase 2: Solubilization

Context: Once in solution, the risk shifts from inhalation to dermal absorption.

  • Solvent Selection: N-Benzyl-2-formyl Desipramine is generally soluble in Methanol or DMSO .

  • Vortexing: Cap the flask tightly before vortexing. Do not vortex open containers.

  • Labeling: Immediately label the flask as "TOXIC: Desipramine Derivative."

Phase 3: Emergency & Spills
  • Powder Spill: Do not sweep. Cover with a damp paper towel (soaked in water/detergent) to prevent dust generation, then wipe up. Place all materials in a hazardous waste bag.

  • Skin Contact: Wash immediately with soap and copious water for 15 minutes.[3] Do not use alcohol or organic solvents on the skin, as this may enhance absorption of the lipophilic benzyl analog.

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately, mentioning "Tricyclic Antidepressant Derivative" exposure.[3][4]

Disposal & Deactivation

Pharmaceutical impurities cannot be sewered. The presence of the tricyclic ring structure makes them persistent in the environment.

  • Solid Waste: All contaminated gloves, weighing boats, and paper towels must be segregated into "Cytotoxic/Potent Compound" waste bins (usually yellow or purple bags, depending on local regulations).

  • Liquid Waste: Collect in a dedicated "Organic Waste - Toxic" carboy.

  • Ultimate Fate: High-temperature incineration (>1000°C) is the required disposal method to break down the fused ring system and the benzyl-formyl side chain completely.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Desipramine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • European Medicines Agency (EMA). ICH Q3A(R2) Impurities in new drug substances. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.